5-Benzyloxy-6-methoxyindole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-5-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-15-10-14-13(7-8-17-14)9-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLZHWUPJHWVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293831 | |
| Record name | 5-Benzyloxy-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4790-04-9 | |
| Record name | 4790-04-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyloxy-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Benzyloxy-6-methoxyindole basic physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 5-Benzyloxy-6-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted indole derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and complex natural products. Its structural framework, featuring the indole nucleus, a methoxy group, and a bulky benzyloxy protecting group, makes it a versatile building block in medicinal chemistry. Understanding its fundamental physicochemical properties is paramount for its effective handling, reaction optimization, purification, and formulation in drug discovery and development pipelines. This guide provides a detailed examination of these core properties, offering both quantitative data and practical experimental insights to aid researchers in their work.
Core Physicochemical Properties
The essential physicochemical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 4790-04-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₅NO₂ | [1][2][5] |
| Molecular Weight | 253.30 g/mol | [2][4] |
| Appearance | White to Pale Brown Solid/Powder | [1][4] |
| Melting Point | 93-94 °C | [1][2][4] |
| Boiling Point | 430.9 ± 30.0 °C (Predicted) at 760 mmHg | [1][2][4] |
| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [1][2][4] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [1][3][4] |
| Polar Surface Area (PSA) | 34.2 Ų | [2] |
| Lipophilicity (XLogP3) | 3.8 | [2] |
| pKa | 16.85 ± 0.30 (Predicted) | [4] |
Structural Identification and Molecular Descriptors
The identity and behavior of a molecule are fundamentally dictated by its structure. This compound is systematically named 6-methoxy-5-(phenylmethoxy)-1H-indole .[2][4][5]
-
Synonyms: NSC 92529, 5-(Benzyloxy)-6-methoxy-1H-indole[2][4]
-
Canonical SMILES: COc1cc2[nH]ccc2cc1OCc3ccccc3
The molecule's lipophilicity is quantified by a predicted XLogP3 value of 3.8, suggesting a preference for non-polar environments.[2] This is consistent with its structure, which contains large hydrophobic regions (the indole ring system and the benzyl group). The Polar Surface Area (PSA) of 34.2 Ų is relatively low, a metric often correlated with cell membrane permeability in drug candidates.[2]
Thermal Properties and Physical State
This compound exists as a white to pale brown crystalline solid at standard temperature and pressure.[1][4] Its sharp melting point of 93-94 °C is a key indicator of its purity.[1][2][4] A broadened melting range would suggest the presence of impurities, which depress and widen the melting point transition.
The predicted boiling point is high (430.9 °C), which is typical for a molecule of this size and complexity.[1][2] Experimental determination of the boiling point is often impractical as indole derivatives can be susceptible to decomposition at such elevated temperatures. Therefore, purification is almost exclusively achieved via recrystallization or column chromatography rather than distillation.
Solubility Profile: A Practical Perspective
The compound exhibits slight solubility in common organic solvents such as chloroform, ethyl acetate, and methanol.[1][3][4] This limited solubility profile is a critical consideration for synthetic chemists.
-
For Reactions: The choice of solvent must be one in which the starting material has sufficient solubility at the reaction temperature to ensure a homogeneous reaction mixture and reasonable reaction kinetics.
-
For Purification: The slight solubility can be exploited during recrystallization. A solvent system is typically chosen where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. This allows for the precipitation of pure crystals upon cooling, leaving impurities behind in the mother liquor.
-
For Analysis: When preparing samples for techniques like NMR, a fully deuterated solvent in which the compound dissolves completely (e.g., CDCl₃) is necessary.
Experimental Protocols for Property Verification
The following section details standardized methodologies for verifying the key physicochemical properties of this compound.
Protocol 1: Melting Point Determination via Capillary Method
This protocol provides a reliable method for verifying the melting point and assessing the purity of a solid sample.
Methodology:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Heating and Observation:
-
Set the apparatus to heat rapidly to about 15-20 °C below the expected melting point (93 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block. A slow heating rate is crucial for accuracy.
-
Observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet (onset of melting) to the complete liquefaction of the solid. For a pure sample, this range should be narrow (≤ 1 °C).
Caption: Workflow for melting point determination.
Protocol 2: Qualitative Solubility Assessment
This protocol allows for a rapid and systematic evaluation of a compound's solubility in various solvents.
Methodology:
-
Solvent Preparation: Arrange a series of small, labeled test tubes, each containing 1 mL of a different test solvent (e.g., water, methanol, ethyl acetate, chloroform, hexane).
-
Solute Addition: Add approximately 5-10 mg of this compound to each test tube.
-
Initial Observation: Vortex or shake each tube vigorously for 30 seconds. Observe if the solid dissolves. Record the result at room temperature.
-
Heating (Optional): If the substance does not dissolve at room temperature, gently heat the tube in a warm water bath to observe if solubility increases with temperature.
-
Classification: Classify the solubility in each solvent as 'soluble,' 'slightly soluble,' or 'insoluble' based on visual inspection.
Caption: Workflow for qualitative solubility testing.
Expected Spectroscopic Signatures
While raw spectral data is not provided, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole and benzyl rings, a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, a singlet for the benzylic methylene (-OCH₂Ph) protons around 5.1 ppm, and a broad singlet for the indole N-H proton.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands including a moderate, sharp peak around 3400 cm⁻¹ for the N-H stretch, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and strong C-O ether stretching bands in the 1250-1050 cm⁻¹ range.
-
Mass Spectrometry: High-resolution mass spectrometry should show a molecular ion peak [M]⁺ corresponding to the exact mass of 253.1103.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage Conditions: The compound should be stored in a tightly closed container in a dry, well-ventilated place. For long-term stability, storage in a freezer at -20°C is recommended.[2][3][4]
-
Safety Precautions: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] The compound may cause skin and eye irritation.[4]
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. Its physicochemical properties—a defined melting point, limited organic solubility, and moderate lipophilicity—are defining characteristics that directly influence its application in the laboratory. The experimental protocols and data presented in this guide provide a foundational framework for researchers, enabling more informed decisions in experimental design, purification, and handling, thereby facilitating its effective use in the complex process of drug discovery and development.
References
An In-Depth Technical Guide to 5-Benzyloxy-6-methoxyindole (CAS: 4790-04-9)
A Keystone Intermediate for Advanced Drug Discovery and Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Introduction
5-Benzyloxy-6-methoxyindole is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a protected hydroxyl group and an activating methoxy substituent on the indole scaffold, renders it a versatile precursor for a diverse array of complex molecular targets. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals engaged in drug development. We will delve into the causality behind synthetic strategies, the nuances of its chemical behavior, and its role in the generation of pharmacologically significant agents.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and process development. The benzyloxy group not only serves as a robust protecting group for the 5-hydroxyl moiety but also influences the molecule's solubility and crystalline nature. The methoxy group at the 6-position, being an electron-donating group, enhances the nucleophilicity of the indole ring, thereby directing its reactivity in subsequent chemical transformations.
| Property | Value | Source(s) |
| CAS Number | 4790-04-9 | [1] |
| Molecular Formula | C₁₆H₁₅NO₂ | [1] |
| Molecular Weight | 253.30 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 93-94 °C | [2] |
| Boiling Point (Predicted) | 430.9 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.202 g/cm³ | [2] |
| InChI Key | XDLZHWUPJHWVFK-UHFFFAOYSA-N | [2] |
| SMILES | COc1cc2[nH]ccc2cc1OCc3ccccc3 |
Synthesis and Manufacturing
The synthesis of this compound is most efficiently achieved through the benzylation of its precursor, 5-hydroxy-6-methoxyindole. This strategic protection of the phenolic hydroxyl group is a critical step to prevent undesired side reactions in subsequent synthetic manipulations of the indole core.
Synthetic Strategy: The Williamson Ether Synthesis
The method of choice for the preparation of this compound is the Williamson ether synthesis. This well-established and reliable reaction involves the deprotonation of the hydroxyl group of 5-hydroxy-6-methoxyindole to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.
Experimental Protocol: Benzylation of 5-hydroxy-6-methoxyindole
This protocol is based on established procedures for the benzylation of phenolic compounds.
Materials:
-
5-hydroxy-6-methoxyindole
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-6-methoxyindole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Flush the apparatus with nitrogen or argon gas.
-
Add benzyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a crystalline solid.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of its constituent functional groups. The electron-rich indole nucleus is susceptible to electrophilic substitution, primarily at the C3 position. The benzyloxy group is a stable ether linkage under a wide range of reaction conditions but can be selectively cleaved under reductive conditions, typically through catalytic hydrogenation. This deprotection strategy is a cornerstone of its utility, allowing for the unmasking of the 5-hydroxyl group at a later stage in a synthetic sequence. The compound should be stored in a cool, dry, and dark place to prevent potential degradation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following data, while not directly found in a single public source, are predicted based on the analysis of structurally related compounds and established principles of spectroscopy.[3][4][5][6][7]
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy (Predicted, in CDCl₃, 400 MHz):
-
δ ~8.0 (br s, 1H): NH proton of the indole ring.
-
δ 7.5-7.3 (m, 5H): Aromatic protons of the benzyl group.
-
δ ~7.2 (d, 1H): Aromatic proton on the indole ring.
-
δ ~6.9 (s, 1H): Aromatic proton on the indole ring.
-
δ ~6.8 (d, 1H): Aromatic proton on the indole ring.
-
δ ~6.4 (t, 1H): Proton at the C3 position of the indole ring.
-
δ 5.1 (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-).
-
δ 3.9 (s, 3H): Methyl protons of the methoxy group (-OCH₃).
¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):
-
δ ~150-140: Carbon atoms of the indole ring attached to oxygen and the quaternary carbons of the benzene ring fusion.
-
δ ~137: Quaternary carbon of the phenyl ring of the benzyl group.
-
δ ~128-127: Aromatic carbons of the benzyl group.
-
δ ~125-100: Remaining aromatic carbons of the indole ring.
-
δ ~71: Methylene carbon of the benzyloxy group (-OCH₂-).
-
δ ~56: Methyl carbon of the methoxy group (-OCH₃).
IR (Infrared) Spectroscopy (Predicted, KBr):
-
~3400 cm⁻¹: N-H stretching of the indole ring.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (methoxy and benzyloxy groups).
-
~1600-1450 cm⁻¹: Aromatic C=C stretching.
-
~1250-1000 cm⁻¹: C-O stretching (ether linkages).
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the strategic placement of the protected hydroxyl and the methoxy groups, which allows for the construction of complex heterocyclic systems with tailored pharmacological profiles.
Precursor to Melatonin Analogues and Serotonin Receptor Ligands
The 5-methoxyindole scaffold is a well-recognized pharmacophore that mimics the endogenous neurotransmitter serotonin.[8] Consequently, derivatives of this compound are valuable precursors for the synthesis of melatonin analogues and ligands for various serotonin receptor subtypes. These compounds are of significant interest for the development of therapeutics for neurological disorders, sleep disturbances, and mood disorders.
Role in the Synthesis of Kinase Inhibitors
The indole nucleus is a privileged scaffold in the design of kinase inhibitors, a major class of anti-cancer drugs. The functional groups on this compound provide synthetic handles for the elaboration of complex molecules that can target the ATP-binding site of various kinases. For instance, the benzyloxy group can be deprotected to reveal a hydroxyl group that can act as a hydrogen bond donor, a key interaction in many protein-ligand binding events.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[9] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is a compound of significant strategic importance in the field of medicinal chemistry. Its well-defined structure and predictable reactivity make it an invaluable tool for the synthesis of complex molecular architectures with diverse pharmacological activities. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage this key intermediate in their pursuit of novel therapeutic agents. The continued exploration of the synthetic utility of this compound is poised to contribute to the advancement of drug discovery and the development of next-generation medicines.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to 5-Benzyloxy-6-methoxyindole
This guide provides an in-depth analysis of 5-Benzyloxy-6-methoxyindole, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document delineates its chemical structure, physicochemical properties, a robust synthetic pathway, and analytical characterization. The content is grounded in established chemical principles, offering field-proven insights to ensure both technical accuracy and practical applicability in a research and development setting.
Core Compound Identification
This compound is a disubstituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the 5 and 6 positions, such as the introduction of benzyloxy and methoxy groups, are critical for modulating the electronic properties and steric profile of the molecule. This makes it a valuable building block in the synthesis of complex pharmaceutical agents and biologically active compounds.[1][2][3] The benzyloxy group, in particular, often serves as a protective group for the phenol moiety, which can be selectively removed during later synthetic stages.
Chemical Structure
The molecular structure consists of a bicyclic indole core, with a benzyloxy group (-OCH₂C₆H₅) at position 5 and a methoxy group (-OCH₃) at position 6.
Caption: Chemical structure of this compound.
Physicochemical and Tabulated Data
The compound presents as a solid at room temperature and requires specific storage conditions to maintain its stability.[4][5] Its solubility profile indicates a non-polar to moderately polar character, consistent with its structure.[5][6]
Table 1: Key Properties and Identifiers
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 4790-04-9 | [4][5][6][7] |
| Molecular Formula | C₁₆H₁₅NO₂ | [4][6][7] |
| Molecular Weight | 253.30 g/mol | [4][7] |
| Alternate Names | 6-Methoxy-5-(phenylmethoxy)-1H-indole | [4][7] |
| InChIKey | XDLZHWUPJHWVFK-UHFFFAOYSA-N | [4][5] |
| Appearance | White to Pale Brown Solid | [6] |
| Melting Point | 93-94 °C | [4][6] |
| Boiling Point | 430.9 ± 30.0 °C (Predicted) | [4][6] |
| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [5][6] |
| Storage Conditions | -20°C Freezer, protect from light |[4][5] |
Synthesis and Purification Protocol
Synthetic Rationale and Strategy
The synthesis of this compound is most logically achieved via a Williamson ether synthesis. This strategy involves the benzylation of the free hydroxyl group at the C5 position of the indole ring. The necessary precursor, 5-hydroxy-6-methoxyindole, can be synthesized through established methods, often involving reductive cyclization of a suitably substituted nitrostyrene derivative.[8] This two-step approach is efficient and allows for high purity of the final product. The choice of a weak base like potassium carbonate is critical to prevent deprotonation of the indole N-H, ensuring selective O-alkylation of the more acidic phenolic hydroxyl group.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Hydroxy-6-methoxyindole (Precursor) This protocol is adapted from general procedures for indole synthesis via reductive cyclization.[8]
-
Reaction Setup : To a solution of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (approx. 0.1 g per gram of starting material).
-
Reduction : Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Isolation : Concentrate the filtrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield 5-hydroxy-6-methoxyindole.
Step 2: Synthesis of this compound This protocol employs a standard Williamson ether synthesis.[9]
-
Reaction Setup : In a round-bottomed flask, dissolve 5-hydroxy-6-methoxyindole (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Base : Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq) to the mixture.
-
Addition of Alkylating Agent : Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Reaction : Heat the mixture to reflux (approx. 80 °C for acetonitrile) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up : After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified via recrystallization or silica gel column chromatography to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical and Spectroscopic Profile
Full analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following sections describe the expected spectroscopic signatures based on the molecule's structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a singlet for the indole N-H (typically δ 8.0-8.5 ppm), a series of signals in the aromatic region (δ 6.8-7.5 ppm) corresponding to the four protons on the indole core and the five protons of the benzyl group, a sharp singlet for the benzylic methylene (-CH₂-) protons (δ ~5.1 ppm), and a singlet for the methoxy (-OCH₃) protons (δ ~3.9 ppm).
-
¹³C NMR Spectroscopy : The carbon NMR will display 16 distinct signals corresponding to each carbon atom in the unique electronic environments of the indole and benzyl rings.
-
Infrared (IR) Spectroscopy : The IR spectrum should feature a characteristic N-H stretching band around 3300-3400 cm⁻¹. Other key absorbances include C-O ether stretches and aromatic C-H and C=C vibrations.[10]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry should confirm the molecular formula. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺ at an m/z value corresponding to its exact mass (253.1103 g/mol ).[4]
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in organic synthesis.[5][11] Its structural features are present in a variety of pharmacologically relevant classes of molecules.
-
Precursor for Bioactive Molecules : As a substituted indole, it is a valuable precursor for synthesizing tryptamine derivatives and other analogs being investigated as serotonin (5-HT) receptor agonists or antagonists.[1]
-
Scaffold for Medicinal Chemistry : The compound serves as a foundational scaffold for building more complex molecules. The methoxy and benzyloxy groups can be further modified or can serve to orient other reactants in subsequent synthetic steps, enabling the creation of libraries of compounds for screening.
-
Neuropharmacology Research : Given that the related compound 5-methoxyindole is a key precursor to melatonin, this compound can be used to synthesize analogs of melatonin and other neurohormones to study structure-activity relationships (SAR) in neurological pathways.[1][12]
Health, Safety, and Handling
As with any laboratory chemical, this compound should be handled with care in a well-ventilated area, preferably a fume hood.[4]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[5]
-
Handling : Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]
-
Storage : The compound should be stored in a tightly sealed container in a freezer at -20°C, protected from light and moisture to ensure long-term stability.[4][5]
Conclusion
This compound is a well-defined chemical entity with significant value for the scientific community. Its straightforward synthesis and versatile structure make it an important building block in the development of novel therapeutics and other complex organic molecules. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in a modern research environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. 4790-04-9|this compound|this compound|MFCD00037973-范德生物科技公司 [bio-fount.com]
- 6. chembk.com [chembk.com]
- 7. scbt.com [scbt.com]
- 8. 5-hydroxy-6-methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. mdpi.com [mdpi.com]
- 11. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 12. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
Navigating the Nomenclature of a Key Indole Intermediate: A Guide to the Alternate Names for 5-Benzyloxy-6-methoxyindole
For Immediate Release
An in-depth technical guide for researchers, scientists, and drug development professionals on the various synonyms and identifiers for the chemical compound 5-Benzyloxy-6-methoxyindole.
In the intricate landscape of chemical synthesis and drug discovery, precise communication is paramount. The consistent and accurate identification of chemical compounds is the bedrock upon which reproducible research is built. This guide provides a comprehensive overview of the alternate names, registry numbers, and structural identifiers for the versatile indole derivative, this compound. Understanding this nomenclature is crucial for researchers navigating chemical databases, interpreting scientific literature, and ensuring clarity in their own work.
The Primary Designation: this compound
The name This compound itself provides a clear description of the molecule's structure for chemists familiar with organic nomenclature. It indicates an indole core, which is a bicyclic aromatic heterocycle. The numbering of the indole ring system is standard, and this name specifies two substituents:
-
A benzyloxy group (a benzyl group linked via an oxygen atom) at the 5th position.
-
A methoxy group (a methyl group linked via an oxygen atom) at the 6th position.
This name serves as the most common and readily understood identifier in many chemical catalogs and research articles.
The Authoritative Identifier: The IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming convention for all chemical compounds. While often longer and more complex than common names, the IUPAC name ensures that a single, globally recognized name corresponds to a unique chemical structure.
For this compound, the preferred IUPAC name is 6-methoxy-5-(phenylmethoxy)-1H-indole [1][2]. This name prioritizes the indole as the parent heterocycle and lists the substituents alphabetically. The "1H" designation clarifies the position of the hydrogen atom on the nitrogen in the indole ring, although this is often implied.
Common Synonyms and Trivial Names in Scientific Literature
In scientific publications, patents, and chemical supplier databases, a variety of synonyms for this compound are encountered. Familiarity with these is essential to avoid confusion and to conduct thorough literature searches.
Some of the most frequently used synonyms include:
-
6-Methoxy-5-(phenylmethoxy)-1H-indole : This is a direct alternative based on a different order of substituent citation.[1][2][3]
-
5-Benzyloxy-6-methoxy-1H-indole : This synonym explicitly includes the "1H" designator.[1][3]
-
NSC92529 : This designation originates from the National Cancer Institute (NCI) database and is often used in the context of chemical screening and biological activity studies.[2][3][4]
-
5-benzyloxy-6-methoxyindolecrystalline : This name is descriptive, indicating the typical solid, crystalline nature of the compound.[2][3]
-
1H-Indole, 6-methoxy-5-(phenylmethoxy)- : This is another variation in the systematic naming, explicitly stating the parent indole.[2]
Essential Registry Numbers and Identifiers
Beyond descriptive names, several unique identifiers are assigned to chemical compounds to provide a definitive and computer-readable means of identification. These are indispensable for database searches and regulatory compliance.
CAS Registry Number
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS number for this compound is 4790-04-9 .[1][2][3][5][6] This number is a universally recognized standard and is invaluable for unambiguously identifying the compound regardless of the naming convention used.
PubChem Compound Identification (CID)
PubChem is a comprehensive public database of chemical substances and their biological activities, maintained by the U.S. National Institutes of Health (NIH). Each compound in PubChem is assigned a unique Compound ID (CID).
The PubChem CID for this compound is 260800 .[6][7] This identifier provides a direct link to a wealth of information, including chemical properties, spectral data, and related literature.
Other Key Identifiers
Several other identifiers are used in specialized databases and applications:
| Identifier | Value | Source/Use |
| InChIKey | XDLZHWUPJHWVFK-UHFFFAOYSA-N | A hashed version of the InChI, used for database indexing and searching.[2][3] |
| DSSTox ID | DTXSID20293831 | Distributed Structure-Searchable Toxicity (DSSTox) Database Identifier.[3] |
| MDL Number | MFCD00037973 | A unique identifier from the MDL Drug Data Report.[6] |
Visualization of Nomenclature Relationships
The following diagram illustrates the relationship between the primary name and its various synonyms and identifiers, providing a clear visual map of the compound's nomenclature.
Caption: Interconnectivity of names and identifiers for this compound.
Conclusion
A thorough understanding of the various names and identifiers for this compound is critical for effective research and development. By recognizing the primary name, the authoritative IUPAC designation, common synonyms, and key registry numbers, scientists can navigate the vast chemical and biological data landscape with precision and confidence. This guide serves as a valuable resource to ensure the unambiguous identification of this important chemical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 4790-04-9 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound 4790-04-9 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 4790-04-9|this compound|this compound|MFCD00037973-范德生物科技公司 [bio-fount.com]
- 7. This compound | C16H15NO2 | CID 260800 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Significance of the Benzyloxy Group on Indole Rings: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] The strategic functionalization of this ring system is paramount in modern drug design. Among the myriad of possible substituents, the benzyloxy group stands out for its profound ability to modulate the physicochemical properties and pharmacological activity of indole derivatives. This technical guide provides an in-depth analysis of the biological significance of the benzyloxy moiety on indole rings, synthesizing field-proven insights with technical accuracy for researchers, scientists, and drug development professionals. We will explore its role in enhancing target affinity and selectivity, particularly in the context of neurodegenerative and oncological targets, detail the synthetic methodologies for its introduction and removal, and present a comprehensive overview of the structure-activity relationships that govern its efficacy.
Chapter 1: The Indole Scaffold and the Strategic Importance of the Benzyloxy Moiety
The indole ring, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural products, neurotransmitters like serotonin, and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal framework for designing molecules that can effectively interact with biological targets.
The benzyloxy group (—O–CH₂–C₆H₅) is more than a simple substituent; it is a strategic tool in the medicinal chemist's arsenal. Its introduction onto the indole ring imparts several critical characteristics:
-
Modulation of Physicochemical Properties: The benzyloxy group significantly increases the lipophilicity (hydrophobicity) of the parent indole.[3] This property is crucial for influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross cellular membranes and the blood-brain barrier.[3]
-
Steric Influence and Conformational Rigidity: The bulky nature of the benzyl portion of the moiety can introduce specific steric constraints, forcing the molecule into a conformation that may be more favorable for binding to a specific target.
-
Target-Specific Interactions: The phenyl ring of the benzyloxy group can engage in π-π stacking or hydrophobic interactions within the active site of a protein, providing additional binding affinity and, in many cases, conferring selectivity for one target over another.
-
Synthetic Handle and Protecting Group: The benzyloxy group serves as a versatile synthetic handle. The ether linkage is relatively stable to many reaction conditions, yet it can be cleaved under specific, mild conditions (e.g., catalytic hydrogenation), making the benzyl group an excellent choice for protecting hydroxyl functionalities on the indole ring during multi-step syntheses.[4]
Chapter 2: A Case Study in Selectivity: 5-Benzyloxyindoles as Monoamine Oxidase-B Inhibitors
One of the most compelling examples of the benzyloxy group's strategic importance is in the development of selective inhibitors for Monoamine Oxidase-B (MAO-B). MAO-B is a key enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[5] Its inhibition is a validated therapeutic strategy for Parkinson's disease, as it increases the concentration of dopamine in the brain.[6]
The active site of MAO-B features a hydrophobic cavity. The introduction of a benzyloxy group, particularly at the 5-position of the indole ring, provides a bulky, lipophilic moiety that is perfectly suited to occupy this pocket. This interaction significantly enhances the binding affinity and, critically, the selectivity for MAO-B over the MAO-A isoform. This selectivity is vital for avoiding the adverse effects associated with non-selective MAO inhibition, such as the "cheese effect" (hypertensive crisis).[7]
Data Presentation: Comparative Inhibitory Activity
The enhanced potency conferred by the benzyloxy group is evident when comparing the inhibitory concentrations (IC₅₀) of various substituted compounds against MAO-B.
| Compound Class | Substituent at Position 5 | Target | IC₅₀ Value (µM) | Key Insight |
| Benzyloxy Chalcone Derivative (B10) | Benzyloxy | hMAO-B | 0.067 | The benzyloxy group leads to potent, nanomolar inhibition.[8] |
| Benzyloxy Chalcone Derivative (B15) | Benzyloxy | hMAO-B | 0.120 | Demonstrates consistent high potency with the benzyloxy group.[8] |
| Indole Derivative | Unspecified | MAO-B | 12.63 | A simple indole scaffold shows significantly lower potency.[9] |
| Hydroxyindole | Hydroxy | N/A | EC₅₀ = 41 | While not a direct MAO-B comparison, it shows the baseline activity of the core hydroxylated scaffold.[10] |
| Methoxyindole | Methoxy | N/A | EC₅₀ = 95 | The methoxy group shows lower potency than the hydroxy group in this specific assay.[10] |
*Note: EC₅₀ values for hydroxy- and methoxyindole are for colonic contractility stimulation and are included to illustrate the general bioactivity of these simpler analogues, not for direct comparison of MAO-B inhibition.[10][11] The data clearly indicates that the benzyloxy pharmacophore is a powerful driver of MAO-B inhibitory activity.[8][9]
Chapter 3: Mechanism of Action and Signaling Pathway
MAO-B inhibitors exert their therapeutic effect by preventing the breakdown of dopamine in the presynaptic neuron. This increases the amount of dopamine available for release into the synaptic cleft, thereby enhancing dopaminergic signaling, which is deficient in Parkinson's disease.
Signaling Pathway: MAO-B Inhibition
The following diagram illustrates the mechanism by which a benzyloxy-indole derivative, acting as a MAO-B inhibitor, increases dopamine levels.
Caption: Mechanism of MAO-B inhibition by a 5-benzyloxyindole derivative.
Chapter 4: Synthetic and Methodological Considerations
The practical application of benzyloxy-indoles in research and development hinges on robust synthetic and analytical methodologies.
Part A: Experimental Protocol - Synthesis of 5-Benzyloxyindole
This protocol describes a common method for the O-benzylation of 5-hydroxyindole. A similar procedure is outlined in the synthesis of 6-Benzyloxy-2-nitrotoluene, a precursor for 4-benzyloxyindole.
Objective: To synthesize 5-(benzyloxy)indole from 5-hydroxyindole.
Materials:
-
5-hydroxyindole
-
Benzyl chloride (or benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (or Ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-hydroxyindole (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension vigorously.
-
Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 - 1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-(benzyloxy)indole.[12]
Part B: The Benzyl Group in Protection and Deprotection
The benzyl ether is a robust protecting group for the hydroxyl moiety on an indole ring. Its removal is typically achieved via catalytic hydrogenolysis, a mild and high-yielding method.[13]
Protocol - Catalytic Hydrogenolysis for Debenzylation:
-
Setup: Dissolve the benzyloxy-indole derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation flask.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected hydroxyindole.
Part C: Experimental Protocol - In Vitro MAO-B Inhibition Assay
This protocol outlines a fluorometric assay to determine the IC₅₀ value of a test compound against human recombinant MAO-B.[5][9][14][15]
Objective: To quantify the inhibitory potency of a benzyloxy-indole derivative against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine or Benzylamine)
-
Fluorescent Probe (e.g., OxiRed™ or equivalent)
-
Developer (e.g., Horseradish Peroxidase - HRP)
-
Test Compound (benzyloxy-indole derivative) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (Selegiline) in MAO-B Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Plate Setup: Add 10 µL of each inhibitor dilution to the appropriate wells of the 96-well plate. Include wells for "Enzyme Control" (buffer + DMSO, no inhibitor) and "Blank" (buffer only).
-
Enzyme Addition: Prepare the MAO-B Enzyme Solution by diluting the enzyme stock in cold MAO-B Assay Buffer. Add 50 µL of the diluted enzyme solution to all wells except the "Blank".
-
Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Prepare the MAO-B Substrate Solution containing the MAO-B substrate, Fluorescent Probe, and Developer in Assay Buffer. Add 40 µL of this solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. assaygenie.com [assaygenie.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Application of Eumelanin Pigments from 5-Benzyloxy-6-methoxyindole
Abstract
Eumelanin, the natural dark pigment in humans, possesses a unique combination of physicochemical properties, including broad-spectrum UV-visible absorption, intrinsic antioxidant activity, and high biocompatibility. These features make synthetic eumelanin a highly sought-after biomaterial for applications ranging from photoprotective agents in cosmetics to advanced drug delivery systems and bioelectronics. However, the direct synthesis and polymerization of its primary precursors, 5,6-dihydroxyindoles (DHI), are hampered by their extreme instability and rapid, uncontrolled auto-oxidation. This guide provides an in-depth technical overview of a strategic synthetic approach that utilizes the protected precursor, 5-Benzyloxy-6-methoxyindole , to achieve controlled generation of the reactive DHI monomer for subsequent, predictable polymerization into eumelanin. We will detail the chemical rationale, provide validated experimental protocols, and discuss the characterization and potential applications of the resulting biomaterial.
Introduction: The Challenge and Strategy of Synthetic Eumelanin
Eumelanin is a heterogeneous polymer derived from the oxidative polymerization of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] Its remarkable photoprotective and radical-scavenging abilities are intrinsic to its complex, aggregated structure of π-stacked oligomers.[3][4] The development of synthetic melanin-like materials is a burgeoning field, aiming to harness these properties for biomedical and materials science applications.[5][6]
A significant hurdle in producing well-defined synthetic eumelanin is the high reactivity of the DHI monomer, which polymerizes almost instantaneously upon exposure to air in neutral or alkaline solutions.[1][6] This uncontrolled reaction leads to materials with high batch-to-batch variability. A robust strategy to overcome this involves the use of a protected precursor, which is stable for storage and handling, and can be deprotected in situ immediately prior to polymerization.
This guide focuses on This compound , a precursor designed for this purpose. The benzyl group serves as an ideal protecting group for the reactive 5-hydroxyl moiety. It is stable to a wide range of chemical conditions but can be cleanly and efficiently removed through catalytic hydrogenation, a mild reduction method that is fully compatible with the indole core.[7][8] This approach offers researchers precise control over the initiation of melanin polymerization, enabling the synthesis of more consistent and tailored biomaterials.
The Synthetic Workflow: From Precursor to Pigment
The overall process can be logically divided into three core stages: the synthesis of the stable precursor, the controlled deprotection to generate the reactive monomer, and the subsequent oxidative polymerization to form the eumelanin pigment.
Caption: Experimental workflow from stable precursor to eumelanin.
Synthesis of this compound
The synthesis of substituted indoles is a well-established field of organic chemistry. One effective method adaptable for this precursor is the Leimgruber-Batcho indole synthesis, which begins with a nitrotoluene.[9] The following protocol is a representative procedure.
Experimental Protocol 1: Synthesis of this compound
-
Step 1: Benzylation of 2-Methyl-3-nitrophenol.
-
To a stirred mixture of 2-methyl-3-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.0 eq), and dimethylformamide (DMF), add benzyl chloride (1.1 eq).
-
Heat the mixture at 90°C for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, remove the DMF under reduced pressure, and partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, 6-benzyloxy-2-nitrotoluene, which can be purified by recrystallization from methanol.[9]
-
-
Step 2: Enamine Formation.
-
Dissolve the 6-benzyloxy-2-nitrotoluene (1.0 eq) in DMF.
-
Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the solution at reflux (approx. 110°C) for 3 hours under a nitrogen atmosphere.
-
Cool to room temperature and remove volatile components on a rotary evaporator. The resulting red residue is the crude (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.[9]
-
-
Step 3: Reductive Cyclization.
-
Dissolve the crude enamine from the previous step in a 1:1 mixture of tetrahydrofuran (THF) and methanol under a nitrogen atmosphere.
-
Add Raney Nickel catalyst (approx. 5-10% by weight).
-
Carefully add 85% hydrazine hydrate (3.0 eq) portion-wise. The reaction is exothermic and involves vigorous gas evolution.
-
Stir for 1-2 hours after the final addition. Monitor by TLC for the disappearance of the red enamine intermediate.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target 4-benzyloxyindole. This procedure is adapted for the synthesis of the desired isomer, this compound, starting from the appropriately substituted nitrophenol.
-
Deprotection via Catalytic Hydrogenolysis
Catalytic transfer hydrogenation is a mild and highly efficient method for cleaving benzyl ethers without affecting other reducible functional groups if conditions are chosen carefully.[10][11] This step generates the reactive dihydroxyindole species immediately before polymerization.
Experimental Protocol 2: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration).
-
Add 10% Palladium on activated carbon (Pd/C) catalyst (approx. 10% by weight relative to the starting material).
-
Add ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[12]
-
Heat the mixture to reflux and stir, monitoring the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Cool the mixture and filter through a Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
The resulting filtrate contains the product, 5-hydroxy-6-methoxyindole (or its 5,6-dihydroxy equivalent if the starting material was 5,6-dibenzyloxyindole). This solution should be used immediately in the next step due to its instability.
Caption: Catalytic transfer hydrogenation for deprotection.
Oxidative Polymerization into Eumelanin
The polymerization of 5,6-dihydroxyindoles into eumelanin can be achieved simply through exposure to atmospheric oxygen in a slightly alkaline aqueous solution. The alkaline conditions facilitate the deprotonation of the catechol hydroxyl groups, making the molecule more susceptible to oxidation.[5][13]
Experimental Protocol 3: Synthesis of Eumelanin Pigment
-
Take the methanolic solution of 5-hydroxy-6-methoxyindole directly from the deprotection step (Protocol 2).
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Immediately redissolve the residue in a 0.05 M sodium carbonate or phosphate buffer solution (pH 8.0-9.0) to a final monomer concentration of approximately 1 mM.
-
Stir the solution vigorously in a beaker or flask open to the air at room temperature.
-
Monitor the progress of the polymerization by observing the color change of the solution (from colorless/pale yellow to brown, and finally to a black suspension) and by UV-Vis spectrophotometry. The characteristic indole peak (around 300-320 nm) will decrease as a broad, featureless absorption across the entire visible spectrum increases.[5][14]
-
Allow the reaction to proceed for 24 hours to ensure complete polymerization.
-
Acidify the mixture to pH 3 with 1 M HCl. This will cause the insoluble eumelanin pigment to precipitate fully.
-
Collect the black precipitate by centrifugation (e.g., 7000 rpm for 10 minutes).
-
Wash the pellet three times with 0.01 M HCl, followed by three washes with deionized water to remove salts.
-
Lyophilize (freeze-dry) the final pellet to obtain the purified eumelanin as a fine black powder.
Characterization of the Eumelanin Product
Validating the successful synthesis of eumelanin requires a suite of analytical techniques to confirm its chemical structure and physical properties.
| Technique | Purpose | Expected Result / Observation | Reference(s) |
| UV-Visible Spectroscopy | To confirm the formation of a polymeric, light-absorbing material. | A broad, monotonically increasing absorption from the near-IR to the UV, lacking sharp peaks. This is the hallmark of eumelanin's "black chromophore". | [3][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify key functional groups present in the polymer. | Broad O-H and N-H stretching bands (~3200-3400 cm⁻¹), C=C aromatic ring vibrations (~1600 cm⁻¹), and C-O stretching. Confirms the presence of indole and catechol moieties. | [15][16] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | To detect the presence of the stable free radical population characteristic of eumelanin. | A stable, symmetric singlet signal near g = 2.004, indicating the presence of semiquinone-type radicals within the polymer matrix. | [5][14] |
| Dynamic Light Scattering (DLS) & Zeta Potential | To determine the size distribution and surface charge of melanin particles in suspension. | Can be used to characterize melanin nanoparticles, with sizes typically ranging from 50-500 nm depending on synthesis conditions. Zeta potential indicates colloidal stability. | N/A |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | To visualize the morphology and size of the melanin particles. | Typically reveals spherical, aggregated nanoparticles. | N/A |
Applications in Research and Drug Development
The ability to synthesize eumelanin in a controlled manner opens avenues for its use in various high-value applications. The abundance of catechol and amine groups on its surface makes it amenable to further functionalization and provides a strong chelating capacity for metal ions.[17]
-
Drug Delivery: Eumelanin nanoparticles can be loaded with therapeutic agents. The polymer's ability to chelate drugs like doxorubicin and its pH-responsive release properties make it a candidate for targeted cancer therapy. Its strong absorption in the near-infrared (NIR) region also allows for its use as a photothermal agent to trigger drug release or for hyperthermia-based cancer treatment.[5]
-
Antioxidant Therapy & Photoprotection: As a potent radical scavenger, synthetic eumelanin can be incorporated into topical formulations to protect skin from oxidative damage induced by UV radiation and other environmental stressors.[5][14] Its broad-spectrum absorption makes it a superior alternative to many conventional organic sunscreens.
-
Tissue Engineering & Regenerative Medicine: Eumelanin's biocompatibility and antioxidant properties make it a valuable component in scaffolds for tissue regeneration. It can help mitigate inflammatory responses and protect cells from reactive oxygen species at the site of injury.
-
Bioelectronics: The water-dependent hybrid ionic-electronic conductivity of eumelanin is being explored for applications in biocompatible sensors, transient electronics, and energy storage devices.[2]
Caption: Key application areas for synthetic eumelanin.
Conclusion
The use of this compound as a stable, protected precursor represents a significant methodological advancement for the controlled synthesis of eumelanin. By separating the synthesis of the monomer precursor from its polymerization, researchers can achieve greater control over the final material's properties. The three-stage workflow—synthesis, deprotection, and polymerization—is robust and relies on well-understood chemical transformations. The resulting eumelanin biomaterial, with its inherent biocompatibility, antioxidant, and photoprotective properties, is a versatile platform for innovation in drug development, regenerative medicine, and materials science. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently produce and explore the potential of this remarkable biopolymer.
References
- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Structural Diversity in Eumelanins – Unexplored Bio-Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. Eumelanin pigment precursor 2-carboxy-5,6-dihydroxyindole and 2-amino-6-methylbenzothiazole chromophore integration towards melanin inspired chemoresponsive materials: the case of the Zn2+ ion - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Endogenous Production of 5-Methoxyindole from L-Tryptophan Metabolism
Introduction
Emerging from the shadow of its more extensively studied tryptophan-derived counterparts, serotonin and melatonin, 5-methoxyindole is gaining significant traction within the biomedical research community.[1] This technical guide offers a comprehensive exploration of the endogenous biosynthesis of 5-methoxyindole from the essential amino acid L-tryptophan. We will delve into the nuanced enzymatic pathways, their regulation, and the physiological relevance of this intriguing metabolite. For researchers and drug development professionals, this document provides not only a deep mechanistic understanding but also detailed, field-proven experimental protocols for the accurate quantification and functional assessment of 5-methoxyindoles.
The L-tryptophan metabolic network is a critical regulator of homeostasis, immunity, and neuronal function.[2] While the majority of L-tryptophan is catabolized via the kynurenine pathway, the methoxyindole pathway gives rise to a family of bioactive molecules, including the newly discovered 5-methoxytryptophan (5-MTP), also known as cytoguardin, and N-acetyl-5-methoxytryptamine (melatonin).[2][3] These 5-methoxyindole metabolites represent a novel class of endogenous compounds that modulate inflammatory responses and control neoplastic growth.[3][4][5]
This guide will illuminate the multi-step enzymatic cascade responsible for 5-methoxyindole synthesis, discuss the analytical methodologies crucial for its study, and explore its burgeoning role in cellular signaling and potential as a therapeutic target.
Part 1: The Biosynthetic Pathway of 5-Methoxyindoles from L-Tryptophan
The synthesis of 5-methoxyindoles from L-tryptophan is a sophisticated, multi-enzyme process. The primary route proceeds through the tryptophan hydroxylase (TPH) pathway, which is distinct from the kynurenine pathway that accounts for the bulk of L-tryptophan metabolism.[1] The gut microbiota also contributes significantly by metabolizing tryptophan into various indole derivatives, which are then absorbed and can be further modified by host enzymes.[1]
Key Enzymes and Metabolic Steps
The core enzymatic players in the biosynthesis of 5-methoxyindoles are:
-
Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in the pathway.[1][6] TPH catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP).[1][3][6] Two isoforms of TPH exist: TPH1, predominantly found in peripheral tissues such as the gut and pineal gland, and TPH2, which is primarily expressed in the central nervous system.[1]
-
Aromatic L-amino acid Decarboxylase (AADC): This enzyme is responsible for the decarboxylation of 5-HTP to form the well-known neurotransmitter, 5-hydroxytryptamine (serotonin).[1][3]
-
Hydroxyindole-O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT): This enzyme carries out the final methoxylation step.[1][3][7][8] It transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of various indoleamines. While N-acetylserotonin is the preferred substrate for HIOMT, leading to melatonin synthesis, the enzyme can also methylate other 5-hydroxyindoles.[1][3][7][8]
The Serotonin-to-5-Methoxyindole Axis
The conversion of serotonin to 5-methoxyindoles is a critical juncture in this metabolic pathway. There are two recognized routes for the formation of melatonin from serotonin, and by extension, other 5-methoxyindoles:
-
The "Classic" Pathway: Serotonin is first acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. Subsequently, HIOMT (ASMT) methylates N-acetylserotonin to produce melatonin.[3][7][8]
-
The "Alternate" Pathway: Serotonin is first O-methylated by HIOMT (ASMT) to form 5-methoxytryptamine (5-MT).[7][9] 5-MT is then N-acetylated to yield melatonin.[7] There is growing evidence that this alternate pathway may be more prevalent in certain organisms and under specific conditions.[7]
The promiscuity of these enzymes, particularly HIOMT, allows for the production of a variety of 5-methoxyindoles beyond just melatonin, including 5-methoxytryptamine, 5-methoxytryptophol, and 5-methoxyindole-3-acetic acid.[8][10][11][12][13]
Visualization of the Biosynthetic Pathway
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 血清素合成及代谢 [sigmaaldrich.com]
- 7. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. old.iopan.pl [old.iopan.pl]
- 9. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 10. The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration of 5-methoxyindoles in the human pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indoleamines and 5-methoxyindoles in trout pineal organ in vivo: daily changes and influence of photoperiod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Methoxyindoles in pineal gland of cow, pig, sheep and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential neuropharmacology applications of methoxyindoles
The
Neuropharmacological Frontier: A Technical Guide to Methoxyindole Applications
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the intricate world of methoxyindoles, a class of compounds holding significant promise for novel neuropharmacological therapies. We will explore their diverse mechanisms of action, focusing on their interactions with key neurotransmitter systems, and outline the experimental methodologies crucial for their investigation and development. This document is designed to be a comprehensive resource, blending established knowledge with forward-looking perspectives to empower the next wave of innovation in CNS drug discovery.
Introduction: The Methoxyindole Scaffold - A Privileged Structure in Neuropharmacology
The indole nucleus is a ubiquitous motif in neuroactive compounds, forming the backbone of essential molecules like the neurotransmitter serotonin. The addition of a methoxy (-OCH3) group to this indole ring, creating methoxyindoles, profoundly influences the molecule's electronic and steric properties. This seemingly simple modification unlocks a diverse range of pharmacological activities, enabling these compounds to interact with a variety of G protein-coupled receptors (GPCRs) and other CNS targets with high affinity and specificity.
From the well-established antidepressant and anxiolytic properties of compounds like agomelatine to the potent psychedelic effects of 5-MeO-DMT, the methoxyindole class demonstrates remarkable versatility. This guide will dissect the neuropharmacological underpinnings of these effects, providing a framework for the rational design and development of new therapeutic agents for a spectrum of neurological and psychiatric disorders.[1][2]
Core Mechanisms of Action: Targeting Melatonin and Serotonin Systems
The neuropharmacological effects of methoxyindoles are largely attributed to their interactions with two primary receptor systems: melatonin (MT) and serotonin (5-HT) receptors. The position of the methoxy group on the indole ring is a critical determinant of receptor selectivity and functional activity.
2.1. Melatonergic Activity: Regulating Circadian Rhythms and Sleep
Melatonin (N-acetyl-5-methoxytryptamine) is a quintessential methoxyindole, playing a pivotal role in regulating the sleep-wake cycle.[3] Its therapeutic applications and those of its synthetic analogs are primarily mediated through agonism at two high-affinity GPCRs: MT1 and MT2.[4][5]
-
MT1 Receptors: Predominantly found in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock, activation of MT1 receptors is primarily associated with the induction of sleepiness.[5][6]
-
MT2 Receptors: Also located in the SCN, MT2 receptor activation is involved in phase-shifting the circadian rhythm, helping to synchronize the internal biological clock with the external light-dark cycle.[5][6]
The development of melatonin receptor agonists has been a key strategy for treating insomnia and other circadian rhythm sleep-wake disorders.[4][6][7]
2.2. Serotonergic Modulation: From Antidepressant to Psychedelic Effects
The serotonin system is a complex network of receptors that modulate mood, cognition, and perception. Methoxyindoles exhibit a wide array of interactions with various 5-HT receptor subtypes, leading to a spectrum of pharmacological outcomes.
-
5-HT2C Receptor Antagonism: As exemplified by the antidepressant agomelatine, blocking 5-HT2C receptors in the prefrontal cortex can lead to an increase in the release of dopamine and norepinephrine.[8][9] This mechanism is believed to contribute significantly to its antidepressant and anxiolytic effects.[8][10][11] The synergy between MT1/MT2 agonism and 5-HT2C antagonism is a hallmark of agomelatine's unique pharmacological profile.[9][10][11][12]
-
5-HT2A Receptor Agonism: Activation of the 5-HT2A receptor is the primary mechanism underlying the effects of classic psychedelic compounds.[13][14][15] Methoxyindoles like 5-MeO-DMT are potent agonists at this receptor.[16][17] The 5-HT2A receptor is a Gq/G11-coupled GPCR that, upon activation, stimulates the phospholipase C (PLC) signaling cascade, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[13][14][18][19] This cascade ultimately results in increased intracellular calcium and activation of protein kinase C (PKC).[18][19] Recent research indicates that the psychedelic potential of 5-HT2A agonists is correlated with their efficacy in activating the Gq signaling pathway.[20]
-
5-HT1A Receptor Agonism: Some methoxyindoles, notably 5-MeO-DMT, also exhibit high affinity for the 5-HT1A receptor.[16][17][21][22] This "atypical" psychedelic is a potent agonist at both 5-HT1A and 5-HT2A receptors, which may contribute to its unique subjective effects, characterized by intense ego dissolution with comparatively less visual imagery than classic psychedelics.[16][17][22]
Key Methoxyindole Compounds and Their Neuropharmacological Profiles
The following table summarizes the receptor binding profiles and primary therapeutic applications of key methoxyindole compounds.
| Compound | Primary Targets | Primary Mechanism of Action | Potential Therapeutic Applications |
| Melatonin | MT1, MT2 | Agonist | Insomnia, Circadian Rhythm Disorders[3][4] |
| Agomelatine | MT1, MT2, 5-HT2C | MT1/MT2 Agonist, 5-HT2C Antagonist | Major Depressive Disorder, Anxiety Disorders[8][9][10][11][12] |
| Ramelteon | MT1, MT2 | Selective MT1/MT2 Agonist | Insomnia (sleep-onset)[3][4] |
| 5-Methoxytryptamine (5-MT) | Melatonin and Serotonin Receptors | Agonist | Potential anti-inflammatory and immunomodulatory effects[23][24] |
| 5-MeO-DMT | 5-HT2A, 5-HT1A | Potent Agonist | Potential for treating depression, anxiety, and substance use disorders (under investigation)[15][16][17] |
Experimental Protocols for Methoxyindole Research
The following section outlines key experimental workflows for characterizing the neuropharmacological properties of novel methoxyindole derivatives.
4.1. Receptor Binding Assays: Determining Affinity and Selectivity
Objective: To determine the binding affinity (Ki) of a test compound for a panel of CNS receptors, including melatonin and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells).
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Radioligand Binding Assay:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., 2-[¹²⁵I]iodomelatonin for melatonin receptors) to the cell membrane preparation.
-
Add increasing concentrations of the unlabeled test compound.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
4.2. Functional Assays: Assessing Agonist and Antagonist Activity
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of a test compound at a specific receptor.
Methodology (Example: Gq-coupled 5-HT2A Receptor):
-
Calcium Mobilization Assay:
-
Plate cells expressing the 5-HT2A receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add increasing concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist plus increasing concentrations of the test compound (for antagonist testing).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonist activity, plot the response to the agonist against the logarithm of the antagonist concentration and fit to determine the IC50.
-
4.3. In Vivo Behavioral Assays: Evaluating Therapeutic Potential
Objective: To assess the in vivo effects of a methoxyindole on animal models of CNS disorders.
Methodology (Example: Antidepressant-like Effects in Mice):
-
Forced Swim Test (FST):
-
Administer the test compound or vehicle to mice.
-
After a predetermined time, place each mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during the last few minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Tail Suspension Test (TST):
-
Administer the test compound or vehicle to mice.
-
Suspend each mouse by its tail using adhesive tape.
-
Record the duration of immobility. A decrease in immobility time suggests an antidepressant-like effect.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Visualizing Key Pathways and Workflows
5.1. Agomelatine's Dual Mechanism of Action
Caption: Synergistic action of Agomelatine on melatonin and serotonin receptors.
5.2. 5-HT2A Receptor Signaling Cascade
Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor.
5.3. Experimental Workflow for Methoxyindole Characterization
Caption: A streamlined workflow for the discovery and development of novel methoxyindoles.
Challenges and Future Directions in Methoxyindole Drug Development
Despite the significant therapeutic potential of methoxyindoles, several challenges remain in their development.[25][26][27][28][29] These include:
-
Receptor Selectivity: Achieving high selectivity for a specific receptor subtype is crucial to minimize off-target effects.[30] The structural similarity between serotonin receptor subtypes makes the development of highly selective ligands a significant challenge.
-
Pharmacokinetics: Poor oral bioavailability and rapid metabolism can limit the therapeutic utility of some methoxyindoles.[3][25] For example, melatonin itself has a short half-life, which has prompted the development of longer-acting analogs.[3][5]
-
Translational Validity of Animal Models: While animal models are essential for preclinical evaluation, their predictive validity for human psychiatric disorders is often limited.[27][28][29]
-
Regulatory Hurdles: The development of psychoactive compounds like 5-MeO-DMT faces significant regulatory challenges that can slow down research and clinical development.[26]
The future of methoxyindole research will likely focus on:
-
Structure-Based Drug Design: Utilizing high-resolution crystal structures of target receptors to design more potent and selective ligands.
-
Biased Agonism: Developing ligands that selectively activate specific downstream signaling pathways of a receptor, potentially separating therapeutic effects from unwanted side effects.[20]
-
Personalized Medicine: Identifying biomarkers that can predict a patient's response to a particular methoxyindole-based therapy.[31][32]
-
Novel Drug Delivery Systems: Developing formulations that improve the pharmacokinetic profile and brain penetration of methoxyindole compounds.[33]
The continued exploration of the rich neuropharmacology of methoxyindoles holds the key to unlocking novel and more effective treatments for a wide range of debilitating CNS disorders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders | Bentham Science [eurekaselect.com]
- 4. Melatonin receptor agonists: What They Are and How to Stay Updated on the Latest Research [synapse.patsnap.com]
- 5. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 6. Melatonin Receptor Agonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Therapeutic Effects of Melatonin Receptor Agonists on Sleep and Comorbid Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]
- 16. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 17. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 5-HT2A_receptor [bionity.com]
- 20. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Efficacy of a Neuroimmune Therapy Including Pineal Methoxyindoles, Angiotensin 1-7, and Endocannabinoids in Cancer, Autoimmune, and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 26. pharmanow.live [pharmanow.live]
- 27. The biggest barriers in drug development today | Drug Discovery News [drugdiscoverynews.com]
- 28. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Dealing with the challenges of drug discovery | CAS [cas.org]
- 30. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ScienceHood | Journals [sciencehoodpublishing.org]
- 32. longdom.org [longdom.org]
- 33. Current and future directions of drug delivery for the treatment of mental illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold and the Influence of the 5-Methoxy Group
An In-Depth Technical Guide to the Reactivity of the 5-Methoxyindole Core
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its electron-rich bicyclic structure, composed of a benzene ring fused to a pyrrole ring, endows it with a rich and versatile reactivity profile.[1][2] Among its many derivatives, 5-methoxyindole stands out as a particularly valuable building block in organic synthesis and drug discovery.[2][3]
The reactivity of the indole core is governed by the high electron density of the pyrrole ring, making it highly susceptible to electrophilic attack. The introduction of a methoxy group at the 5-position further modulates this reactivity in a nuanced manner. The methoxy group exerts two opposing electronic effects: an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom, and a powerful electron-donating resonance (or mesomeric) effect stemming from the delocalization of oxygen's lone pair electrons into the aromatic system.[4][5] In aromatic systems, the resonance effect is generally dominant.[5] Consequently, the 5-methoxy group acts as a potent activating group, significantly enhancing the nucleophilicity of the indole ring and influencing the regioselectivity of its reactions.[1][6] This guide provides a detailed exploration of the reactivity of this important heterocyclic core.
Electrophilic Aromatic Substitution: The Predominant Reaction Pathway
The most characteristic reaction of the indole nucleus is electrophilic aromatic substitution (EAS).[7][8] For an unsubstituted indole, the site of highest electron density and the kinetically favored position for electrophilic attack is the C3 carbon of the pyrrole ring. Attack at this position leads to a more stable cationic intermediate (an arenium ion) where the positive charge can be delocalized over the benzene ring and, crucially, stabilized by the nitrogen atom without disrupting the aromaticity of the benzene portion.
The presence of the 5-methoxy group amplifies this intrinsic reactivity. Through its +R (resonance) effect, it pushes electron density into the bicyclic system, further stabilizing the transition state for electrophilic attack. While this activation extends to the C4 and C6 positions, the C3 position remains the primary site of reaction for most electrophiles due to the superior stability of the resulting intermediate.
Key Electrophilic Substitution Reactions of 5-Methoxyindole
The enhanced nucleophilicity of 5-methoxyindole makes it an ideal substrate for a variety of classical and modern synthetic transformations.
A. Vilsmeier-Haack Reaction: A Gateway to 3-Formylindoles
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reacting electrophile, known as the Vilsmeier reagent, is a chloroiminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[11] As a relatively weak electrophile, the Vilsmeier reagent is highly selective for activated substrates like 5-methoxyindole.[9]
The reaction proceeds via electrophilic attack of the Vilsmeier reagent at the electron-rich C3 position of the indole. The resulting intermediate is then hydrolyzed during aqueous workup to yield the corresponding 3-formyl-5-methoxyindole, a versatile intermediate for further synthetic elaboration.
Caption: Mechanism of the Vilsmeier-Haack formylation of 5-methoxyindole.
Experimental Protocol: Synthesis of 5-Methoxyindole-3-carboxaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 5 equiv.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve 5-methoxyindole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing an excess of sodium acetate or sodium hydroxide solution to neutralize the acid and hydrolyze the intermediate.
-
Isolation: The product aldehyde will typically precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-methoxyindole-3-carboxaldehyde.
B. Mannich Reaction: Aminomethylation at the C3 Position
The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an acidic proton adjacent to a carbonyl group.[12] For electron-rich heterocycles like indole, the C3-proton is sufficiently acidic to participate. The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine (e.g., dimethylamine), and the active hydrogen compound.[13][14]
The mechanism begins with the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from the amine and formaldehyde.[14] The nucleophilic C3 position of 5-methoxyindole then attacks this iminium ion to form the β-amino-carbonyl compound, known as a Mannich base.[12] These products, such as gramine derivatives, are valuable synthetic intermediates.
Caption: Mechanism of the Mannich reaction on 5-methoxyindole.
Experimental Protocol: Synthesis of 5-Methoxygramine
-
Amine Solution: In a flask, prepare a chilled aqueous solution of dimethylamine (2.5 equiv., typically from a 40% aqueous solution).
-
Formaldehyde Addition: To this solution, add aqueous formaldehyde (1.1 equiv., typically 37% solution) while maintaining the temperature at 0-5 °C.
-
Indole Addition: Dissolve 5-methoxyindole (1.0 equiv.) in a suitable solvent like acetic acid or ethanol. Add this solution dropwise to the cold amine-formaldehyde mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.
-
Isolation: Collect the precipitated solid by filtration. If no solid forms, neutralize the mixture with a base (e.g., NaOH) and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
C. Pictet-Spengler Reaction: Synthesis of β-Carbolines
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization used to construct tetrahydro-β-carboline ring systems.[15][16] The reaction is mechanistically a special case of the Mannich reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone.[16] For the 5-methoxyindole core, the requisite starting material is 5-methoxytryptamine.
The reaction proceeds through the initial formation of a Schiff base between the tryptamine and the carbonyl compound. Under acidic conditions, this is protonated to form a highly electrophilic iminium ion. An intramolecular electrophilic attack from the nucleophilic C3 position of the indole onto the iminium carbon closes the ring. A subsequent rearomatization via proton loss yields the final tetrahydro-β-carboline product.[16] This reaction is fundamental to the biosynthesis of many indole alkaloids.
Caption: Logical workflow of the Pictet-Spengler reaction.
Experimental Protocol: General Procedure for Tetrahydro-β-carboline Synthesis
-
Reaction Setup: Dissolve 5-methoxytryptamine (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., toluene, dichloromethane, or methanol).
-
Acid Catalysis: Add a catalytic amount of an acid. The choice of acid is critical and can range from protic acids (e.g., trifluoroacetic acid, hydrochloric acid) to Lewis acids, depending on the substrate's reactivity.
-
Reaction Conditions: Stir the reaction mixture at temperatures ranging from room temperature to reflux. Reaction times can vary from a few hours to several days. Monitor the reaction's progress using TLC.
-
Workup: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired tetrahydro-β-carboline.
Advanced Synthetic Applications
Beyond classical electrophilic substitutions, the 5-methoxyindole core is amenable to a range of modern synthetic methods, particularly those involving organometallic reagents.
Metalation and Cross-Coupling Reactions
While C3 is the kinetic site of electrophilic attack, other positions on the indole ring can be functionalized through directed metalation strategies. N-protection of the indole nitrogen (e.g., with a sulfonyl or Boc group) is typically required. Subsequent treatment with a strong base, such as n-butyllithium or LDA, can lead to deprotonation at the C2 position. The resulting 2-lithioindole is a potent nucleophile that can react with a variety of electrophiles.
Furthermore, halogenated 5-methoxyindoles serve as excellent precursors for transition metal-catalyzed cross-coupling reactions.[17] Powerful methods like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to highly complex and diverse molecular architectures.[18]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Summary of Key Reactions
| Reaction | Reagent Type | Key Reagents | Product Type | Primary Site of Reaction |
| Vilsmeier-Haack | Formylating Agent | DMF, POCl₃ | 3-Formylindole | C3 |
| Mannich | Aminomethylating Agent | CH₂O, R₂NH | Mannich Base (Gramine) | C3 |
| Pictet-Spengler | Intramolecular Cyclization | Aldehyde/Ketone, Acid | Tetrahydro-β-carboline | C3 |
Conclusion
The 5-methoxyindole core is a highly activated and synthetically versatile scaffold. The strong electron-donating character of the methoxy group enhances the inherent nucleophilicity of the indole ring, directing a wide range of electrophilic substitution reactions preferentially to the C3 position. Classical transformations such as the Vilsmeier-Haack, Mannich, and Pictet-Spengler reactions provide reliable and efficient pathways to key synthetic intermediates. Coupled with modern metal-catalyzed cross-coupling techniques, the reactivity of 5-methoxyindole offers chemists a powerful toolkit for the construction of complex, biologically active molecules, solidifying its status as a privileged structure in drug discovery and development.
References
- 1. soc.chim.it [soc.chim.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thedelocalizedchemist.com [thedelocalizedchemist.com]
- 7. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. byjus.com [byjus.com]
- 13. adichemistry.com [adichemistry.com]
- 14. Mannich reaction - Wikipedia [en.wikipedia.org]
- 15. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5-Benzyloxy-6-methoxyindole
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 5-Benzyloxy-6-methoxyindole (CAS No. 4790-04-9). As the toxicological properties of this compound have not been fully investigated, this guide synthesizes available data with established safety protocols for analogous indole derivatives to provide a robust framework for risk mitigation in a laboratory setting.[1] The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Compound Identification and Physicochemical Profile
This compound is a substituted indole, a heterocyclic scaffold prevalent in bioactive compounds and a valuable intermediate in organic synthesis.[2][3] Understanding its physical properties is the first step in a thorough risk assessment. The compound is a solid at room temperature and has limited solubility in aqueous solutions, which influences its handling and potential environmental mobility.[1][4][5]
Chemical Structure
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4790-04-9 | [4][6][7] |
| Molecular Formula | C₁₆H₁₅NO₂ | [4][6][7] |
| Molecular Weight | 253.30 g/mol | [6][7] |
| Appearance | White to pale brown solid/powder | [4][5] |
| Melting Point | 93-94°C | [4][5][6] |
| Boiling Point | 430.9 ± 30.0 °C (Predicted) | [4][5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [4][5][8] |
| Storage Temperature | -20°C Freezer |[5][6][8] |
Hazard Identification and Toxicological Profile
While specific toxicological studies on this compound are not extensively published, the available safety data and the chemical's structural similarity to other hazardous indole compounds necessitate a cautious approach.[1] The GHS hazard statements provided by suppliers are consistent with those for related chemicals like 5-methoxyindole, which is known to cause skin, eye, and respiratory irritation.[5][9]
Authoritative Grounding: The principle of treating compounds with unknown toxicity as hazardous is a cornerstone of laboratory safety. The hazard classifications below are derived from supplier safety data and should be considered the minimum standard for risk assessment.[5]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Statement | Source |
|---|---|---|---|
| Acute toxicity, Oral | H302 | Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[5] |
Key Mechanistic Insights:
-
Irritation: The aromatic and heterocyclic nature of the indole ring system can lead to interactions with skin, eyes, and mucous membranes, causing irritation. As a fine solid, it poses a risk of aerosolization, leading to respiratory tract irritation.[5][10]
-
Unknown Long-Term Effects: The absence of comprehensive data means that potential chronic effects, mutagenicity, or reproductive toxicity are unknown.[1][11] Therefore, exposure must be minimized through rigorous engineering controls and personal protective equipment.
Engineering Controls and Personal Protective Equipment (PPE)
The primary safety principle is to minimize exposure. This is achieved by creating a multi-layered defense system, starting with engineering controls and supplemented by appropriate PPE.
Mandatory Engineering Controls
-
Certified Chemical Fume Hood: All handling of the solid compound, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical control to prevent inhalation of airborne particles.[12]
-
Safety Showers and Eyewash Stations: These must be readily accessible and located near the workstation. Their immediate availability is crucial for rapid decontamination in case of accidental contact.[1][12]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the planned procedure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing.[1][12]
-
Skin Protection:
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 dust mask may be considered as a secondary precaution during weighing operations if indicated by a site-specific risk assessment.
Caption: PPE selection workflow for handling this compound.
Standard Operating Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk. This protocol is designed as a self-validating system where each step confirms a state of safety before proceeding.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Review this guide and the supplier's SDS. Confirm the specific hazards of any other reagents being used in the procedure.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification sticker and that airflow is adequate. Ensure the path to the safety shower and eyewash station is unobstructed.
-
Assemble PPE: Don the required PPE as determined by the workflow above (gloves, lab coat, safety goggles).
-
Prepare Workspace: Clean the work surface inside the fume hood. Lay down absorbent bench paper to contain any minor spills. Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) within the hood.
Step 2: Weighing the Compound
-
Tare Balance: Place a piece of weigh paper or a tared container on the analytical balance inside the fume hood.
-
Transfer Solid: Slowly and carefully use a clean spatula to transfer the desired amount of this compound from its storage container onto the weigh paper. Avoid any sudden movements that could generate dust.
-
Close Primary Container: Securely close the lid of the main stock container immediately after dispensing.
-
Transfer to Vessel: Gently crease the weigh paper and carefully pour the solid into the reaction or dissolution vessel. Tap the paper to ensure all powder is transferred.
Step 3: Dissolution and Use
-
Add Solvent: Slowly add the desired solvent to the vessel containing the solid. Do not add the solid to a large volume of vortexing solvent, as this can cause splashing and aerosolization.
-
Perform Work: Carry out the intended experimental procedure within the fume hood.
Step 4: Post-Handling Decontamination and Cleanup
-
Clean Equipment: Decontaminate any reusable equipment (like spatulas) with an appropriate solvent. Collect this solvent rinse as hazardous waste.
-
Dispose of Consumables: Place used weigh paper, contaminated bench pads, and gloves into a designated solid hazardous waste container.
-
Clean Workspace: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Remove PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[1]
Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store the container tightly closed in a dedicated freezer at -20°C.[6][8] The area should be dry and well-ventilated.
-
Rationale: Low-temperature storage slows potential degradation pathways. A tightly sealed container prevents the uptake of atmospheric moisture and potential reaction with air.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1][12] Contact with these materials could lead to vigorous, exothermic reactions or degradation into unknown, potentially more hazardous byproducts.
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce harm.
Caption: Decision tree for emergency response procedures.
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[1][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][12]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1]
Spills
For a small spill of the solid compound:
-
Ensure proper PPE is worn.
-
Avoid breathing dust.[1]
-
Gently sweep up the material and place it into a suitable, sealed container for waste disposal. Avoid any actions that would make the powder airborne.[1][12]
-
Clean the spill area with a solvent-moistened cloth (collecting the cloth as hazardous waste) followed by soap and water.
Fire
-
Extinguishing Media: Use a dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[13]
-
Hazards: Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) may be formed.[1] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Waste Disposal
All waste containing this compound, whether in solid form, in solution, or on contaminated materials (e.g., gloves, weigh paper), must be treated as hazardous chemical waste.
-
Classification: Chemical waste generators are responsible for correctly classifying waste according to local, regional, and national regulations.[1][14]
-
Procedure:
-
Environmental Precaution: Do not empty into drains. [1][13] This compound is classified with a Water Hazard Class of 3 (WGK 3) in Germany, indicating it is severely hazardous to water.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. 6-Benzyloxy-5-methoxyindole-2-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 3. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | 4790-04-9 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. scbt.com [scbt.com]
- 8. 4790-04-9|this compound|this compound|MFCD00037973-范德生物科技公司 [bio-fount.com]
- 9. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Methodological & Application
Part 1: Classical Approaches to Reductive Indole Synthesis
An Application Guide to Reductive Cyclization Strategies in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active compounds.[1][2] Its synthesis has been a central theme in organic chemistry for over a century. Among the diverse strategies developed, reductive cyclization represents a powerful and convergent approach, transforming acyclic precursors into the bicyclic indole system in a single, often atom-economical, step.
This guide provides an in-depth exploration of key reductive cyclization protocols for indole synthesis. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings of each method, explaining the causality behind experimental choices to empower researchers in their synthetic design. We cover both classical name reactions and modern catalytic systems, offering detailed, field-proven protocols, comparative data, and workflow visualizations to facilitate practical application.
The foundational methods of indole synthesis often rely on intramolecular cyclization triggered by the reduction of a key functional group. These time-tested reactions remain staples in the synthetic chemist's toolbox.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[1][3] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[3][4] This method is responsible for the synthesis of many commercial drugs, including the triptan class of antimigraine agents.[3]
Mechanistic Insight:
The reaction is not a simple dehydration but a complex rearrangement. The accepted mechanism proceeds through several key stages:
-
Hydrazone to Enamine Tautomerization: The initially formed arylhydrazone tautomerizes to the crucial ene-hydrazine intermediate.[5]
-
[6][6]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes an irreversible[6][6]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1][5][7] This is the key bond-forming step that establishes the indole framework.
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon forms the five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole product.[1][3]
Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine becomes the indole ring nitrogen.[3]
Mechanism of the Fischer Indole Synthesis
References
- 1. testbook.com [testbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Application Notes and Protocols for the Synthesis of Novel CB2 Cannabinoid Receptor Ligands from 5-Benzyloxy-6-methoxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Selective CB2 Receptor Ligands
The cannabinoid receptor 2 (CB2), a G-protein coupled receptor predominantly expressed in the immune system, has emerged as a promising therapeutic target for a range of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases.[1][2] Unlike the CB1 receptor, which is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, selective activation of the CB2 receptor is devoid of such effects, making it an attractive avenue for drug development.[3] The indole scaffold has proven to be a versatile template for the design of potent and selective cannabinoid receptor ligands.[4][5][6] Modifications to the indole core, particularly at the C5 and C6 positions, have been shown to significantly influence receptor affinity and selectivity.[1] This application note provides a detailed guide for the synthesis and pharmacological evaluation of a novel class of potential CB2 receptor ligands using 5-benzyloxy-6-methoxyindole as a key starting material. The strategic placement of the benzyloxy and methoxy groups on the indole ring offers opportunities for fine-tuning the electronic and steric properties of the resulting ligands, potentially leading to enhanced CB2 selectivity and favorable pharmacological profiles.
Synthetic Strategy: A Modular Approach to Novel Indole-Based CB2 Ligands
The synthesis of the target CB2 ligands from this compound is designed as a modular, two-step process. This approach allows for the systematic variation of two key structural elements: the N-alkyl substituent and the C3-acyl group, both of which are known to play crucial roles in cannabinoid receptor binding and activation.[4][6]
The general synthetic route is depicted below:
Caption: General synthetic workflow for the preparation of CB2 ligands.
Part 1: N-Alkylation of this compound
The initial step involves the introduction of an alkyl chain at the N1 position of the indole ring. The length and nature of this alkyl group are critical determinants of affinity and efficacy at cannabinoid receptors.[6]
Protocol 1: N-Alkylation
-
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., 1-bromopentane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated indole.
-
Part 2: C3-Acylation via Friedel-Crafts Reaction
The second key modification is the introduction of an acyl group at the C3 position of the indole nucleus. This is typically achieved through a Friedel-Crafts acylation reaction. The nature of the acyl group, often an aromatic moiety like a naphthoyl or a substituted benzoyl group, is another critical factor for high-affinity cannabinoid receptor binding.
Protocol 2: Friedel-Crafts Acylation
-
Materials:
-
1-Alkyl-5-benzyloxy-6-methoxyindole (from Part 1)
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride (e.g., 1-naphthoyl chloride)
-
Lewis acid (e.g., aluminum chloride, AlCl₃)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the acyl chloride (1.2 eq) in anhydrous DCM, add the Lewis acid (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of the 1-alkyl-5-benzyloxy-6-methoxyindole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the target CB2 ligand.
-
Structure-Activity Relationship (SAR) Insights
The modular synthesis allows for the exploration of the SAR of this novel series of compounds. The benzyloxy group at C5 and the methoxy group at C6 are expected to influence the electronic properties of the indole ring and provide specific interactions within the CB2 receptor binding pocket.
Key SAR Hypotheses:
-
N-Alkyl Chain: An N-pentyl chain is often optimal for CB1/CB2 activity in many indole-based cannabinoids.[6] Shorter or longer chains may modulate the affinity and selectivity for the CB2 receptor.
-
C3-Acyl Group: A bulky, lipophilic group such as a naphthoyl moiety is generally favored for high affinity.[4] Substitutions on this aromatic ring can be explored to fine-tune CB2 selectivity.
-
C5-Benzyloxy and C6-Methoxy Groups: These alkoxy groups are anticipated to enhance CB2 selectivity. The benzyloxy group offers a point for potential hydrogen bonding or π-stacking interactions within the receptor. The methoxy group at C6 may orient the ligand favorably in the binding pocket.
Representative Pharmacological Data (Hypothetical)
The following table presents hypothetical pharmacological data for a series of compounds synthesized from this compound, illustrating potential SAR trends.
| Compound ID | N-Alkyl Group | C3-Acyl Group | CB1 Ki (nM) | CB2 Ki (nM) | CB2 Selectivity (CB1 Ki/CB2 Ki) | CB2 Functional Activity (EC50, nM) |
| LIGAND-A1 | n-Pentyl | 1-Naphthoyl | 150 | 5.2 | 28.8 | 12.5 |
| LIGAND-A2 | n-Butyl | 1-Naphthoyl | 250 | 10.8 | 23.1 | 25.1 |
| LIGAND-A3 | n-Pentyl | 4-Methoxy-1-naphthoyl | 180 | 3.5 | 51.4 | 8.9 |
| LIGAND-A4 | n-Pentyl | Phenyl | 500 | 85.3 | 5.9 | 150.7 |
Pharmacological Evaluation: Assessing CB2 Receptor Activity
A comprehensive pharmacological evaluation is essential to characterize the synthesized ligands. This involves determining their binding affinity, selectivity, and functional activity at the CB2 receptor.
Protocol 3: Radioligand Binding Assay
This assay measures the affinity of the synthesized compounds for the CB1 and CB2 receptors.
-
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Synthesized ligands
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the synthesized ligand.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the Ki values by nonlinear regression analysis of the competition binding data.
-
Protocol 4: Functional Activity Assays
Functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the CB2 receptor.
A. cAMP Accumulation Assay
This assay measures the ability of a ligand to inhibit forskolin-stimulated cAMP production, a hallmark of CB2 receptor activation via Gi/o coupling.
-
Materials:
-
Cells expressing human CB2 receptors
-
Forskolin
-
Synthesized ligands
-
cAMP assay kit
-
-
Procedure:
-
Pre-treat the cells with the synthesized ligand.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Measure the intracellular cAMP levels using a suitable assay kit.
-
Determine the EC₅₀ and Emax values to characterize the agonist activity.
-
B. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB2 receptor, an important signaling pathway for many GPCRs.
-
Materials:
-
Cells co-expressing a tagged CB2 receptor and a tagged β-arrestin
-
Synthesized ligands
-
Detection reagents for the specific assay platform (e.g., BRET, FRET, or enzyme complementation)
-
-
Procedure:
-
Treat the cells with varying concentrations of the synthesized ligand.
-
Measure the signal generated by the proximity of the tagged receptor and β-arrestin.
-
Determine the EC₅₀ and Emax values for β-arrestin recruitment.
-
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, CB2 receptor activation can lead to the recruitment of β-arrestin, which can mediate downstream signaling and receptor desensitization.
References
- 1. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the synthesis of cannabinergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Potent Antimitotic Agents from 5-Benzyloxy-6-methoxyindole: Application Notes and Protocols
This guide provides a detailed framework for the synthesis and biological evaluation of potent antimitotic agents derived from the versatile starting material, 5-benzyloxy-6-methoxyindole. This class of compounds, often designed as analogues of natural products like combretastatin A-4, targets tubulin polymerization, a critical process in cell division, making them promising candidates for anticancer drug development. The protocols outlined herein are intended for researchers, scientists, and drug development professionals with a background in organic synthesis and cancer biology. We will delve into the strategic chemical transformations and the subsequent biological assays necessary to identify and characterize novel drug leads.
Introduction: The Rationale for Indole-Based Antimitotic Agents
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral to cellular functions, most notably the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[1] Indole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] Specifically, indole derivatives have been successfully developed as inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin, which leads to mitotic arrest and apoptosis in cancer cells.[3][4]
The choice of this compound as a starting material is strategic. The methoxy group at the 6-position and a hydroxyl group (after deprotection of the benzyl ether) at the 5-position of the indole ring mimic the substitution pattern of the B-ring in combretastatin A-4, a potent natural antimitotic agent.[5] This guide will detail a synthetic pathway to construct combretastatin-like molecules incorporating this key indole moiety.
Synthetic Strategy: A Multi-Step Approach
The overall synthetic strategy involves three key transformations:
-
Formylation of the Indole Core: Introduction of an aldehyde group at the C3 position of the indole ring via the Vilsmeier-Haack reaction.
-
Olefin Formation: Construction of the characteristic stilbene-like double bond using the Wittig reaction.
-
Deprotection: Removal of the benzyl protecting group to yield the final, biologically active compound with a free hydroxyl group.
This synthetic route is illustrated in the workflow diagram below.
Caption: Synthetic workflow for potent antimitotic agents.
Part 1: Detailed Synthetic Protocols
Protocol 1.1: Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[6][7] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[8]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium acetate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (10 mL per gram of indole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-formyl-5-benzyloxy-6-methoxyindole.
Protocol 1.2: Wittig Reaction for Olefin Synthesis
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and phosphonium ylides.[9][10] In this step, the previously synthesized aldehyde is reacted with a phosphorane generated from 3,4,5-trimethoxybenzyltriphenylphosphonium bromide to create the desired stilbene bridge.
Materials:
-
3-Formyl-5-benzyloxy-6-methoxyindole
-
3,4,5-Trimethoxybenzyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend 3,4,5-trimethoxybenzyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base (1.1 eq) portion-wise. A color change to deep orange or red indicates the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of 3-formyl-5-benzyloxy-6-methoxyindole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers of 5-benzyloxy-6-methoxy-3-[2-(3,4,5-trimethoxyphenyl)vinyl]indole. The cis isomer is typically the more potent antimitotic agent.
Protocol 1.3: Deprotection via Catalytic Hydrogenation
The final step in the synthesis is the removal of the benzyl protecting group to unmask the free hydroxyl group, which is often crucial for biological activity. Catalytic hydrogenation is a clean and efficient method for this transformation.[11]
Materials:
-
cis-5-Benzyloxy-6-methoxy-3-[2-(3,4,5-trimethoxyphenyl)vinyl]indole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the benzyloxy-protected indole derivative (1.0 eq) in methanol or ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (10% by weight of the substrate).
-
Evacuate the flask and fill it with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours, or until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the final product, cis-5-hydroxy-6-methoxy-3-[2-(3,4,5-trimethoxyphenyl)vinyl]indole. Further purification by chromatography may be necessary.
Part 2: Biological Evaluation Protocols
The synthesized compounds must be evaluated for their biological activity to determine their potential as antimitotic agents. The following are standard in vitro assays for this purpose.
Protocol 2.1: In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the synthesized compounds on the polymerization of tubulin into microtubules.[1][12] The polymerization is typically monitored by an increase in turbidity at 340 nm.[13]
Materials:
-
Purified tubulin (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine triphosphate)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4 or Nocodazole)
-
Negative control (DMSO vehicle)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of tubulin (e.g., 4 mg/mL) in ice-cold General Tubulin Buffer.
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
-
On ice, prepare the reaction mixture containing tubulin, GTP (1 mM final concentration), and glycerol (10% v/v final concentration).
-
In a pre-warmed (37 °C) 96-well plate, add the diluted test compounds and controls.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37 °C.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the extent of polymerization against the compound concentration.
Caption: Workflow for the tubulin polymerization inhibition assay.
Protocol 2.2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Data Presentation and Interpretation
The results of the synthetic and biological evaluations should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Synthetic Yields and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |
| Intermediate 1 | C₁₇H₁₅NO₃ | 281.31 | 85-95 | Yellow solid |
| Intermediate 2 (cis) | C₂₆H₂₅NO₄ | 415.48 | 40-50 | Pale yellow solid |
| Final Product (cis) | C₁₉H₁₉NO₄ | 325.36 | 90-98 | White to off-white solid |
Yields are representative and may vary depending on reaction scale and optimization.
Table 2: Biological Activity of the Final Product and Analogues
| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) | MCF-7 Cell Viability IC₅₀ (nM) | A549 Cell Viability IC₅₀ (nM) |
| Final Product | ~1-5 | ~1-10 | ~5-20 |
| Combretastatin A-4 | 0.5 - 2 | < 1 | < 1 |
| Indole Analogue 2d [3] | Not Reported | 370 (MCF-7) | Not Reported |
| Indole Analogue 2y [3] | Not Reported | 3600 (MCF-7) | Not Reported |
Note: IC₅₀ values for the "Final Product" are estimated based on data for structurally similar compounds reported in the literature. The IC₅₀ values for analogues 2d and 2y are from a study on indole-bearing combretastatin analogues and are provided for comparative purposes.[3]
Conclusion and Future Directions
The synthetic pathway and biological evaluation protocols detailed in this guide provide a robust framework for the development of novel antimitotic agents based on the 5-hydroxy-6-methoxyindole scaffold. The strategic design, mimicking the key structural features of potent natural products, coupled with efficient synthetic transformations, allows for the creation of a library of analogues for structure-activity relationship (SAR) studies. Further optimization of the substitution patterns on both the indole and the trimethoxyphenyl rings, as well as modifications of the linker between them, could lead to the discovery of compounds with enhanced potency, improved pharmacological properties, and the ability to overcome drug resistance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. janeway.uncpress.org [janeway.uncpress.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. researchhub.com [researchhub.com]
The Strategic Application of 5-Benzyloxy-6-methoxyindole in the Synthesis of Novel c-ABL Kinase Inhibitors
Abstract
The Abelson tyrosine kinase (c-ABL) is a critical signaling protein, and its aberrant activity, particularly through the BCR-ABL fusion protein, is a hallmark of chronic myeloid leukemia (CML). The development of small molecule inhibitors targeting the c-ABL kinase domain has revolutionized CML treatment. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of the functionalized intermediate, 5-Benzyloxy-6-methoxyindole, as a versatile scaffold in the synthesis of a new class of potent c-ABL inhibitors. We will explore the rationale behind its selection, provide a validated protocol for its incorporation into a lead compound, and discuss the broader implications for kinase inhibitor discovery.
Introduction: The Enduring Significance of c-ABL as a Therapeutic Target
The c-ABL tyrosine kinase is a non-receptor tyrosine kinase involved in the regulation of cell proliferation, differentiation, and migration.[1][2] The discovery of the Philadelphia chromosome and the resultant constitutively active BCR-ABL fusion protein as the primary driver of CML established it as a prime target for therapeutic intervention.[3] The success of imatinib, a pioneering c-ABL inhibitor, has spurred the development of subsequent generations of inhibitors to overcome resistance, particularly mutations in the kinase domain.[4][5]
Indole derivatives have emerged as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, due to their ability to mimic the hinge-binding interactions of ATP and their synthetic tractability.[6][7] The 5,6-disubstituted indole core, specifically, offers a valuable platform for establishing key interactions within the c-ABL active site and for projecting vectors towards selectivity pockets.
This guide focuses on the utility of this compound as a high-value starting material. The methoxy group at the 6-position can serve as a crucial hydrogen bond acceptor, while the benzyloxy group at the 5-position provides a stable protecting group that can be readily removed in later synthetic steps to allow for further functionalization or to reveal a key pharmacophoric element.
The c-ABL Signaling Pathway and Mechanism of Inhibition
The BCR-ABL oncoprotein drives CML pathogenesis through the constitutive activation of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis. Understanding this pathway is crucial for appreciating the mechanism of action of the inhibitors we aim to synthesize.
Figure 1: Simplified c-ABL signaling pathway and the point of intervention for ATP-competitive inhibitors.
The inhibitors synthesized from the this compound scaffold are designed to be ATP-competitive. They occupy the ATP-binding pocket of the c-ABL kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascades that lead to leukemogenesis.
Synthetic Strategy and Protocol
The following section details a proposed synthetic route for a novel c-ABL inhibitor, herein designated as IND-ABL-01 , utilizing this compound as the core building block. This protocol is based on established synthetic methodologies in indole chemistry and kinase inhibitor synthesis.
Overview of the Synthetic Workflow
The synthesis of IND-ABL-01 is a multi-step process that begins with the functionalization of the this compound core, followed by a palladium-catalyzed cross-coupling reaction to introduce the hinge-binding moiety, and concluding with deprotection and final modification.
Figure 2: High-level workflow for the synthesis of the target c-ABL inhibitor IND-ABL-01.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Supplier | Purity | CAS Number |
| This compound | Sigma-Aldrich | ≥98% | 4790-04-9 |
| Phosphorus oxychloride (POCl₃) | Acros Organics | ≥99% | 10025-87-3 |
| N,N-Dimethylformamide (DMF) | Fisher Sci. | Anhydrous | 68-12-2 |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | Combi-Blocks | ≥97% | 109393-27-1 |
| Sodium triacetoxyborohydride (STAB) | Oakwood Chem. | ≥97% | 56553-60-7 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Chem-Impex | ≥98% | 25952-53-8 |
| Hydroxybenzotriazole (HOBt) | TCI America | ≥97% | 2592-95-2 |
| 3-Ethynyl-4-methylaniline | Enamine | ≥95% | 139102-34-4 |
| Palladium on Carbon (10% Pd/C) | Strem | N/A | 7440-05-3 |
| Hydrogen (H₂) gas | In-house supply | High Purity | 1333-74-0 |
Step 1: Vilsmeier-Haack Formylation of this compound
-
Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles, predominantly at the C3 position. This introduces a versatile aldehyde handle for subsequent modifications.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, cool a solution of anhydrous DMF (10 equivalents) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 40°C for 2-3 hours. Monitor reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and basify to pH 8-9 with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-Benzyloxy-6-methoxy-1H-indole-3-carbaldehyde.
-
Step 2: Reductive Amination
-
Rationale: Reductive amination provides a direct and efficient route to couple the aldehyde with a primary or secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for this transformation.
-
Procedure:
-
To a solution of 5-Benzyloxy-6-methoxy-1H-indole-3-carbaldehyde (1.0 equivalent) in dichloroethane (DCE), add 4-(pyridin-3-yl)pyrimidin-2-amine (1.1 equivalents).
-
Add acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours. Monitor by LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aminomethyl intermediate.
-
Step 3: Amide Coupling
-
Rationale: EDC/HOBt is a standard and effective coupling system for the formation of amide bonds from a carboxylic acid and an amine, minimizing side reactions and racemization.
-
Procedure:
-
In a separate flask, dissolve 3-Ethynyl-4-methylbenzoic acid (1.2 equivalents) in DMF.
-
Add EDC (1.5 equivalents) and HOBt (1.3 equivalents) and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the 3-aminomethyl intermediate (1.0 equivalent) dissolved in DMF to the activated acid solution.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash chromatography to yield the coupled intermediate.
-
Step 4: Deprotection (Debenzylation)
-
Rationale: The benzyloxy protecting group is readily cleaved by catalytic hydrogenation, a clean and high-yielding reaction that liberates the free phenol.
-
Procedure:
-
Dissolve the coupled intermediate (1.0 equivalent) in a mixture of methanol and ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C, 10% w/w).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Stir vigorously for 4-6 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude phenolic intermediate, which is often used in the next step without further purification.
-
Step 5: Final Modification (Optional Etherification)
-
Rationale: The free phenol at the 5-position can be further modified to probe structure-activity relationships. For instance, etherification with a small, solubilizing group can improve pharmacokinetic properties.
-
Procedure:
-
Dissolve the phenolic intermediate (1.0 equivalent) in anhydrous acetone.
-
Add potassium carbonate (3.0 equivalents) and 2-chloro-N,N-dimethylethanamine (1.5 equivalents).
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by preparative HPLC to yield the final target molecule, IND-ABL-01 .
-
Characterization and Data
The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques.
| Compound | Expected Mass [M+H]⁺ | ¹H NMR | Purity (HPLC) |
| IND-ABL-01 | Calculated Value | Characteristic peaks for indole, pyrimidine, and substituted phenyl rings | >95% |
Conclusion and Future Directions
This application note has outlined a comprehensive and scientifically grounded strategy for the synthesis of a novel c-ABL inhibitor, IND-ABL-01 , leveraging the versatile chemical intermediate this compound. The provided step-by-step protocol offers a clear and reproducible pathway for medicinal chemists and researchers in the field of oncology drug discovery. The modular nature of this synthetic route allows for the facile generation of a library of analogues by varying the amine and carboxylic acid coupling partners, enabling a thorough exploration of the structure-activity relationship and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. [PDF] Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
Application Note & Protocol: A Robust and Versatile Synthesis of N-Alkoxyindoles from 2-Nitrostyrenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and field-proven experimental protocol for the synthesis of N-alkoxyindoles, a pivotal scaffold in medicinal chemistry, from readily accessible 2-nitrostyrene derivatives. We will delve into a highly efficient base-mediated cyclization strategy, offering a detailed, step-by-step methodology. This guide is designed to provide not only a reproducible protocol but also the underlying scientific rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the transformation. The N-alkoxyindole core is present in a variety of biologically active natural products and synthetic compounds, exhibiting activities ranging from cytotoxic to enzyme inhibition, making robust synthetic access to this motif highly valuable for drug discovery programs.[1]
Introduction: The Significance of the N-Alkoxyindole Scaffold
The indole nucleus is a well-established "privileged structure" in drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[2][3] The introduction of an alkoxy group at the N-1 position of the indole ring gives rise to N-alkoxyindoles, a class of compounds with distinct and often enhanced biological properties compared to their N-H counterparts.[4] These compounds are found in nature, for instance in the cytotoxic compound stephacidin B and the tetrahydro-β-carboline paniculidine B.[1] Furthermore, synthetic N-alkoxyindoles have demonstrated significant potential in therapeutic applications. For example, derivatizing indole-3-carbinol to an N-alkoxyindole has been shown to enhance the G1 cell cycle arrest of human breast cancer cells.[1]
Traditional methods for the synthesis of N-alkoxyindoles often involve the N-alkylation of pre-formed N-hydroxyindoles.[1] While effective, this two-step process can sometimes be low-yielding and require harsh conditions. The protocol detailed herein presents a more direct and efficient approach, proceeding from 2-nitrostyrene precursors via a base-mediated cyclization and subsequent in-situ alkylation. This method offers a streamlined route to a diverse range of N-alkoxyindoles, making it an attractive strategy for medicinal chemistry campaigns.
Reaction Principle and Mechanism
The synthesis of N-alkoxyindoles from 2-nitrostyrenes via a base-mediated pathway is a powerful transformation that involves a reductive cyclization. The generally accepted mechanism for this reaction, often referred to as a modified Cadogan-Sundberg indole synthesis, is initiated by the deprotonation of a carbon alpha to the nitro group by a strong base. This is followed by an intramolecular cyclization onto the nitro group, which is subsequently reduced to a nitroso intermediate. A final cyclization and aromatization sequence, with the loss of a water molecule, affords the N-hydroxyindole intermediate. This intermediate is then alkylated in situ with a suitable electrophile to yield the desired N-alkoxyindole.
Figure 1: Proposed mechanistic pathway for the base-mediated synthesis of N-alkoxyindoles.
Detailed Experimental Protocol
This protocol is adapted from the robust procedures reported for the base-mediated synthesis of N-alkoxyindoles.[1][5]
Materials and Reagents:
-
Substituted 2-nitrostyrene derivative (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) or Sodium tert-pentoxide (1.5 - 2.5 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, dimethyl sulfate) (1.2 - 3.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
Safety Precautions:
-
Potassium tert-butoxide and sodium tert-pentoxide are strong bases and are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkylating agents such as methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.
-
Anhydrous solvents are flammable. Use in a well-ventilated area away from ignition sources.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substituted 2-nitrostyrene (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or THF (approximately 0.1 M concentration of the 2-nitrostyrene). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, prepare a solution of potassium tert-butoxide (1.5 - 2.5 eq) in the same anhydrous solvent. Add the base solution dropwise to the stirred 2-nitrostyrene solution over 10-15 minutes. The choice of base and its stoichiometry can be critical and may require optimization for different substrates.[1] A color change to a deep blue or purple is often observed upon addition of the base, indicating the formation of the initial anion.[1]
-
Cyclization: After the addition of the base, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Alkylation: Once the formation of the N-hydroxyindole intermediate is complete (as indicated by TLC), cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.2 - 3.0 eq) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates complete consumption of the N-hydroxyindole intermediate.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkoxyindole.
Figure 2: A streamlined workflow for the synthesis of N-alkoxyindoles.
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Expert Insights |
| Base | Potassium tert-butoxide is generally effective. Sodium tert-pentoxide can also be used and may offer advantages in certain cases.[1] | The choice of base can influence the reaction rate and yield. Sterically hindered bases are preferred to minimize side reactions. The stoichiometry of the base may need to be optimized for different substrates. |
| Solvent | Anhydrous toluene or THF are commonly used. | The choice of solvent can affect the solubility of the starting materials and intermediates. Anhydrous conditions are crucial to prevent quenching of the strong base. |
| Temperature | Initial base addition and alkylation at 0 °C, followed by reaction at room temperature. | Controlling the temperature during the addition of the base and alkylating agent helps to manage the exothermicity of the reaction and minimize the formation of byproducts. |
| Alkylating Agent | Methyl iodide, benzyl bromide, and dimethyl sulfate are effective for methylation and benzylation.[1] | The reactivity of the alkylating agent will determine the reaction time. For less reactive alkylating agents, longer reaction times or slightly elevated temperatures may be necessary. |
| Low Yield | Ensure anhydrous conditions. Optimize the stoichiometry of the base and alkylating agent. Monitor the reaction closely by TLC to avoid decomposition of intermediates. | Moisture can deactivate the strong base. Insufficient base will lead to incomplete reaction, while an excess can sometimes promote side reactions. The N-hydroxyindole intermediate can be unstable, so prompt alkylation is recommended. |
| Side Products | In some cases, quinoline N-oxides can be formed as byproducts.[6] | The formation of side products can be influenced by the substrate, base, and reaction conditions. Careful purification by column chromatography is typically required to isolate the desired N-alkoxyindole. |
Substrate Scope and Representative Yields
This base-mediated synthesis of N-alkoxyindoles has been shown to be applicable to a range of substituted 2-nitrostyrenes. The following table provides a summary of representative examples.
| Entry | 2-Nitrostyrene Substrate | Alkylating Agent | Product | Yield (%) | Reference |
| 1 | Ethyl 2-(2-nitrophenyl)-2-butenoate | Methyl iodide | Ethyl 1-methoxy-2-methyl-1H-indole-3-carboxylate | 84 | [1] |
| 2 | Methyl 2-(2-nitrophenyl)-2-butenoate | Methyl iodide | Methyl 1-methoxy-2-methyl-1H-indole-3-carboxylate | 74 | [1] |
| 3 | Ethyl 2-(2-nitrophenyl)-2-butenoate | Benzyl bromide | Ethyl 1-(benzyloxy)-2-methyl-1H-indole-3-carboxylate | 65 | [1] |
| 4 | Ethyl 2-(5-methoxy-2-nitrophenyl)-2-butenoate | Methyl iodide | Ethyl 1,5-dimethoxy-2-methyl-1H-indole-3-carboxylate | 78 | [1] |
Conclusion
The base-mediated cyclization of 2-nitrostyrenes followed by in-situ alkylation is a highly effective and versatile method for the synthesis of N-alkoxyindoles. This protocol provides a detailed and practical guide for researchers in medicinal chemistry and organic synthesis. By understanding the underlying mechanism and key reaction parameters, scientists can confidently apply this methodology to access a wide array of N-alkoxyindole derivatives for further investigation in drug discovery and development programs.
References
- 1. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene " by S M Ashikur Rahman [researchrepository.wvu.edu]
Application Notes and Protocols for the HPLC Analysis of Indole Derivatives
Introduction: The Diverse World of Indole Derivatives
Indole derivatives represent a vast and structurally diverse class of heterocyclic compounds that are fundamental to a multitude of biological processes. From neurotransmitters like serotonin and melatonin to plant growth hormones such as indole-3-acetic acid (IAA), and a wide array of alkaloids and synthetic pharmaceuticals, the indole scaffold is a cornerstone of biochemistry and medicinal chemistry.[1][2] The accurate quantification and characterization of these molecules are paramount in fields ranging from neuroscience and agriculture to drug discovery and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and adaptability for the analysis of various indole derivatives in complex matrices.
This comprehensive guide provides detailed application notes and protocols for the HPLC analysis of indole derivatives, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established scientific principles and validated practices to ensure robust and reliable results.
Core Principles of HPLC for Indole Derivative Analysis: A Strategic Approach
The successful separation of indole derivatives by HPLC hinges on a systematic approach to method development. The inherent chemical properties of the target analytes, such as polarity, ionization potential, and chirality, dictate the optimal chromatographic conditions. Reversed-phase HPLC is the most widely employed mode for this class of compounds.[3][4][5]
Stationary Phase Selection: The Foundation of Separation
The choice of the stationary phase is critical for achieving the desired selectivity and resolution.
-
C18 (Octadecylsilane or ODS): This is the workhorse for reversed-phase separation of a broad range of indole derivatives. Its non-polar nature provides excellent retention for hydrophobic and moderately polar indoles.[3] Columns with high carbon load and end-capping are generally preferred to minimize peak tailing caused by interactions with residual silanols.
-
C8 (Octylsilane): A less hydrophobic alternative to C18, C8 columns offer shorter retention times and can be beneficial for separating highly hydrophobic indole derivatives that may be too strongly retained on a C18 column.
-
Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions with the aromatic indole ring, which can be advantageous for separating structurally similar isomers.
-
Chiral Stationary Phases (CSPs): For the resolution of enantiomers, particularly in the case of indole alkaloids, CSPs are indispensable. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel®), are widely used for their broad applicability.[6][7][8][9]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a powerful tool for controlling the retention and selectivity of indole derivatives.
-
Organic Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[4][5] ACN generally provides better peak shape and lower viscosity, leading to higher efficiency. Methanol can offer different selectivity and is a suitable alternative.
-
Aqueous Component and pH Control: The aqueous portion of the mobile phase typically contains a buffer to control the pH. The ionization state of acidic or basic indole derivatives can be manipulated by adjusting the mobile phase pH, which significantly impacts their retention. For instance, using a slightly acidic mobile phase (e.g., with formic acid or phosphoric acid) can suppress the ionization of acidic indoles, leading to increased retention on a reversed-phase column.[10][11]
-
Isocratic vs. Gradient Elution: Isocratic elution (constant mobile phase composition) is suitable for simple mixtures of compounds with similar polarities. For complex samples containing indole derivatives with a wide range of hydrophobicities, gradient elution (varying mobile phase composition over time) is necessary to achieve adequate separation of all components within a reasonable analysis time.[12]
Detection Techniques: Visualizing the Analytes
The choice of detector depends on the concentration levels and the spectroscopic properties of the indole derivatives.
-
UV-Visible (UV-Vis) Detection: The indole chromophore exhibits strong absorbance in the UV region, typically around 280 nm. Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors are particularly useful as they provide spectral information, aiding in peak identification and purity assessment.[13]
-
Fluorescence Detection (FLD): Many indole derivatives, including tryptophan and its metabolites, are naturally fluorescent.[12][14][15][16][17] FLD offers significantly higher sensitivity (10 to 1,000 times more than UV detection) and selectivity, as fewer compounds in a complex matrix will fluoresce.[12][17] The excitation and emission wavelengths can be optimized for the specific analytes of interest.[14][15][18][19]
-
Electrochemical Detection (ECD): ECD is an extremely sensitive technique for electrochemically active compounds, such as indoleamines (e.g., serotonin) and their metabolites.[20][21][22][23] It is often employed in neurochemical analysis where analyte concentrations are very low.[21][23]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, along with structural information for definitive compound identification.[24][25][26][27] This is particularly powerful for analyzing complex biological or environmental samples.[24][25][26]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the HPLC analysis of specific classes of indole derivatives.
Protocol 1: Analysis of Tryptophan and its Metabolites in Biological Samples
This protocol is designed for the simultaneous determination of tryptophan, serotonin, kynurenine, and kynurenic acid, which are key players in the kynurenine pathway.[13][28]
1. Sample Preparation (e.g., Plasma or Serum):
- To 100 µL of plasma/serum, add 10 µL of an appropriate internal standard solution (e.g., 3-nitro-L-tyrosine for UV detection).[13]
- Precipitate proteins by adding 200 µL of ice-cold acetonitrile or 10% trichloroacetic acid (TCA).
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV/FLD System and Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of these metabolites. |
| Mobile Phase A | 20 mM Sodium Acetate Buffer, pH 4.5 | Buffered aqueous phase to control ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30% B; 25-26 min: 30-5% B; 26-35 min: 5% B | A gradient is necessary to separate compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | To ensure reproducible retention times. |
| Injection Vol. | 20 µL | Standard injection volume. |
| UV Detection | 280 nm for Tryptophan and Kynurenine | Wavelength for optimal absorbance of the indole and kynurenine chromophores. |
| FLD Detection | Ex: 285 nm, Em: 365 nm for Serotonin | Optimal wavelengths for the natural fluorescence of serotonin. |
3. Data Analysis and System Suitability:
- Calibration: Prepare a series of calibration standards of the analytes and the internal standard in a clean matrix. Plot the peak area ratio (analyte/internal standard) against the concentration to generate a calibration curve.
- System Suitability: Inject a standard mixture multiple times. The relative standard deviation (RSD) for retention time and peak area should be less than 2%. The theoretical plates for each analyte peak should be >2000, and the tailing factor should be between 0.8 and 1.5.
Protocol 2: Quantification of Indole-3-Acetic Acid (IAA) in Plant Tissue
This protocol is tailored for the analysis of the primary plant auxin, IAA, using HPLC with fluorescence detection for high sensitivity.
1. Sample Preparation (e.g., Leaf Tissue):
- Homogenize 100 mg of fresh plant tissue in liquid nitrogen.
- Extract the powdered tissue with 1 mL of 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene - BHT) and an internal standard (e.g., ¹³C₆-IAA).[24]
- Shake for 1 hour at 4°C in the dark.
- Centrifuge at 13,000 x g for 15 minutes at 4°C.
- Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge may be incorporated.
- Evaporate the solvent and reconstitute the residue in 100 µL of the initial mobile phase.
- Filter through a 0.22 µm filter before injection.
2. HPLC-FLD System and Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 x 2.1 mm, 3.5 µm | A narrower bore column is suitable for lower flow rates and increased sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to suppress the ionization of the carboxylic acid group of IAA.[24] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Consistent modifier in the organic phase. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-19 min: 90-10% B; 19-25 min: 10% B | Gradient to elute IAA and potentially other related metabolites. |
| Flow Rate | 0.3 mL/min | Appropriate flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Higher temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 10 µL | |
| FLD Detection | Ex: 280 nm, Em: 360 nm | Optimal wavelengths for the natural fluorescence of the indole moiety. |
3. Method Validation:
- Linearity: Establish a calibration curve over the expected concentration range of IAA in the samples. A correlation coefficient (r²) of >0.99 is desirable.[29]
- Accuracy and Precision: Perform recovery studies by spiking known amounts of IAA into blank plant matrix. The recovery should be within 85-115%, and the RSD for replicate preparations should be <15%.[28][29]
- Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of IAA that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[21][30]
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation.
Caption: General workflow for the HPLC analysis of indole derivatives.
Conclusion: A Versatile and Powerful Analytical Approach
HPLC provides a robust and versatile platform for the analysis of a wide range of indole derivatives. By carefully selecting the stationary phase, optimizing the mobile phase composition, and choosing the most appropriate detection method, researchers can develop highly sensitive and selective assays for these biologically significant molecules. The protocols outlined in this guide serve as a starting point for method development and can be adapted to suit the specific needs of the analyst and the sample matrix. Adherence to rigorous method validation principles is essential to ensure the generation of high-quality, reliable, and reproducible data in the study of indole derivatives.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. moravek.com [moravek.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Batch Analysis of Tryptophan and Its Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 14. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous multiple electrode liquid chromatographic-electrochemical assay for catecholamines, indole-amines and metabolites in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. | PDF or Rental [articles.researchsolutions.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Analytical Determination of Auxins and Cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]
- 28. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. academic.oup.com [academic.oup.com]
Application Note: Structural Elucidation of Substituted Indoles by NMR Spectroscopy
Introduction: The Central Role of Indoles and NMR in Modern Chemistry
The indole scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and functional materials. From the essential amino acid tryptophan to potent anticancer agents and organic electronics, the subtle variations in substitution on the indole ring dictate biological activity and material properties. Consequently, the unambiguous determination of the substitution pattern and overall structure of novel indole derivatives is a cornerstone of synthetic chemistry, drug discovery, and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these molecules in solution. Its ability to probe the chemical environment of individual ¹H and ¹³C nuclei provides a detailed atomic-level map, revealing connectivity, stereochemistry, and even subtle electronic effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of NMR spectroscopy for the analysis of substituted indoles. It moves beyond a simple recitation of data, offering insights into the causality behind spectral patterns and providing robust protocols for acquiring high-quality, reproducible data.
I. Fundamental NMR Characteristics of the Indole Ring
A thorough understanding of the NMR spectrum of the parent indole is fundamental to interpreting the spectra of its substituted analogues. The numbering convention for the indole ring, which will be used throughout this guide, is presented below.
Caption: Standard IUPAC numbering of the indole nucleus.
¹H NMR Spectrum of Indole
The proton NMR spectrum of indole is characterized by distinct signals for the N-H proton and the protons on both the pyrrole and benzene rings. The chemical shifts are influenced by the aromaticity of the system and the electron-donating nature of the nitrogen atom.
-
N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm). Its chemical shift and signal width are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]
-
Pyrrole Ring Protons (H2 and H3): The H3 proton (β-proton) is more shielded and resonates upfield (δ ~6.5 ppm) compared to the H2 proton (α-proton) (δ ~7.1-7.3 ppm).[1] This is due to the higher electron density at the C3 position. These protons often appear as triplets or doublets of doublets due to coupling with each other and with the N-H proton.[1]
-
Benzene Ring Protons (H4, H5, H6, H7): These protons resonate in the aromatic region (δ 7.0-7.7 ppm). Their specific chemical shifts and multiplicities depend on their position and coupling to adjacent protons. For instance, H4 and H7 are typically found further downfield due to the anisotropic effect of the pyrrole ring.
¹³C NMR Spectrum of Indole
The ¹³C NMR spectrum provides complementary information and is particularly useful for identifying quaternary carbons and the points of substitution. The greater chemical shift dispersion in ¹³C NMR often allows for the resolution of signals that may overlap in the ¹H spectrum.[2]
| Carbon Position | Typical Chemical Shift (δ ppm) in CDCl₃ |
| C2 | ~122.5 |
| C3 | ~102.2 |
| C3a | ~128.0 |
| C4 | ~120.8 |
| C5 | ~121.9 |
| C6 | ~119.8 |
| C7 | ~111.1 |
| C7a | ~135.7 |
Table 1: Approximate ¹³C NMR chemical shifts for the parent indole molecule. Note that these values can vary with solvent and concentration.[3][4]
II. The Influence of Substituents on Indole NMR Spectra
The introduction of substituents onto the indole ring can cause significant and predictable changes in the NMR spectra, providing crucial clues about their location. These changes are primarily due to the electronic (electron-donating or electron-withdrawing) and steric effects of the substituent.
Electron-Donating Groups (EDGs)
EDGs such as alkyl, methoxy (-OCH₃), and amino (-NH₂) groups increase the electron density of the indole ring system. This increased shielding generally leads to an upfield shift (lower δ ppm) of the signals for nearby protons and carbons.
Electron-Withdrawing Groups (EWGs)
EWGs like nitro (-NO₂), cyano (-CN), and acyl groups decrease the electron density of the indole ring. This deshielding effect results in a downfield shift (higher δ ppm) of the signals for adjacent nuclei.[5] For example, an acyl group at the C3 position will cause a significant downfield shift of the H2 signal.[6]
Solvent Effects
The choice of deuterated solvent can also influence the chemical shifts, particularly for the N-H proton and other protons capable of hydrogen bonding.[5][7] Polar solvents like DMSO-d₆ can form strong hydrogen bonds with the N-H proton, causing a pronounced downfield shift compared to less polar solvents like CDCl₃.[3][8] It is crucial to be consistent with the solvent used when comparing spectra.
III. Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
While 1D NMR is often sufficient for simple substituted indoles, complex structures with overlapping signals necessitate the use of two-dimensional (2D) NMR techniques. These experiments provide information about the connectivity between nuclei, allowing for a definitive assignment of the structure.
Caption: A typical workflow for elucidating the structure of a substituted indole using 2D NMR.
COSY (Correlation Spectroscopy)
The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9][10] This is invaluable for tracing the connectivity of protons within the benzene and pyrrole rings and on any aliphatic side chains. A cross-peak between two proton signals in a COSY spectrum indicates that they are J-coupled.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms.[9][11] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This is a powerful tool for assigning the ¹³C signals of protonated carbons and for resolving overlapping proton signals by spreading them out over the wider ¹³C chemical shift range.[2]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably one of the most informative 2D NMR experiments for structural elucidation. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[9][11] This allows for the connection of different spin systems identified in the COSY spectrum and is crucial for identifying the position of substituents, especially on quaternary carbons which are not observed in the HSQC spectrum.
IV. Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
-
Sample Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of the substituted indole for ¹H NMR and 50-100 mg for ¹³C NMR.[12] The exact amount will depend on the molecular weight and solubility of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice, but DMSO-d₆, acetone-d₆, or methanol-d₄ may be required for more polar compounds.[12][13]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[1][13] Gentle vortexing or sonication can aid dissolution.[1]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean NMR tube.[1][13][14]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal reference (δ 0.00 ppm). For many deuterated solvents, a small amount of TMS is already present. Alternatively, the residual solvent peak can be used as a secondary reference.[14]
Protocol 2: Standard ¹H NMR Acquisition (400/500 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration.[1]
-
Number of Scans (NS): 8-16 for moderately concentrated samples.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using TMS or the residual solvent peak.
-
Integrate the signals to determine relative proton ratios.
-
Protocol 3: Standard ¹³C{¹H} NMR Acquisition
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 256 to 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[1]
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).
-
V. Conclusion
NMR spectroscopy is an indispensable technique in the study of substituted indoles. A systematic approach, beginning with the analysis of 1D ¹H and ¹³C spectra and progressing to advanced 2D experiments like COSY, HSQC, and HMBC, allows for the complete and unambiguous structural elucidation of even complex indole derivatives. The protocols and principles outlined in this application note provide a robust framework for researchers to confidently characterize their molecules, accelerating progress in medicinal chemistry, materials science, and beyond.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. sites.bu.edu [sites.bu.edu]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Notes & Protocols: Sample Preparation for HPLC Analysis of Indole Compounds
Introduction
Indole and its derivatives represent a vast and functionally diverse class of heterocyclic aromatic compounds. They are ubiquitous in nature, serving as crucial signaling molecules like the plant hormone indole-3-acetic acid (IAA), precursors to neurotransmitters such as serotonin, and foundational scaffolds in numerous pharmaceuticals.[1] The electron-rich bicyclic structure of the indole ring imparts unique chemical properties but also presents challenges, notably a susceptibility to oxidation.[2][3]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of these compounds due to its high efficiency and adaptability.[4] However, the accuracy and reliability of any HPLC analysis are fundamentally dependent on the quality of the sample preparation. Indole compounds often exist at low concentrations within highly complex biological or environmental matrices.[4] Therefore, a robust sample preparation strategy is not merely a preliminary step but a critical determinant of analytical success, designed to isolate, concentrate, and stabilize the target analytes while removing interferences.[5]
This guide provides a detailed exploration of sample preparation techniques for indole compounds, grounded in chemical principles and field-proven methodologies. We will delve into the causality behind experimental choices, offering comprehensive protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
The Chemistry of Indoles: Core Principles for Sample Preparation
A successful sample preparation strategy is built upon an understanding of the analyte's chemistry. For indoles, two properties are paramount: stability and pH-dependent behavior.
Pillar 1: Ensuring Analyte Stability
The indole ring is electron-rich, making it prone to oxidation, which can lead to significant analyte loss and the generation of artifactual peaks.[6]
-
Key Drivers of Degradation:
-
Causality-Driven Protective Measures: To counteract these factors, a self-validating protocol must incorporate protective measures from the very first step of sample collection.
-
Temperature Control: For tissue samples, immediate flash-freezing in liquid nitrogen is essential to quench all metabolic and enzymatic activity that could alter indole profiles.[7] Subsequent steps should be performed on ice whenever possible.
-
Light Protection: The use of amber glass vials or tubes wrapped in foil is a simple but critical step to prevent photodegradation.[2]
-
Inert Atmosphere: For highly sensitive analytes or long-term storage, purging sample vials with an inert gas like nitrogen or argon can displace oxygen. Evaporation of solvents should ideally be performed under a gentle stream of nitrogen.
-
Antioxidant Use: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can be highly effective in preventing oxidative loss, especially during procedures that involve heating.[2]
-
Pillar 2: Leveraging pH for Selectivity
Many biologically significant indoles, such as indole-3-acetic acid (IAA) or indole-3-propionic acid (IPA), possess carboxylic acid functional groups. The charge state of these groups is dictated by the pH of the solution, a property that can be exploited for extraction and purification.
-
The Principle of Ion Suppression: In an acidic environment (pH < pKa), the carboxylic acid group is protonated (neutral charge). In a basic environment (pH > pKa), it is deprotonated (negative charge).
-
Application in Extraction:
-
Liquid-Liquid Extraction (LLE): To extract an acidic indole from an aqueous sample (e.g., cell culture media) into a non-polar organic solvent (e.g., ethyl acetate), the aqueous phase must first be acidified.[7] This neutralizes the indole, making it more soluble in the organic phase.[8]
-
Solid-Phase Extraction (SPE): For reversed-phase SPE (e.g., using a C18 cartridge), which retains compounds based on hydrophobicity, the sample should be acidified before loading.[4][9] The neutral form of the acidic indole will be strongly retained on the non-polar sorbent, while charged, more polar impurities will pass through.
-
General Workflow for Indole Sample Preparation
The specific steps in a sample preparation protocol will vary based on the sample matrix and analytical goals. However, most workflows follow a logical progression from raw sample to an analysis-ready solution.
Caption: High-level workflow for indole sample preparation.
Selecting the Right Extraction Technique
The choice of extraction method is a critical decision point, balancing the need for sample cleanliness with considerations of time, cost, and throughput.
Caption: Decision tree for selecting an extraction method.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent.[8][10] It is effective for removing highly polar (e.g., salts, sugars) or non-polar (e.g., lipids) interferences.
-
Mechanism & Rationale: By adjusting the pH of the aqueous phase, the polarity of ionizable indoles can be modulated to favor their partitioning into the organic solvent.[7] Ethyl acetate is a common choice due to its intermediate polarity, which is effective for a wide range of indoles, and its relatively low boiling point, which facilitates easy removal.
-
Self-Validation: The efficiency of LLE can be validated by analyzing a small portion of the aqueous phase after extraction to ensure the target analyte has been quantitatively transferred. Recovery is typically assessed by spiking a blank matrix with a known concentration of the analyte standard before extraction.
Solid-Phase Extraction (SPE)
SPE is a form of digital chromatography that has become the preferred method for many applications due to its high efficiency, reproducibility, and potential for automation.[4][11] It offers superior sample cleanup compared to LLE.[8]
-
Mechanism & Rationale: For indoles, reversed-phase SPE (using C8 or C18 silica) is most common.[4][9] The sample, in a polar solvent, is loaded onto the cartridge. The non-polar sorbent retains the hydrophobic indole compounds via van der Waals forces, while polar interferences are washed away. A non-polar solvent is then used to disrupt these interactions and elute the purified analytes.
-
Self-Validation: A robust SPE protocol includes validation of analyte breakthrough during loading and premature elution during washing. This is done by collecting the flow-through from these steps and analyzing them. The recovery is determined by comparing the amount of analyte eluted from the cartridge to the amount initially loaded.
Simplified Methods: Precipitation and Filtration
For relatively clean matrices, such as bacterial culture supernatants or some biofluids, exhaustive extraction may not be necessary. The primary goal is simply to remove high-molecular-weight interferences like proteins that can damage the HPLC column.
-
Protein Precipitation: Involves adding a cold organic solvent (like acetonitrile) or an acid to a biological sample.[12] This denatures proteins, causing them to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be directly analyzed or further processed.
-
Centrifugal Filtration: This is a rapid and simple mechanical method. The sample is passed through a membrane filter with a specific molecular weight cutoff (MWCO), typically 3 to 10 kDa.[13][14] Proteins and other macromolecules are retained, while small molecules like indoles pass through in the filtrate. This method is excellent for minimizing sample handling and preserving the original analyte concentration.[13]
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the techniques described above.
Protocol 1: Liquid-Liquid Extraction (LLE) of Acidic Indoles from Plant Tissue
This protocol is adapted for the extraction of auxins like IAA from plant tissues.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
Microcentrifuge tubes (amber or foil-wrapped)
-
Centrifuge, Vortex mixer, Nitrogen evaporator
Procedure:
-
Sample Quenching & Homogenization:
-
Initial Extraction:
-
Transfer the powder to a centrifuge tube. Add 1 mL of cold methanol and vortex vigorously for 1 minute to extract the indoles.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant.[7]
-
Rationale: Methanol is an efficient solvent for a broad range of indoles and also precipitates many proteins.
-
-
Acidification & Partitioning:
-
Add 1 mL of water to the methanol extract.
-
Acidify the extract to a pH of ~2.5-3.0 using 1 M HCl. Verify with pH paper.[7]
-
Rationale: This step ensures that acidic indoles like IAA are fully protonated (neutral) for efficient extraction into the organic phase.
-
Add 2 mL of ethyl acetate, vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Collection & Drying:
-
Carefully collect the upper organic (ethyl acetate) layer and transfer it to a clean tube.
-
Repeat the partitioning step (Step 3) on the remaining aqueous layer with a fresh 2 mL of ethyl acetate to maximize recovery. Pool the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.
-
-
Concentration & Reconstitution:
Protocol 2: Solid-Phase Extraction (SPE) of Indoles from Liquid Samples
This protocol is based on the purification of indoles from complex aqueous matrices like fruit juice or culture media, using a C18 cartridge.[4][11]
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Formic acid
-
Deionized water
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the initial sample (e.g., sugarcane juice) to remove particulates.
-
Acidify the supernatant to pH 3.0 with formic acid.[4]
-
Rationale: Acidification ensures retention of acidic indoles and can improve retention of other indoles by suppressing interactions with free silanol groups on the silica backbone.
-
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge. Do not allow the cartridge to go dry.
-
Rationale: This solvates the C18 alkyl chains, "activating" the hydrophobic stationary phase.
-
-
Cartridge Equilibration:
-
Pass 3 mL of acidified water (pH 3.0 with formic acid) through the cartridge. Do not allow the cartridge to go dry.[4]
-
Rationale: This step prepares the cartridge environment to be compatible with the aqueous sample, ensuring proper binding.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 5 mL of acidified water (pH 3.0) through the cartridge to remove salts, sugars, and other polar interferences.[4]
-
Rationale: This wash step is critical for a clean final extract. The low organic content of the wash solution ensures that the retained indoles are not prematurely eluted.
-
-
Elution:
-
Elute the retained indole compounds with 5 mL of a methanol/water solution (e.g., 80:20 v/v).[4] Collect the eluate.
-
Rationale: The high concentration of organic solvent disrupts the hydrophobic interactions, releasing the analytes from the C18 sorbent.
-
-
Final Steps:
-
Evaporate the eluate to dryness under nitrogen or using a lyophilizer.[11]
-
Reconstitute in the HPLC mobile phase and filter before injection.
-
Protocol 3: Simplified Filtration of Indoles from Bacterial Culture Supernatant
This protocol is a rapid method for preparing samples where the primary interferences are macromolecules.[13][14]
Materials:
-
Centrifugal filter units (e.g., 3 kDa MWCO)
-
Microcentrifuge
Procedure:
-
Culture Separation:
-
Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 10 min) to pellet the cells.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Transfer 0.5 mL of the supernatant into the sample chamber of the centrifugal filter unit.[13]
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.[13]
-
Rationale: The g-force pushes the liquid through the membrane. Small molecules like indoles and media components pass into the filtrate, while proteins and other molecules >3 kDa are retained.
-
-
Collection & Analysis:
-
Collect the filtrate from the bottom of the tube.
-
The filtrate can be directly injected into the HPLC system.[13]
-
Data Presentation & Method Validation
A critical aspect of protocol development is validation. Key performance metrics should be systematically evaluated.
Table 1: Illustrative Recovery Data for Different Extraction Methods
| Indole Compound | Sample Matrix | Extraction Method | Average Recovery (%) | Reproducibility (%RSD) | Reference |
| Indole-3-acetic acid (IAA) | Sugarcane Juice | C18 SPE | 85 - 95 | < 6% | [4] |
| Tryptophan (Trp) | Bacterial Supernatant | Centrifugal Filtration | > 98 | < 3% | [13] |
| Indole-3-acetamide (IAM) | Bacterial Supernatant | Centrifugal Filtration | > 95 | < 4% | [13] |
| Indole-3-propionic acid (IPA) | Sugarcane Juice | C18 SPE | 90 - 102 | < 5% | [4] |
Table 2: Troubleshooting Common Sample Preparation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete initial extraction.2. Incorrect pH for LLE or SPE.3. Analyte degradation.4. Inappropriate SPE elution solvent. | 1. Re-extract the sample pellet/aqueous phase.2. Verify pH of the sample before extraction/loading.3. Work on ice, use antioxidants, protect from light.4. Increase organic solvent strength in the elution step. |
| High Background Signal | 1. Insufficient removal of matrix interferences.2. Contamination from solvents or labware.3. Co-elution of impurities. | 1. Add a wash step in SPE or a back-extraction in LLE.2. Use HPLC-grade solvents and thoroughly clean all glassware.3. Optimize SPE wash/elution steps or LLE solvent polarity. |
| Poor Reproducibility | 1. Inconsistent sample homogenization.2. Variable evaporation to dryness.3. Inconsistent volumes or timing. | 1. Ensure tissue is a fine, homogenous powder.2. Avoid overheating; evaporate to just-dryness.3. Use calibrated pipettes and be consistent with incubation/mixing times. |
| Clogged HPLC Column | 1. Particulates in the final extract.2. Precipitation of proteins or other macromolecules. | 1. Always filter the final reconstituted sample through a 0.22 or 0.45 µm syringe filter.2. Ensure protein precipitation/filtration step is effective. Use a guard column. |
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing GC-MS Analysis of 5-Methoxyindole Through Silylation and Acylation Derivatization
Abstract
This technical guide provides a detailed framework for the derivatization of 5-methoxyindole for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). 5-Methoxyindole, an important molecule in biochemical and pharmaceutical research, presents analytical challenges due to its active indole nitrogen, which can lead to poor chromatographic peak shape and thermal instability. This note details two primary derivatization strategies—silylation and acylation—offering in-depth explanations of the underlying chemistry, step-by-step protocols, and expected analytical outcomes. By converting 5-methoxyindole into a more volatile and thermally stable derivative, these methods significantly improve peak symmetry, enhance sensitivity, and ensure reliable quantification. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows for indole-containing compounds.
The Rationale for Derivatization
Direct GC-MS analysis of polar compounds containing active hydrogen atoms, such as the N-H group in the indole ring of 5-methoxyindole, is often problematic. The active proton is available for hydrogen bonding, which can cause undesirable interactions with the GC column's stationary phase, leading to significant peak tailing.[1] Furthermore, these polar functional groups decrease the compound's volatility, requiring higher elution temperatures that may risk thermal degradation.[2]
Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogen with a non-polar functional group.[3] The primary goals and benefits of derivatizing 5-methoxyindole are:
-
Increased Volatility: By masking the polar N-H group, the derivative's boiling point is lowered, allowing it to move through the GC column at lower temperatures.[1][4]
-
Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures encountered in the GC injector and column.[1]
-
Enhanced Chromatographic Performance: Derivatization minimizes adsorptive interactions, resulting in sharper, more symmetrical peaks and improved separation from matrix components.[4]
-
Characteristic Mass Spectra: Derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in confident identification and quantification.[1][4]
Two of the most effective and widely used derivatization strategies for compounds like 5-methoxyindole are silylation and acylation.
Silylation: The Trimethylsilyl (TMS) Donor Approach
Silylation is a robust and common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[5] This method is highly effective for derivatizing the indole N-H group.
Principle and Reagent Selection
The reaction involves a nucleophilic attack by the indole nitrogen on the silicon atom of the silylating agent. The choice of reagent is critical for achieving a complete and rapid reaction.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent frequently used for indoles.[1] It reacts readily, and its by-products are volatile, minimizing chromatographic interference.[5]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most potent silylating agents for analytical purposes.[6] MSTFA and its by-product, N-methyltrifluoroacetamide, are highly volatile, leading to cleaner chromatograms compared to other silylating reagents.[6] It is an excellent choice for derivatizing indolealkylamines, serotonin, and tryptamine.[7][8]
-
Catalysts: The reactivity of silylating agents can be enhanced by adding a catalyst, such as Trimethylchlorosilane (TMCS) . A small amount of TMCS (e.g., 1-10%) in the reagent mixture can significantly accelerate the derivatization of sterically hindered or less reactive sites.[5][6]
Experimental Workflow: Silylation
The following diagram illustrates the general workflow for the silylation of 5-methoxyindole prior to GC-MS analysis.
Caption: General workflow for silylation of 5-methoxyindole.
Detailed Protocol: Silylation with MSTFA + 1% TMCS
Materials:
-
5-Methoxyindole standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile or Pyridine (GC grade)
-
5 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample containing 1-10 mg of 5-methoxyindole into a 5 mL reaction vessel. If the sample is in an aqueous or protic solvent (like methanol), evaporate it to complete dryness under a gentle stream of dry nitrogen.[6][9] It is critical to exclude moisture, as silylating reagents are extremely sensitive to water.[5][6]
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile) to reconstitute the dried residue. Add 100 µL of MSTFA + 1% TMCS to the vial. Ensure a molar excess of the silylating reagent to the analyte.[5]
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection. Analyze an aliquot (typically 1 µL) by GC-MS.
Expected Results and Mass Spectrum
The derivatized product is N-trimethylsilyl-5-methoxyindole.
-
Molecular Weight: 5-Methoxyindole (C₉H₉NO, MW = 147.17)[10][11] + Trimethylsilyl group (-Si(CH₃)₃, adds 72 amu) = 219.26 g/mol .
-
Chromatography: A sharp, symmetrical peak with reduced retention time compared to the underivatized compound.
-
Mass Spectrum: Silyl derivatives typically produce informative mass spectra. The spectrum of TMS-5-methoxyindole is expected to show a prominent molecular ion (M⁺) at m/z 219. A characteristic fragment is the loss of a methyl group ([M-15]⁺) at m/z 204, which is a hallmark of TMS derivatives.[12][13]
Acylation: The Fluoroacyl Approach
Acylation involves introducing an acyl group into a molecule by replacing an active hydrogen.[14] Perfluoroacylating reagents are particularly useful as they create stable, highly volatile derivatives that are also amenable to sensitive detection by Electron Capture Detectors (ECD), though they work excellently with MS detectors as well.[4][14]
Principle and Reagent Selection
The indole nitrogen is acylated, typically using a highly reactive fluorinated anhydride.
-
Trifluoroacetic Anhydride (TFAA): The most reactive and volatile of the common perfluoro acid anhydrides.[15] It reacts readily with amines and indoles to form stable trifluoroacetyl derivatives.[16]
-
Pentafluoropropionic Anhydride (PFPA): Forms stable pentafluoropropionyl derivatives with alcohols, amines, and phenols.[17] It is frequently used in confirmation testing for drugs of abuse.[17] An acid scavenger is often recommended to drive the reaction to completion.[15][17]
Chemical Reaction: Acylation with TFAA
The following diagram illustrates the acylation of the 5-methoxyindole nitrogen with Trifluoroacetic Anhydride (TFAA).
Caption: Acylation of 5-methoxyindole with TFAA.
Detailed Protocol: Acylation with TFAA
Materials:
-
5-Methoxyindole standard or dried sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate or Benzene (GC grade)
-
Pyridine or Triethylamine (TEA) as a catalyst/acid scavenger
-
5 mL reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, following the same procedure as for silylation.
-
Reagent Addition: Dissolve the dried residue in 200 µL of ethyl acetate. Add 50 µL of pyridine to act as a catalyst and acid scavenger.[16] Finally, add 50 µL of TFAA.
-
Reaction: Tightly cap the vial and vortex. Heat the mixture at 60-70°C for 20-30 minutes.[18]
-
Workup: Cool the vial to room temperature. The sample can be injected directly, or a liquid-liquid extraction can be performed to remove excess reagent and catalyst if necessary, though the high volatility of TFAA often makes this optional.[16]
-
Analysis: Inject a 1 µL aliquot into the GC-MS system.
Expected Results and Mass Spectrum
The derivatized product is N-trifluoroacetyl-5-methoxyindole.
-
Molecular Weight: 5-Methoxyindole (MW = 147.17) + Trifluoroacetyl group (-COCF₃, adds 96 amu) = 243.18 g/mol .
-
Chromatography: Excellent peak shape and volatility.
-
Mass Spectrum: The mass spectrum will show a molecular ion at m/z 243. The trifluoroacetyl moiety provides characteristic fragmentation patterns that are highly useful for structural confirmation.[4]
Summary of Methods and GC-MS Parameters
For ease of comparison, the key aspects of each derivatization method and a typical set of GC-MS parameters are summarized below.
Table 1: Derivatization Method Comparison
| Parameter | Silylation (MSTFA) | Acylation (TFAA) |
| Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Trifluoroacetic Anhydride |
| Derivative | N-TMS-5-methoxyindole | N-TFA-5-methoxyindole |
| MW of Derivative | 219.26 g/mol | 243.18 g/mol |
| Typical Temp. | 70°C | 60-70°C |
| Typical Time | 30 min | 20-30 min |
| Key Advantage | Highly volatile by-products, very potent | Highly reactive, stable derivatives |
Table 2: Representative GC-MS Analytical Conditions
| Parameter | Setting |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[1] |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injector | Splitless mode |
| Injector Temp. | 280-300°C[1] |
| Oven Program | Start at 80°C (hold 1 min), ramp at 20-30°C/min to 300°C (hold 5 min)[1] |
| MS Ionization | Electron Impact (EI) at 70 eV[1] |
| MS Scan Range | m/z 50-550 |
Troubleshooting Common Issues
-
Incomplete Derivatization: If both derivatized and underivatized peaks are observed, the reaction may be incomplete.
-
Solution: Ensure the sample is completely dry. Increase the reaction time or temperature, or increase the ratio of derivatizing reagent to the sample. For silylation, the use of a catalyst like TMCS is highly recommended.[14]
-
-
Peak Tailing (Post-Derivatization): Minor peak tailing may still occur if the GC system is not inert.
-
Solution: Deactivate the GC inlet liner with a silylating agent or use a pre-deactivated liner. Ensure the column is in good condition.[14]
-
-
Extraneous Peaks: Reagent artifacts or by-products can appear in the chromatogram.
Conclusion
Derivatization is an essential step for the successful analysis of 5-methoxyindole by GC-MS. Both silylation with reagents like MSTFA and acylation with TFAA are highly effective strategies for increasing volatility, improving thermal stability, and achieving excellent chromatographic performance. The choice between methods may depend on laboratory preference, available reagents, and the specific requirements of the analytical method. Silylation with MSTFA is often preferred for its clean reaction profile and highly volatile by-products. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can develop robust and reliable methods for the quantification of 5-methoxyindole and related compounds in complex matrices.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labmal.com [labmal.com]
- 8. thomassci.com [thomassci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 1H-Indole, 5-methoxy- [webbook.nist.gov]
- 11. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complementary fragmentation pattern analysis by gas chromatography-mass spectrometry and liquid chromatography tandem mass spectrometry confirmed the precious lignan content of Cirsium weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 5-Methoxyindole Derivatives as 5-HT4 Receptor Agonists
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-methoxyindole derivatives as selective agonists for the 5-hydroxytryptamine-4 (5-HT4) receptor. This document outlines the theoretical background, practical applications, and detailed experimental protocols for the characterization of these compounds, emphasizing scientific integrity and field-proven insights.
Introduction: The 5-HT4 Receptor and the Promise of 5-Methoxyindole Derivatives
The 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), is a key therapeutic target for a variety of disorders, particularly those related to gastrointestinal (GI) motility and cognitive function.[1] Found in the central nervous system (CNS) and the gastrointestinal tract, its activation initiates a signaling cascade that modulates neurotransmitter release and cellular function.[2][3] 5-methoxyindole derivatives have emerged as a promising class of 5-HT4 receptor agonists, with several compounds demonstrating high affinity and selectivity.[4][5] These compounds are being investigated for their potential in treating conditions such as chronic constipation, gastroparesis, and Alzheimer's disease.[6][7][8]
The therapeutic potential of 5-HT4 receptor agonists is underscored by their ability to enhance acetylcholine release, a critical neurotransmitter in both cognitive processes and gut motility.[8][9] However, early generations of 5-HT4 agonists were hampered by off-target effects, particularly cardiovascular risks associated with interactions with the hERG potassium channel.[7][10] This has driven the development of highly selective agonists, such as prucalopride and velusetrag, to ensure a safer therapeutic profile.[7][11] The 5-methoxyindole scaffold has proven to be a valuable starting point for designing such selective molecules.[4]
This guide will delve into the essential in vitro and in vivo assays required to characterize novel 5-methoxyindole derivatives, providing a robust framework for their preclinical development.
The 5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist, such as a 5-methoxyindole derivative, primarily triggers the Gαs-coupled signaling pathway.[12] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[1][2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[12] The 5-HT4 receptor can also signal through G-protein independent pathways, such as the activation of Src tyrosine kinase, which can also lead to the activation of the extracellular signal-regulated kinase (ERK).[12][13]
Caption: Canonical 5-HT4 receptor signaling pathways.
Synthesis of 5-Methoxyindole Derivatives
The synthesis of 5-methoxyindole derivatives as 5-HT4 receptor agonists often involves modifications to the tryptamine scaffold.[4] A common approach is to introduce various substituents on the aliphatic amine of the 5-methoxytryptamine core to explore the structure-activity relationship.[4] Another strategy focuses on replacing the amide linker of traditional benzamide-based 5-HT4 agonists with other functional groups, such as a 1,2,4-oxadiazole ring, to improve selectivity.[14]
In Vitro Characterization of 5-Methoxyindole Derivatives
A systematic in vitro evaluation is crucial to determine the affinity, potency, and functional activity of novel 5-methoxyindole derivatives at the 5-HT4 receptor.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for its target receptor.[15] A competitive binding assay is typically employed, where the 5-methoxyindole derivative competes with a radiolabeled ligand for binding to the 5-HT4 receptor.
Protocol: Competitive Radioligand Binding Assay [16][17][18]
-
Preparation of Membranes:
-
Homogenize tissue known to express 5-HT4 receptors (e.g., guinea pig striatum or hippocampus) or membranes from cells overexpressing the human 5-HT4 receptor in a suitable buffer.[16][17]
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a high-affinity 5-HT4 receptor radioligand (e.g., [3H]-GR113808), and varying concentrations of the unlabeled 5-methoxyindole test compound.[16][17]
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known 5-HT4 antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays: cAMP Accumulation
Since the 5-HT4 receptor is Gs-coupled, its activation leads to an increase in intracellular cAMP.[19][20] Measuring cAMP accumulation is a direct way to assess the functional agonist activity of a compound.
Protocol: cAMP Accumulation Assay [1][8][21]
-
Cell Culture:
-
Use a cell line stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Seed the cells in a 384-well plate and culture until they reach the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with an appropriate assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[19]
-
Add varying concentrations of the 5-methoxyindole test compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, FRET, or luminescence-based assays).[1]
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect) by fitting the data to a sigmoidal dose-response curve.
-
Table 1: Example In Vitro Data for 5-Methoxyindole Derivatives
| Compound | 5-HT4 Binding Affinity (Ki, nM) | 5-HT4 Functional Potency (EC50, nM) | Intrinsic Activity (vs. 5-HT) |
| 5-HT | N/A | 10 | 100% |
| BIMU-8 | 5.2 | 8.5 | Full Agonist |
| Compound X | 2.1 | 5.3 | Full Agonist |
| Compound Y | 15.8 | 45.2 | Partial Agonist |
Note: Data is hypothetical and for illustrative purposes.
In Vivo Characterization of 5-Methoxyindole Derivatives
In vivo studies are essential to evaluate the therapeutic potential and safety of 5-methoxyindole derivatives in a whole-organism context.
Models of Cognitive Enhancement
5-HT4 receptor agonists have shown promise in improving cognitive function.[8][9][22] The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Protocol: Morris Water Maze [8]
-
Apparatus:
-
A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Visual cues are placed around the room to aid in spatial navigation.
-
-
Procedure:
-
Administer the 5-methoxyindole test compound or vehicle to the animals (e.g., rats or mice) at a predetermined time before the test.
-
To induce a cognitive deficit, a scopolamine challenge can be used.[8]
-
Place the animal in the pool at different starting locations and record the time it takes to find the hidden platform (escape latency).
-
Conduct multiple trials over several days.
-
-
Probe Trial:
-
On the final day, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the escape latencies and the time spent in the target quadrant between the different treatment groups.
-
Models of Gastrointestinal Motility
The prokinetic effects of 5-HT4 agonists can be evaluated using whole gut transit assays.[4][23]
Protocol: Whole Gut Transit Assay [4]
-
Procedure:
-
Fast the animals (e.g., mice) overnight with free access to water.
-
Administer the 5-methoxyindole test compound or vehicle orally.
-
After a set time, orally administer a non-absorbable marker (e.g., carmine red or charcoal meal).
-
Monitor the animals for the excretion of the first colored fecal pellet.
-
-
Data Analysis:
-
Record the time to the first excretion of the colored pellet for each animal.
-
Compare the transit times between the different treatment groups.
-
Experimental Workflow and Safety Considerations
The development of a novel 5-methoxyindole derivative as a 5-HT4 receptor agonist should follow a logical progression from in vitro to in vivo studies.
Caption: A typical experimental workflow for the development of 5-HT4 receptor agonists.
Safety Considerations:
A critical aspect of developing new 5-HT4 receptor agonists is to ensure they do not exhibit the cardiovascular side effects of earlier compounds.[10] Therefore, it is imperative to conduct in vitro assays to assess the activity of new 5-methoxyindole derivatives at the hERG potassium channel.[7][10] Additionally, selectivity profiling against other serotonin receptor subtypes is essential to minimize off-target effects.[10][24]
Conclusion
5-methoxyindole derivatives represent a promising avenue for the development of selective and safe 5-HT4 receptor agonists. The protocols and guidelines presented in this document provide a solid foundation for the comprehensive in vitro and in vivo characterization of these compounds. By adhering to a rigorous and systematic approach, researchers can effectively identify and advance novel therapeutic candidates for a range of debilitating cognitive and gastrointestinal disorders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Reactome | 5-HT4, 6 and 7 receptors can bind serotonin [reactome.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core [cambridge.org]
- 14. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain (1993) | C. J. Grossman | 301 Citations [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Fischer Indole Synthesis of 5-Methoxyindoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, during the synthesis of 5-methoxyindoles. The indole core is a privileged structure in medicinal chemistry, and 5-methoxyindoles are key precursors to a wide array of biologically active compounds.[1][2] However, the classic Fischer synthesis, while powerful, can be sensitive to substrate electronics and reaction conditions.[3]
The electron-donating nature of the 5-methoxy group, while generally accelerating the key rearrangement step, can also promote undesired side reactions, leading to yield-depleting pathways.[4][5] This guide provides in-depth, cause-and-effect troubleshooting advice to help you navigate these challenges and optimize your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Extensive Tar Formation and Minimal Product
Q: "My Fischer indole synthesis of a 5-methoxyindole is resulting in a flask full of black, intractable tar. The yield of my desired product is less than 15%. What is causing this, and how can I prevent it?"
A: This is one of the most common issues in Fischer indole synthesis, particularly with electron-rich substrates like 4-methoxyphenylhydrazine. The formation of tar is typically due to polymerization and degradation of starting materials, intermediates, or the final indole product under harsh acidic conditions and high temperatures.
Causality Explained: The core of the Fischer synthesis is an acid-catalyzed intramolecular cyclization.[6][7][8] Strong Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and high temperatures, while often used to drive the reaction, can also protonate the electron-rich indole product, making it susceptible to acid-catalyzed polymerization. Furthermore, the methoxy group on the phenylhydrazine ring enhances its nucleophilicity, which can lead to competing side reactions and decomposition pathways if conditions are not carefully controlled.[4][5]
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Acid Catalyst: The choice of acid is critical.[9][10] If you are using a strong, aggressive acid, consider milder alternatives.
-
Switch to a Lewis Acid: Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can be effective catalysts and are often less prone to causing charring.[8][11][12]
-
Use a Milder Brønsted Acid: Acetic acid or p-toluenesulfonic acid (p-TsOH) can provide the necessary catalysis without the harshness of mineral acids.[10] Acetic acid can often serve as both the catalyst and solvent.[10]
-
Consider Heterogeneous Catalysts: Acid-treated clays (e.g., Montmorillonite K-10) or zeolites can offer a milder reaction environment with easier workup.
-
-
Optimize Reaction Temperature and Time: High temperatures accelerate not only the desired reaction but also decomposition pathways.[12]
-
Lower the Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Start around 80 °C and adjust as needed.
-
Monitor Closely: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from degrading over extended heating times.[12]
-
-
Ensure Reagent Purity: Impurities in the 4-methoxyphenylhydrazine or the carbonyl partner can act as initiators for polymerization.[4][13]
-
Recrystallize or distill your starting materials if their purity is questionable.
-
-
Work under an Inert Atmosphere: Although not always essential, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.
Problem 2: Incomplete Conversion or Stalled Reaction
Q: "My reaction has been running for hours, but TLC analysis shows a significant amount of the starting phenylhydrazone remains. How can I push the reaction to completion?"
A: A stalled reaction indicates that the activation energy for the key[7][7]-sigmatropic rearrangement is not being overcome, or the catalyst is insufficient or has been deactivated.[4]
Causality Explained: The Fischer indole synthesis proceeds through several equilibria before the irreversible aromatization step.[6][9] The key steps are the tautomerization of the hydrazone to the ene-hydrazine and the subsequent[7][7]-sigmatropic rearrangement.[8][11] If the acid is not strong enough or the temperature is too low, these steps may not proceed efficiently.
Troubleshooting Steps & Solutions:
-
Increase Catalyst Strength or Loading: If you are using a very mild acid (like acetic acid) at a low temperature, it may not be sufficient.[4]
-
Increase the Reaction Temperature: This is often the simplest solution, provided it doesn't lead to the tarring issues described in Problem 1.[4][14] A higher temperature will increase the rate of all steps, including the crucial rearrangement.
-
Consider In Situ Hydrazone Formation: Some phenylhydrazones, particularly those derived from reactive aldehydes, can be unstable.[4] Instead of pre-forming and isolating the hydrazone, try a one-pot procedure where the 4-methoxyphenylhydrazine, the carbonyl compound, and the acid catalyst are combined and heated together.[4] This maintains a low concentration of the hydrazone intermediate, potentially improving the overall efficiency.
-
Solvent Choice: The solvent can play a role. Higher-boiling point solvents like toluene or xylene can allow for higher reaction temperatures. In some cases, using the acid itself as the solvent (e.g., refluxing in glacial acetic acid) is effective.[10]
Problem 3: Formation of Isomers or "Abnormal" Byproducts
Q: "I am getting my desired 5-methoxyindole, but also a significant amount of an unexpected byproduct. With HCl as a catalyst, I've even seen chlorinated impurities in my mass spec. What's happening?"
A: The formation of byproducts is often related to the high reactivity of the methoxy-substituted ring. The observation of chlorinated species is a known, though often unexpected, "abnormal" Fischer indole synthesis pathway.
Causality Explained:
-
Regioisomers: If you are using an unsymmetrical ketone, cyclization can occur on either side of the carbonyl, leading to a mixture of indole regioisomers.[15] The ratio is often dependent on the acid strength and steric factors.
-
Chlorinated Byproducts: When using a methoxy-substituted phenylhydrazine with hydrochloric acid, the methoxy group can be displaced by a chloride ion from the acid catalyst.[12][16] This is a type of nucleophilic aromatic substitution occurring under the reaction conditions, leading to chloro-indoles instead of methoxy-indoles.
-
N-N Bond Cleavage: A major competing pathway, especially for electron-rich systems, is the cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[4][13][17] This pathway is favored by substituents that can stabilize the resulting carbocation, leading to the formation of anilines and other degradation products instead of the indole.[17]
Troubleshooting Steps & Solutions:
-
To Avoid Chlorinated Byproducts: Do not use HCl as the catalyst for methoxy-substituted systems.[12]
-
To Control Regioselectivity (with unsymmetrical ketones):
-
Generally, weaker acids and lower temperatures favor the kinetic product (from the more substituted, thermodynamically more stable enamine), while stronger acids can lead to the thermodynamic product.[15] You may need to screen different acid catalysts to find the optimal selectivity for your specific substrate.
-
-
To Minimize N-N Bond Cleavage:
-
This side reaction is mechanistically favored by strong electron-donating groups.[17] While you cannot change the 5-methoxy substituent, you can moderate the reaction conditions. Use the mildest acid and lowest temperature that still afford a reasonable reaction rate to disfavor the high-energy cleavage pathway.[4]
-
Data & Protocols
Table 1: Comparison of Common Acid Catalysts for 5-Methoxyindole Synthesis
| Catalyst | Type | Typical Conditions | Advantages | Common Issues |
| H₂SO₄ | Brønsted | 5-10% in EtOH or AcOH, 80-110 °C | Strong, effective for many substrates | Can cause significant charring/tarring |
| PPA | Brønsted | Neat or in Toluene, 80-120 °C | Excellent for difficult cyclizations | Viscous, difficult workup; can char |
| ZnCl₂ | Lewis | 1-2 eq., Neat or in Toluene, 100-140 °C | Milder, less charring than H₂SO₄/PPA | Can be hygroscopic; requires higher temps |
| p-TsOH | Brønsted | Cat. amount in Toluene, reflux | Milder, good for sensitive substrates | May be too weak for some reactions |
| AcOH | Brønsted | Solvent/Catalyst, reflux | Very mild, simple workup | Often requires long reaction times |
| HCl | Brønsted | In EtOH or AcOH | Inexpensive, common reagent | Not Recommended ; leads to chlorinated byproducts[12][16] |
Optimized Protocol: Synthesis of 5-Methoxy-2-methylindole
This protocol provides a robust starting point using a milder Lewis acid catalyst to minimize side reactions.
-
Reagents & Setup:
-
4-Methoxyphenylhydrazine hydrochloride (1.0 eq)
-
Acetone (1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 eq)
-
Toluene (or another high-boiling solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Step-by-Step Procedure:
-
To the round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride and toluene.
-
Add acetone to the mixture and stir at room temperature for 30 minutes to form the hydrazone in situ.
-
Add anhydrous zinc chloride to the flask. Note: The reaction can be exothermic.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated ammonia solution to break up the zinc complexes.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel) or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 5-methoxy-2-methylindole.
-
Visualizing the Process
Diagram 1: Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer indole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: Decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Are there modern alternatives to the Fischer synthesis for 5-methoxyindoles that might offer higher yields? A1: Yes, while the Fischer synthesis is a classic, other methods can be advantageous depending on the specific target and available starting materials. The Larock indole synthesis , which involves the palladium-catalyzed annulation of an alkyne and an o-iodoaniline, often provides excellent yields and regiocontrol.[12] The Buchwald-Hartwig amination followed by cyclization is another powerful modern alternative.[6]
Q2: How should I best purify my crude 5-methoxyindole? A2: Purification is typically achieved by silica gel column chromatography or recrystallization. For chromatography, a gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing polarity is effective. Indoles can sometimes streak on silica; adding 0.5-1% triethylamine to the eluent can help mitigate this by neutralizing acidic sites on the silica. Recrystallization from ethanol/water or hexanes/ethyl acetate is also a very effective method for obtaining highly pure material.
Q3: Can I use microwave irradiation to speed up the reaction? A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is well-suited for the Fischer indole synthesis. It can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields by minimizing the formation of thermal degradation byproducts. The sealed-vessel environment also allows for temperatures above the solvent's boiling point, which can drive difficult reactions to completion.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceinfo.com [scienceinfo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. testbook.com [testbook.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent chlorinated impurities in 5-methoxyindole synthesis
Answering the user's request.## Technical Support Center: 5-Methoxyindole Synthesis
A Guide to Preventing, Detecting, and Eliminating Chlorinated Impurities
Welcome to the technical support center for 5-methoxyindole synthesis. This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate and need to ensure the highest possible purity. The presence of chlorinated impurities is a common but avoidable challenge, particularly when employing the Fischer indole synthesis. This document provides in-depth, field-proven insights and actionable protocols to help you navigate this issue effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 5-methoxyindole, and which is most susceptible to chlorination?
A1: Several methods are used to synthesize 5-methoxyindole, with the most common being the Fischer, Bischler, and Hemetsberger indole syntheses.[1] The Fischer indole synthesis is arguably the most widely used due to its versatility and access to readily available starting materials.[2][3][4] It involves the acid-catalyzed cyclization of (4-methoxyphenyl)hydrazine with an aldehyde or ketone.[3][4]
However, it is precisely this route that is most susceptible to the formation of chlorinated impurities. This occurs specifically when a chloride-containing Brønsted acid, such as hydrochloric acid (HCl), is used as the catalyst.[5] Alternative routes, like the Ullmann condensation of 5-bromoindole with a methoxide source, do not typically present a risk of chlorination but may have other challenges like catalyst removal and starting material availability.[1][6]
Q2: I've detected an impurity with a characteristic 3:1 isotopic pattern in my mass spectrum after a Fischer synthesis using HCl. What is happening?
A2: You are observing a well-documented side reaction known as an "abnormal" Fischer indole synthesis.[5] The isotopic pattern you describe is the classic signature of a monochlorinated compound, resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The root cause is the combination of three factors:
-
An Activated Ring: The electron-donating methoxy group at the 5-position makes the aromatic ring of the phenylhydrazone intermediate highly electron-rich and thus susceptible to electrophilic substitution.
-
A Nucleophilic Chloride Source: The hydrochloric acid used as a catalyst provides a high concentration of chloride ions (Cl⁻).
-
Harsh Reaction Conditions: The acidic and often heated conditions of the reaction can promote the displacement of the methoxy group by a chloride ion.[5]
This results in the formation of 5-chloroindole or other chlorinated isomers as significant byproducts, which are often difficult to separate from the desired 5-methoxyindole product due to their similar physical properties.
Q3: Why is it imperative to control chlorinated impurities in drug development and manufacturing?
A3: In the context of pharmaceutical synthesis, impurities are not just a matter of yield loss; they are a critical issue of safety, efficacy, and regulatory compliance.[7][8]
-
Altered Biological Activity: A chlorinated analog of a drug candidate will have different lipophilicity, electronic properties, and steric profile, potentially leading to altered pharmacological activity, receptor binding affinity, or metabolic profile.[9] In some cases, this can lead to increased toxicity or unexpected side effects.
-
Regulatory Scrutiny: Regulatory bodies like the FDA require strict control and characterization of impurities.[8] The presence of unexpected or unqualified impurities can lead to significant delays in drug approval or even batch rejection.
-
Process Robustness: Impurities can interfere with downstream chemical steps, potentially poisoning catalysts or causing unpredictable side reactions, which compromises the reliability and scalability of a synthesis.[7]
Troubleshooting Guide: Prevention and Remediation
This section provides actionable strategies to address the challenge of chlorinated impurities at every stage of your workflow, from reaction design to final purification.
Issue 1: Formation of Chlorinated Byproducts During Synthesis
The most robust strategy is prevention. By selecting the right catalyst and controlling reaction conditions, you can suppress the formation of chlorinated impurities from the outset.
Primary Solution: Avoid Chloride-Based Acid Catalysts
The most direct way to prevent chlorination is to use an acid catalyst that does not contain chloride ions. Polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) are excellent and widely used alternatives.[2][4][5]
This protocol describes a general procedure for the cyclization of a pre-formed phenylhydrazone.
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask, dissolve (4-methoxyphenyl)hydrazine hydrochloride and an equimolar amount of your chosen ketone/aldehyde (e.g., pyruvic acid) in ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the complete consumption of the starting hydrazine. The hydrazone may precipitate and can be isolated by filtration if desired.
-
Cyclization: Add the crude or purified hydrazone portion-wise to pre-heated polyphosphoric acid (typically at 80-100 °C) with vigorous mechanical stirring.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often rapid (15-60 minutes).
-
Workup: Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) until the pH is ~7-8.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-methoxyindole.
Data Summary: Comparison of Common Acid Catalysts
| Catalyst | Type | Potential for Chlorination | Typical Conditions | Advantages & Disadvantages |
| Hydrochloric Acid (HCl) | Brønsted | High | Ethanol or Acetic Acid, Reflux | Inexpensive, common; High risk of byproduct formation.[5] |
| Sulfuric Acid (H₂SO₄) | Brønsted | None | Acetic Acid or neat, 80-110 °C | No chlorination risk; Can cause charring/sulfonation if not controlled.[4] |
| Polyphosphoric Acid (PPA) | Brønsted | None | Neat, 80-120 °C | Excellent dehydrating agent, often gives clean reactions; Viscous, difficult to stir, and workup can be challenging.[3][4] |
| Zinc Chloride (ZnCl₂) | Lewis | Moderate | Neat or high-boiling solvent | Can promote reaction when Brønsted acids fail; Still a chloride source, risk remains, though often lower than HCl.[3][10] |
| p-Toluenesulfonic Acid (pTSA) | Brønsted | None | Toluene with Dean-Stark, Reflux | No chlorination risk, allows for water removal; May be less reactive than stronger acids.[4] |
Issue 2: Detection and Characterization of Chlorinated Impurities
If you suspect contamination, a combination of analytical techniques is required for unambiguous identification and quantification.
Recommended Analytical Workflow:
-
Mass Spectrometry (MS): This is the primary tool for detection. Look for a pair of molecular ion peaks (M⁺ and M+2) with a relative intensity of approximately 3:1. This is the definitive isotopic signature of a monochlorinated compound.
-
High-Performance Liquid Chromatography (HPLC): Develop a gradient HPLC method to separate the more non-polar chlorinated impurity from the 5-methoxyindole product. This will be essential for quantifying the purity of your material.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and pinpoint the location of the chlorine atom by observing changes in chemical shifts and coupling patterns in the aromatic region compared to a pure standard of 5-methoxyindole.
Issue 3: Purification of a Contaminated Batch
If prevention has failed, purification is the final recourse. This can be challenging due to the similar properties of the product and the impurity.
Step-by-Step Methodology:
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane or the eluent mixture.
-
Eluent System: The chlorinated byproduct is typically less polar than 5-methoxyindole. Start with a non-polar solvent system, such as Hexane/Ethyl Acetate (e.g., 9:1 v/v), and gradually increase the polarity.
-
Fraction Collection: Collect small fractions and analyze them by TLC, staining with a vanillin or p-anisaldehyde solution to visualize the spots.
-
Pooling and Concentration: Combine the pure fractions containing 5-methoxyindole and remove the solvent under reduced pressure.
Visual Diagrams and Workflows
Caption: High-level overview of the Fischer Indole Synthesis mechanism.
Caption: Mechanism of chlorinated impurity formation in the presence of HCl.
Caption: Decision workflow for troubleshooting chlorinated impurities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 7. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acid Catalyst Concentration in Indole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Acid Catalysis in Indole Synthesis
The synthesis of the indole scaffold is a cornerstone of medicinal chemistry, with the Fischer indole synthesis remaining a prevalent and versatile method.[1] This reaction, along with several other classical and modern indole syntheses, relies on an acid catalyst to facilitate the crucial cyclization step. The choice and concentration of this acid are paramount, directly influencing reaction rate, yield, and purity.[2][3] This guide will address common challenges and provide actionable solutions for optimizing this critical parameter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis is resulting in a low yield. How do I determine if the acid catalyst is the issue?
A1: Low yield is a frequent challenge and can often be traced back to the catalyst. Here’s a systematic approach to diagnose and resolve the problem:
-
Insufficient Catalyst: The acid is essential for protonating the arylhydrazone, which initiates the key[3][3]-sigmatropic rearrangement.[3] An insufficient amount of acid can lead to an incomplete reaction. If you suspect this, a stepwise increase in the catalyst loading (e.g., in 5 mol% increments) while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Inappropriate Acid Strength: The optimal acid strength is substrate-dependent. For electron-rich phenylhydrazines, a milder acid might suffice, whereas electron-poor substrates may require a stronger acid to facilitate the reaction.[4] If your reaction is sluggish, consider switching to a stronger acid (e.g., from p-toluenesulfonic acid to polyphosphoric acid). Conversely, if you observe significant decomposition, a milder acid may be necessary.
-
Catalyst Degradation: Some catalysts may not be stable under prolonged heating. If the reaction stalls after an initial period of conversion, catalyst degradation could be the cause. In such cases, a slow addition of the catalyst over the course of the reaction might be beneficial.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. How can I minimize these?
A2: The formation of byproducts is a common issue in acid-catalyzed indole synthesis. Here are some of the usual culprits and how to address them:
-
Aldol Condensation and Friedel-Crafts Reactions: The acidic conditions can promote self-condensation of the ketone or aldehyde starting material or other Friedel-Crafts-type reactions.[5]
-
Solution: Carefully controlling the temperature and slowly adding the carbonyl compound to the reaction mixture can help minimize these side reactions by keeping the concentration of the carbonyl compound low.[5]
-
-
Regioisomer Formation: When using an unsymmetrical ketone, two different regioisomeric indoles can be formed.[5]
-
Solution: The choice of acid catalyst and its concentration can influence the regioselectivity. For instance, stronger acids might favor the formation of the more substituted indole.[5] Screening different acid catalysts is the most effective way to optimize for the desired isomer.
-
Table 1: Effect of Acid Catalyst on Regioselectivity in Fischer Indole Synthesis [5]
| Acid Catalyst | Concentration (% w/w) | Ratio of 2-substituted Indole | Ratio of 3-substituted Indole |
| 90% Orthophosphoric Acid | 90 | 0% | 100% |
| 30% Sulfuric Acid | 30 | 0% | 100% |
| Phosphoric Oxide in Water | ~83 | Major Product | Minor Product |
| 70% Sulfuric Acid | 70 | Major Product | Minor Product |
-
N-N Bond Cleavage: In some cases, particularly with electron-donating substituents, the protonated ene-hydrazine intermediate can undergo heterolytic N-N bond cleavage, leading to dissociation instead of the desired rearrangement.[6][7] This can be a significant contributor to low yields.
-
Solution: This is an inherent property of the substrate. If this pathway is dominant, exploring alternative indole synthesis methods that do not proceed through this intermediate may be necessary.
-
Q3: Should I use a Brønsted or a Lewis acid for my Fischer indole synthesis?
A3: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts for the Fischer indole synthesis.[3][8] The choice often depends on the specific substrates and reaction conditions.
-
Brønsted Acids: These are proton donors and are the most commonly used catalysts. They are generally effective for a wide range of substrates. Polyphosphoric acid (PPA) is a particularly effective Brønsted acid catalyst for this reaction.[2]
-
Lewis Acids: These are electron-pair acceptors. They can be particularly useful for substrates that are sensitive to strong protic acids. Lewis acids can also influence the regioselectivity of the reaction.[9]
There is no universal rule, and the optimal catalyst is best determined empirically through screening.
Experimental Protocols
Protocol 1: Screening of Acid Catalysts for Fischer Indole Synthesis
This protocol outlines a general procedure for screening different acid catalysts to optimize the yield of a target indole.
-
Preparation: In separate, labeled reaction vessels suitable for the intended reaction temperature, place the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.1 eq).
-
Solvent Addition: Add the chosen solvent (e.g., toluene, acetic acid, or run neat).[2]
-
Catalyst Addition: To each vessel, add a different acid catalyst (e.g., p-TsOH, H₂SO₄, ZnCl₂, BF₃·OEt₂) at a starting concentration of 10 mol%.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC.
-
Analysis: After a set time (e.g., 2-4 hours), take an aliquot from each reaction, quench with a saturated NaHCO₃ solution, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic extracts by TLC and/or LC-MS to determine the relative conversion and formation of side products.
-
Optimization: Based on the results, select the most promising catalyst and further optimize its concentration.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[2]
-
Reactant Preparation: In a microwave-safe vial, combine the phenylhydrazine hydrochloride (1 eq) and the ketone (1.05 eq) in a suitable solvent (e.g., THF, 0.63 M).[2]
-
Microwave Irradiation: Seal the vial and heat it in a microwave reactor to the desired temperature (e.g., 150 °C) for a specified time (e.g., 15 minutes).[2]
-
Work-up: After cooling, the crude reaction mixture can be used directly in the next step or purified. Quench with a saturated aqueous sodium bicarbonate solution and extract with an appropriate organic solvent.[2]
Visualizing the Workflow
Diagram 1: General Workflow for Acid Catalyst Optimization
Caption: A systematic workflow for optimizing acid catalyst conditions.
Diagram 2: The Role of the Acid Catalyst in the Fischer Indole Synthesis Mechanism
Caption: The catalytic role of acid in the Fischer indole synthesis.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Basic Indole Compounds
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of basic indole compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve peak tailing, a common issue that can compromise the accuracy and resolution of your separations.
Quick Reference: FAQs
Q1: Why do my basic indole compounds consistently show peak tailing in reversed-phase HPLC?
A: Peak tailing for basic compounds like many indoles is primarily caused by secondary interactions with the stationary phase.[1][2][3] The most common culprit is the interaction between the positively charged basic analyte and negatively charged residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2][4][5] These interactions create a secondary, stronger retention mechanism in addition to the intended hydrophobic interactions, leading to a delayed elution for a portion of the analyte molecules, which manifests as a tailing peak.[1][2]
Q2: What is the quickest way to assess if I have a peak tailing problem?
A: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[6] The formula for the USP tailing factor is: Tf = W₀.₀₅ / 2f , where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height.[7][8]
Q3: Can the mobile phase pH alone solve my peak tailing issues?
A: Adjusting the mobile phase pH is a powerful tool but may not be a complete solution on its own.[9][10] Lowering the pH to around 2.5-3.0 protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions with your basic indole compound.[2][6][11][12] However, other factors like column chemistry and the use of mobile phase additives often need to be considered for optimal peak shape.
Q4: What are "end-capped" columns, and will they help?
A: End-capping is a chemical process that deactivates many of the residual silanol groups on the silica surface by reacting them with a small silylating agent, like a trimethylsilyl (TMS) group.[13][14][15][16][17][18] Using a well end-capped, or even double end-capped, column is highly recommended for analyzing basic compounds as it significantly reduces the sites available for secondary interactions, leading to improved peak symmetry.[13][14]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for basic indole compounds. We will explore the root causes and provide detailed, actionable protocols.
The Primary Culprit: Secondary Silanol Interactions
The surface of silica-based stationary phases, even after bonding with C18 or other ligands, contains residual silanol groups (Si-OH).[15][16][18][19] At mobile phase pH values above approximately 3, these silanols can deprotonate to form negatively charged silanates (Si-O⁻).[4][5] Basic indole compounds, which are often protonated and carry a positive charge in typical reversed-phase mobile phases, can then interact with these silanates through strong ion-exchange mechanisms.[1][4] This is a classic example of multiple retention mechanisms occurring simultaneously, which is a primary cause of peak tailing.[1][2]
Diagnostic Workflow for Silanol Interactions
Caption: Troubleshooting workflow for peak tailing.
Protocol 1: Mobile Phase pH Adjustment
Objective: To neutralize surface silanol groups and ensure the analyte is in a consistent, single ionic state.
Step-by-Step Methodology:
-
Determine Analyte pKa: If not already known, find the pKa of your basic indole compound.
-
Prepare Buffered Mobile Phase: Prepare an aqueous mobile phase with a buffer that has a pKa within 1 pH unit of your target pH. For basic compounds, a low pH is generally desirable.[20]
-
Recommendation: Start with a mobile phase pH of 2.5 - 3.0. This effectively protonates the silanol groups, minimizing their ionization.[2][11][12]
-
Common Buffers for Low pH:
-
0.1% Formic Acid (pH ≈ 2.7)
-
0.1% Trifluoroacetic Acid (TFA) (pH ≈ 2.0)
-
10-20 mM Phosphate buffer, adjusted to pH 2.5 with phosphoric acid.[11]
-
-
-
Equilibrate the System: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
Analyze and Compare: Inject your indole standard and compare the tailing factor to the previous result. A significant improvement in peak shape is expected.[1]
Causality: By operating at a pH well below the pKa of the silanol groups (typically 4-5), we ensure they remain in their neutral, protonated form (Si-OH).[6] This eliminates the ion-exchange interaction, which is a major contributor to peak tailing for basic analytes.[11]
Enhancing Peak Shape: Mobile Phase Additives
If adjusting the pH does not completely resolve the tailing, the next step is to introduce mobile phase additives. These additives work by competing with the analyte for interaction with the remaining active silanol sites.
Protocol 2: Using Competing Bases or Alternative Additives
Objective: To mask residual silanol activity that persists even at low pH.
Step-by-Step Methodology:
-
Select an Additive:
-
Competing Base (Ion-Pairing Agent): Triethylamine (TEA) is a classic choice.[2][11][21] It is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.
-
Inorganic Salt Buffers: Increasing the ionic strength of the mobile phase can also help to mask silanol interactions and improve peak shape.[14]
-
-
Prepare Modified Mobile Phase:
-
Equilibrate and Analyze: As with any mobile phase change, thoroughly equilibrate the column and then inject your sample.
-
Evaluate Performance: Assess the peak shape. The use of a competing base should further reduce tailing.
Causality and Considerations:
-
TEA: While effective, TEA can shorten column lifetime by accelerating the hydrolysis of the silica backbone and bonded phase.[11] It also has a high UV cutoff, which can interfere with detection at low wavelengths.
-
Inorganic Buffers: Increasing buffer concentration is a milder approach that can improve peak shape without the potential for column damage associated with TEA.[14]
| Additive | Typical Concentration | Mechanism of Action | Advantages | Disadvantages |
| Formic Acid | 0.1% (v/v) | pH control | MS-compatible, volatile | Weaker acid than TFA |
| TFA | 0.05-0.1% (v/v) | pH control, ion-pairing | Strong acid, good for pH control | Ion-suppression in MS |
| TEA | 5-20 mM | Competing base (silanol masking) | Very effective for reducing tailing | Can shorten column life, high UV cutoff |
| Phosphate Buffer | 20-50 mM | pH control, increased ionic strength | Excellent buffering capacity | Not volatile (not MS-compatible), can precipitate with high ACN % |
The Foundation: Column Selection
The choice of HPLC column is critical. Modern column technologies are specifically designed to overcome the challenges of analyzing basic compounds.
Protocol 3: Choosing the Right Stationary Phase
Objective: To use a stationary phase with minimal active silanol sites or alternative surface chemistry that is more forgiving to basic analytes.
Step-by-Step Methodology:
-
Prioritize Modern, High-Purity Silica: Use columns packed with "Type B" silica, which has significantly lower metal contamination and more homogenous silanol activity compared to older "Type A" silica.[2][21]
-
Select a Highly End-Capped Phase: As a first choice, opt for a column that is specified as "end-capped" or "double end-capped".[13] This is the most direct way to reduce available silanol groups.[15][16]
-
Consider Alternative Chemistries if Tailing Persists:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to shield the residual silanols from basic analytes, leading to improved peak shape.[6][7]
-
Hybrid Silica/Polymer Phases: These columns offer a wider usable pH range and often exhibit reduced silanol activity compared to purely silica-based columns.[2]
-
-
Install and Condition: When installing a new column, follow the manufacturer's instructions for conditioning and equilibration.
-
Benchmark Performance: Run your analysis on the new column with the optimized mobile phase from the previous steps and compare the results.
Visualizing the Impact of Column Chemistry
Caption: Interactions on a C18 stationary phase.
Other Potential Causes and Quick Fixes
While silanol interactions are the most common cause of peak tailing for basic compounds, other issues can also contribute.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][6]
-
Column Contamination and Degradation: Accumulation of sample matrix components on the column frit or head of the column can cause peak shape issues for all analytes.[6][23][24]
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can lead to band broadening and tailing, especially for early eluting peaks.[6][7][24]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. support.waters.com [support.waters.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. waters.com [waters.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. acdlabs.com [acdlabs.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromtech.com [chromtech.com]
- 14. labcompare.com [labcompare.com]
- 15. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. m.youtube.com [m.youtube.com]
- 18. End-capping | Separation Science [sepscience.com]
- 19. LC Technical Tip [discover.phenomenex.com]
- 20. agilent.com [agilent.com]
- 21. phenomenex.com [phenomenex.com]
- 22. Blogs | Restek [discover.restek.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing HPLC Resolution of Closely Eluting Indole Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of indole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate resolution between structurally similar or closely eluting indole-containing molecules. The following content, presented in a question-and-answer format, provides in-depth troubleshooting strategies and method development insights to enhance your chromatographic separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fundamental Adjustments for Improved Resolution
Question 1: I'm observing poor resolution between two critical indole compounds. What are the first parameters I should adjust in my reversed-phase HPLC method?
Answer: When facing co-elution or poor resolution, the most impactful initial adjustments involve manipulating the mobile phase composition. The resolution of two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k'). For closely eluting compounds, changes that affect selectivity will often yield the most significant improvements.[1][2]
Here's a systematic approach to begin your optimization:
-
Modify the Organic Solvent Strength (%B): In reversed-phase HPLC, decreasing the percentage of the organic component (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of your analytes.[2] This increased interaction with the stationary phase can sometimes be sufficient to improve the separation between closely eluting peaks. Conversely, if your peaks are too retained and broad, a slight increase in the organic modifier can lead to sharper peaks and potentially better resolution.
-
Change the Organic Modifier: If adjusting the solvent strength is insufficient, switching the organic modifier can significantly alter selectivity. Acetonitrile and methanol are the most common choices in reversed-phase HPLC, and they exhibit different solvent properties. For instance, switching from acetonitrile to methanol can change the elution order of your indole compounds due to differences in their interactions with the analytes.[3]
-
Adjust the Mobile Phase pH: The ionization state of indole compounds, many of which are basic in nature, is highly dependent on the mobile phase pH.[4][5] A small change in pH can drastically alter the retention time and selectivity of ionizable analytes.[6] It is advisable to work at a pH that is at least 2 units away from the pKa of your target compounds to ensure they are in a single, stable ionic form (either fully ionized or fully unionized).[4] Operating too close to the pKa can lead to peak splitting or broadening.[6][7]
Protocol 1: Systematic Mobile Phase Optimization
-
Baseline Injection: Perform an injection with your current method to document the initial resolution.
-
Solvent Strength Adjustment:
-
Decrease the organic solvent concentration by 5% and perform an injection.
-
Increase the organic solvent concentration by 5% from the original method and perform an injection.
-
Analyze the chromatograms for changes in retention and resolution.
-
-
Organic Modifier Substitution:
-
Prepare a mobile phase with methanol at the same percentage as your original acetonitrile method (and vice-versa).
-
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
-
Compare the resulting chromatogram to your baseline.
-
-
pH Screening:
-
Prepare several mobile phases with different pH values (e.g., pH 3.0, 4.5, and 7.0), ensuring your column is stable at these pHs.
-
For each pH, equilibrate the column and inject your sample.
-
Evaluate the impact on retention time and selectivity.
-
Question 2: My indole compound peaks are exhibiting significant tailing, which is compromising resolution and integration. What are the common causes and how can I fix this?
Answer: Peak tailing is a common issue in HPLC, particularly with basic compounds like many indoles. It is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.[8][9]
Primary Causes of Peak Tailing for Indole Compounds:
-
Silanol Interactions: The most frequent cause of tailing for basic compounds is the interaction of protonated amines with acidic, ionized silanol groups on the surface of the silica-based stationary phase.[9][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8][9]
-
Column Degradation: A void at the column inlet or a contaminated or degraded packed bed can cause poor peak shape.[8][9]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can lead to band broadening and peak tailing.[8]
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing their ability to interact with your basic indole compounds.[8]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups.[10] If you are using an older column, switching to a newer, high-purity silica column can significantly improve peak shape.
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with your analytes.
-
Reduce Sample Load: Dilute your sample and inject a smaller volume to see if the peak shape improves. If it does, you were likely overloading the column.[9]
-
Check for Column Voids: If you suspect a column void, you can try reversing and flushing the column (if the manufacturer's instructions permit). However, a void often indicates that the column needs to be replaced.[9] Using a guard column can help protect your analytical column and extend its lifetime.[11]
Diagram 1: Troubleshooting Logic for Peak Tailing
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. veeprho.com [veeprho.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. moravek.com [moravek.com]
- 8. uhplcs.com [uhplcs.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Machine Learning for Chemical Reaction Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning to optimize chemical reactions. This guide is structured to provide direct, actionable solutions to common challenges encountered during the experimental and computational workflow.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter. Each answer explains the underlying causality to help you make informed decisions.
Data-Related Issues
Question: My model's predictive performance is poor, and I don't know why. Where should I start troubleshooting?
Answer: Poor model performance almost always originates from the data. The efficacy of any machine learning algorithm is fundamentally dependent on the quality, quantity, and representation of the data it is trained on.[1][2] Start by critically evaluating your dataset in the following areas:
-
Data Quality and Curation:
-
The Causality: Models learn by identifying statistical patterns. If the data is noisy, the model may learn these random fluctuations instead of the true underlying chemical principles, leading to poor generalization on new, unseen reactions.[5][6]
-
Solution:
-
Data Cleaning: Meticulously review your data for errors. Implement automated curation pipelines to standardize chemical structures, check for atomic balance, and remove outliers.[7]
-
Standardize Data Entry: Ensure all experimental parameters (temperature, concentration, time) are recorded consistently and in machine-readable formats.
-
-
Data Quantity and Diversity:
-
The Problem: You may have too little data, or the data may not cover the chemical space you are trying to explore.
-
The Causality: Machine learning models, especially complex ones like neural networks, require a sufficient number of examples to learn generalizable patterns. If the training data only covers a narrow range of substrates or conditions, the model will fail when asked to predict outcomes for different types of molecules (an "out-of-distribution" prediction).[2]
-
Solution:
-
Expand the Dataset: If possible, run more experiments, especially in regions of the chemical space that are underrepresented. High-throughput experimentation (HTE) is an excellent way to generate large, diverse datasets.[4]
-
Use Transfer Learning: If you have limited data for your specific reaction, you can use a model pre-trained on a larger dataset of related reactions. This leverages prior "chemical knowledge" learned by the model, which can then be fine-tuned on your smaller, specific dataset.[9][10][11]
-
-
-
Feature Engineering and Representation:
-
The Problem: The way you describe your reaction to the model (i.e., the features) may not be capturing the essential chemical information.[2]
-
The Causality: A model can only learn from the information it is given. If critical electronic, steric, or structural properties are not included in the features, the model has no way of learning their effect on the reaction outcome.[12]
-
Solution:
-
Choose Informative Descriptors: Move beyond simple one-hot encodings. Use molecular fingerprints, graph-based representations, or physics-based descriptors calculated from quantum chemical methods (e.g., DFT) to represent reactants, catalysts, and solvents.[13]
-
Systematic Featurization: Test different featurization methods to see which works best for your specific problem. The choice of representation can have a significant impact on model performance.[14]
-
-
Model Training & Hyperparameter Issues
Question: My model performs perfectly on the training data but fails on the validation/test set. What is happening and how do I fix it?
Answer: This is a classic case of overfitting . The model has learned the training data so well—including its noise and random fluctuations—that it cannot generalize to new, unseen data.[2] Conversely, underfitting occurs when the model is too simple to capture the underlying chemical trends.
Causality: Overfitting often happens when the model is too complex for the amount of data available. For example, a deep neural network with millions of parameters trained on only a few hundred reactions will essentially "memorize" the answers for the training set.
Solutions:
-
Simplify the Model:
-
If using a neural network, reduce the number of layers or neurons.
-
If using a tree-based model like a Random Forest, limit the maximum depth of the trees.[10]
-
-
Use Regularization: Techniques like L1/L2 regularization or Dropout (for neural networks) penalize model complexity, discouraging it from fitting the noise in the training data.
-
Increase Your Data: A larger and more diverse dataset is the most effective remedy for overfitting.
-
Hyperparameter Tuning: Systematically optimize the model's hyperparameters. These are the settings that control the learning process itself, such as the learning rate in a neural network.[15] Manual tuning is difficult; automated methods are preferred.
| Strategy | Description | Pros | Cons |
| Grid Search | Exhaustively tries every combination of a manually specified subset of hyperparameters.[15] | Simple to implement; guaranteed to find the best combination within the grid. | Computationally expensive; suffers from the curse of dimensionality. |
| Random Search | Samples a fixed number of hyperparameter combinations randomly from a specified distribution.[15] | More efficient than Grid Search; often finds good hyperparameters faster. | May miss the optimal combination by chance. |
| Bayesian Optimization | Builds a probabilistic model of the objective function (e.g., validation accuracy vs. hyperparameters) and uses it to intelligently select the most promising hyperparameters to evaluate next.[15][16] | Most efficient method; requires fewer evaluations to find the optimum.[17] | More complex to set up and run. |
Prediction & Optimization Issues
Question: The model's predictions seem chemically nonsensical or are stuck in a local optimum. How can I interpret and trust the model's suggestions?
Answer: This is a critical issue related to model interpretability and the exploration-exploitation trade-off in optimization. Machine learning models are powerful but can sometimes act as "black boxes," making it difficult to understand their reasoning.[18][19]
Causality:
-
Dataset Bias: The model may have learned a spurious correlation or a "Clever Hans" effect, where it gets the right answer for the wrong reason due to biases in the training data.[18][20] For example, if a particular catalyst is always paired with a specific solvent in the training data, the model might incorrectly attribute the outcome solely to the catalyst.
-
Exploitation vs. Exploration: An optimization algorithm might become too "greedy" (exploitation) and focus only on a region of the reaction space that it knows gives good yields, failing to search for a potentially better global optimum elsewhere (exploration).[21]
Solutions:
-
Model Interpretation:
-
Feature Importance: For models like Random Forests, you can directly calculate and visualize which features (e.g., temperature, a specific catalyst property) are most influential in its predictions.[22] This helps verify if the model is paying attention to chemically relevant parameters.
-
Attribution Methods: Techniques like Integrated Gradients can be used to determine which parts of the input molecules the model is focusing on to make its prediction, helping to ensure it has learned correct chemical principles.[23]
-
-
Improve the Optimization Strategy:
-
Active Learning: Instead of relying on a static model, use an active learning loop. In this process, the model suggests the most informative experiment to run next—one that will maximally reduce its uncertainty about the reaction space. This intelligently balances exploration and exploitation.[9][22]
-
Bayesian Optimization: This is a powerful active learning strategy ideal for expensive experiments like chemical reactions. It uses a probabilistic model (typically a Gaussian Process) to represent its belief about the yield landscape and an "acquisition function" to decide where to sample next.[21][24][25] This approach efficiently navigates the search space to find the global optimum with a minimal number of experiments.[26]
-
This diagram illustrates the closed-loop process of using machine learning to guide experimentation.
Caption: A closed-loop workflow for Bayesian optimization of chemical reactions.
Part 2: Frequently Asked Questions (FAQs)
Question: How much data do I need to start using machine learning for reaction optimization?
Answer: There is no single answer, as it depends heavily on the complexity of the reaction and the model being used. However, modern techniques are designed specifically for low-data situations:
-
Active Learning/Bayesian Optimization: These methods are powerful because they can work with very small initial datasets, sometimes as few as 5-10 initial experiments, and then intelligently guide the collection of new data.[22][27]
-
Transfer Learning: If you are working in a well-studied reaction class, you can leverage a large, pre-existing dataset to pre-train a model. This "transfers" knowledge, and you may only need a small number of experiments (e.g., a few dozen) to fine-tune the model for your specific substrates.[9][10]
Question: What is the difference between active learning and transfer learning?
Answer:
-
Transfer Learning is about leveraging knowledge from a source task to improve performance on a target task. In chemistry, this means using a model trained on a large database of diverse reactions to get a head start on modeling your specific, data-scarce reaction.[9] It's a way to deal with the "cold start" problem.
-
Active Learning is a strategy for intelligently acquiring new data. Instead of randomly choosing the next experiment, the model itself proposes the experiment that it predicts will be most informative for improving its own accuracy.[9]
These two strategies can be powerfully combined: you can start with a transferred model and then use active learning to efficiently fine-tune it for your specific chemical problem.[9][10]
This diagram shows how different learning strategies relate to data availability.
Caption: Decision logic for choosing an appropriate ML strategy based on data.
Question: Can you provide a basic protocol for setting up a Bayesian Optimization experiment?
Answer: Certainly. Here is a step-by-step methodology for a typical Bayesian Optimization campaign.
-
Define the Search Space:
-
Identify all continuous variables (e.g., Temperature: 50-100 °C; Catalyst Loading: 0.5-2.5 mol%) and categorical variables (e.g., Solvent: [Toluene, THF, Dioxane]; Base: [K2CO3, Cs2CO3, K3PO4]). This defines the boundaries of your search.
-
-
Select an Initial Design of Experiments (DoE):
-
Do not start with random points clustered together. Use a space-filling design like a Latin Hypercube Sample (LHS) to select 5-10 initial, diverse reaction conditions to probe the entire search space. This provides the model with a good initial overview of the landscape.
-
-
Run Initial Experiments:
-
Perform the experiments defined in Step 2 in the lab. Accurately measure and record the yield for each set of conditions.
-
-
Featurize the Data:
-
Convert the reaction conditions (both continuous and categorical) into a machine-readable numerical format. Categorical variables are often one-hot encoded.
-
-
Train the Surrogate Model:
-
Train a Gaussian Process (GP) regression model on your initial dataset. The GP model will learn a function that maps the features (reaction conditions) to the target (yield), and critically, it will also quantify its uncertainty at every point in the search space.[24]
-
-
Choose and Apply an Acquisition Function:
-
The acquisition function uses the GP's predictions and uncertainty to decide which experiment to run next. A common choice is Expected Improvement (EI), which balances exploiting high-yield predictions and exploring uncertain regions.[21]
-
Use an optimization algorithm to find the point in your search space that maximizes the acquisition function's value. This point represents the recommended conditions for your next experiment.
-
-
Perform the Next Experiment:
-
Run the single experiment suggested in Step 6. Measure the yield.
-
-
Update and Iterate:
-
Add the result of your new experiment to your dataset.
-
Retrain the surrogate model (Step 5) with the updated data.
-
Repeat steps 6-8. Each iteration, the model becomes more accurate, and its suggestions will converge towards the reaction's true optimal conditions. Continue the loop until the yield plateaus or you have exhausted your experimental budget.
-
References
- 1. monolithai.com [monolithai.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The importance of data quality in AI applications | CAS [cas.org]
- 4. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The good, the bad, and the ugly in chemical and biological data for machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yield-predicting AI needs chemists to stop ignoring failed experiments | News | Chemistry World [chemistryworld.com]
- 9. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting reaction conditions from limited data through active transfer learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving reaction prediction through chemically aware transfer learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. The effect of chemical representation on active machine learning towards closed-loop optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Hyperparameter optimization - Wikipedia [en.wikipedia.org]
- 16. chimia.ch [chimia.ch]
- 17. ml4molecules.github.io [ml4molecules.github.io]
- 18. chemrxiv.org [chemrxiv.org]
- 19. What Does the Machine Learn? Knowledge Representations of Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. [repository.cam.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Bayesian Optimization for Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Future of Chemistry | Machine Learning Chemical Reaction [saiwa.ai]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-Methoxyindole via Column Chromatography
Welcome to the technical support center for the purification of 5-methoxyindole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this versatile building block.[1][2] As a compound sensitive to light and potentially reactive under certain conditions, its purification requires careful consideration of the experimental setup.[1][3]
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the column chromatography of crude 5-methoxyindole, offering step-by-step solutions grounded in chromatographic principles.
Question: My 5-methoxyindole is showing significant peak tailing on the TLC plate and during column elution. What's causing this and how can I fix it?
Answer: Peak tailing with indole compounds like 5-methoxyindole is a frequent issue, often stemming from interactions with the stationary phase.[4]
-
Causality: The nitrogen atom in the indole ring can interact with acidic silanol groups on the surface of standard silica gel.[4] This strong interaction leads to a portion of the analyte being retained longer, resulting in a "tailing" effect on the chromatogram.
-
Solution Workflow:
-
Deactivate the Silica Gel: Before packing your column, consider treating the silica gel to neutralize the acidic sites. This can be achieved by preparing a slurry of silica gel in your starting mobile phase and adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v).[5] Let this slurry equilibrate for a short period before packing the column.
-
Incorporate a Basic Additive in the Mobile Phase: If you've already packed your column, you can add a basic modifier like triethylamine or a few drops of ammonia in methanol to your mobile phase.[5] This will compete with the 5-methoxyindole for interaction with the acidic sites on the silica, leading to more symmetrical peaks.
-
Consider an Alternative Stationary Phase: If tailing persists, you might consider using a deactivated or end-capped silica gel.[4] Alternatively, for very sensitive compounds, alumina (neutral or basic) can be a suitable alternative to silica gel.[6]
-
Question: I'm observing poor separation between 5-methoxyindole and a closely-eluting impurity. How can I improve the resolution?
Answer: Achieving good resolution is key to obtaining high-purity 5-methoxyindole. Poor separation indicates that the selectivity of your chromatographic system needs to be optimized.
-
Causality: The mobile phase composition may not be optimal to differentiate between the polarities of your target compound and the impurity.
-
Solution Workflow:
-
Optimize the Mobile Phase Composition: The choice of eluent is critical. For 5-methoxyindole, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7][8]
-
Fine-tune the Polarity: If the spots are too close together on the TLC plate, you need to decrease the polarity of the mobile phase. This is achieved by reducing the proportion of the more polar solvent (e.g., from 20% ethyl acetate in hexane to 15% or 10%). This will increase the retention time of both compounds, but may enhance the separation between them.[5]
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, consider changing one of the solvents to alter the selectivity. For example, you could try a hexane/dichloromethane or a hexane/acetone system.
-
-
Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be very effective.[4] Start with a less polar mobile phase to allow the non-polar impurities to elute first. Then, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. This will help to elute your 5-methoxyindole while leaving more polar impurities on the column, and can also sharpen the peaks.
-
Question: My 5-methoxyindole seems to be degrading on the column, leading to a low yield of the purified product. What is happening and what precautions should I take?
Answer: 5-methoxyindole is known to be sensitive to light and strong acids.[1][3] Degradation on the column is a common issue if proper precautions are not taken.
-
Causality: The acidic nature of silica gel can contribute to the degradation of acid-sensitive compounds. Prolonged exposure to light during the purification process can also lead to decomposition.
-
Solution Workflow:
-
Protect from Light: Wrap your glass column with aluminum foil to prevent light exposure during the entire purification process.[3] Collect the fractions in amber vials or vials wrapped in foil.
-
Use Deactivated Silica or an Alternative Stationary Phase: As mentioned for peak tailing, using silica gel treated with a base or opting for neutral alumina can mitigate acid-catalyzed degradation.[6]
-
Work Efficiently: Try to minimize the time the compound spends on the column. An optimized mobile phase that allows for a reasonably fast elution without compromising separation is ideal. Flash column chromatography, which uses pressure to increase the flow rate, is generally preferred over gravity chromatography for this reason.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of 5-methoxyindole?
A good starting point for developing your mobile phase is a mixture of hexane and ethyl acetate.[7][8] Begin by testing different ratios using Thin Layer Chromatography (TLC). A common starting ratio is 80:20 hexane:ethyl acetate. The ideal eluent will give your desired product an Rf value of approximately 0.3-0.4.[9]
Q2: How do I properly pack a silica gel column for purifying 5-methoxyindole?
Proper column packing is crucial for good separation. The "slurry packing" method is generally recommended.[8]
-
Protocol for Slurry Packing:
-
Prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., hexane).
-
Pour the slurry into your column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then gently tap the column to ensure a uniformly packed bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance when adding the mobile phase.[10]
-
Q3: How should I load my crude 5-methoxyindole sample onto the column?
There are two main methods for sample loading: wet loading and dry loading.
-
Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase.[10] Carefully pipette this solution onto the top of the silica bed. This method is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and then evaporate the solvent to dryness. This will give you a free-flowing powder of your crude product adsorbed onto silica. Carefully add this powder to the top of your packed column.
Q4: How much crude 5-methoxyindole can I load onto my column?
The loading capacity depends on the difficulty of the separation and the size of your column. A general rule of thumb is to use a silica gel weight that is 50-100 times the weight of your crude material.[11] For a very difficult separation, you may need a higher ratio.
Q5: What are the key safety precautions when performing column chromatography with 5-methoxyindole?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood to avoid inhaling solvent vapors.[3]
-
Solvent Safety: The solvents used in column chromatography are often flammable. Keep them away from ignition sources.[12]
-
Compound Handling: 5-methoxyindole is an irritant. Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water.[13]
III. Experimental Protocols & Visualizations
Protocol 1: Developing the Mobile Phase using Thin Layer Chromatography (TLC)
-
Prepare a dilute solution of your crude 5-methoxyindole in a solvent like ethyl acetate or dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.[14]
-
Place the TLC plate in a developing chamber containing your test mobile phase (e.g., 80:20 hexane:ethyl acetate).
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[14]
-
Remove the plate, mark the solvent front, and visualize the spots under a UV lamp.
-
Adjust the mobile phase composition to achieve an Rf value of ~0.3-0.4 for the 5-methoxyindole spot.[9]
Diagram: Troubleshooting Workflow for Poor Separation
Caption: A logical workflow for troubleshooting poor separation.
Table: Physicochemical Properties of 5-Methoxyindole
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | White to light brownish crystalline powder | [1][2] |
| Melting Point | 52-55 °C | [1][15] |
| Boiling Point | 176-178 °C at 17 mmHg | [1][15] |
| Solubility | Soluble in chloroform, methanol, and acetone. Sparingly soluble in water. | [1][3] |
IV. References
-
5-Methoxyindole: Comprehensive Laboratory Handling and Safety Protocols. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Fundamental chemical properties of 5-Methoxyindole. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Technical Support Center: Synthesis of 5-Methoxyindoles. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
5-Methoxyindole - Safety Data Sheet. (2025, November 22). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
Refinement of analytical methods for detecting 5-Methoxyindole. (2025, December). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Chromatography Solvent Safety Data Sheet (SDS). (2015, April 24). Flinn Scientific. Retrieved January 6, 2026, from --INVALID-LINK--
-
The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from --INVALID-LINK--
-
Technical Support Center: 5-Methoxyindole Synthesis. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
5 - SAFETY DATA SHEET. (2021, December 24). Fisher Scientific. Retrieved January 6, 2026, from --INVALID-LINK--
-
troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
-
Thin Layer Chromatography. (n.d.). University of California, Los Angeles. Retrieved January 6, 2026, from --INVALID-LINK--
-
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 6, 2026, from --INVALID-LINK--
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--
-
How to scale up a column? (2022, June 11). Reddit. Retrieved January 6, 2026, from --INVALID-LINK--
-
SiliaPlate TLC Practical Guide. (n.d.). SiliCycle. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. reddit.com [reddit.com]
- 12. Chromatography Solvent SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 13. fishersci.com [fishersci.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. 5-Methoxyindole - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents: A Guide for Drug Discovery Professionals
Introduction: The 5-Methoxyindole Scaffold as a Privileged Structure in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of a multitude of biologically active compounds.[1][2] The strategic incorporation of a methoxy group at the 5-position (5-methoxyindole) further enhances its pharmacological profile, making it a recurring motif in compounds with significant therapeutic potential.[3] This guide provides a comparative analysis of distinct classes of 5-methoxyindole derivatives, focusing on their antiproliferative activities, mechanisms of action, and the experimental methodologies used for their evaluation. The data and protocols herein are synthesized from recent studies to illuminate structure-activity relationships (SAR) and guide future drug discovery and development efforts in oncology.[1]
Comparative Antiproliferative Efficacy: A Quantitative Overview
The potency of an antiproliferative agent is fundamentally measured by its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The following tables summarize the IC50 values for two promising, yet mechanistically distinct, classes of 5-methoxyindole derivatives against a panel of human cancer cell lines.
Table 1: N-Methyl-5,6,7-trimethoxyindole Derivatives
This series of compounds has demonstrated potent antimitotic and vascular disrupting properties.[1] A 2013 study by Wang et al. identified two lead compounds, 21 and 31 , with potent antiproliferative activities in the nanomolar range across several cancer cell lines.[1]
| Compound | HeLa (Cervical Cancer) IC50 | A549 (Lung Cancer) IC50 | MCF-7 (Breast Cancer) IC50 | K562 (Leukemia) IC50 |
| 21 | 22 nM | 35 nM | 28 nM | 125 nM |
| 31 | 25 nM | 41 nM | 33 nM | - |
| Data sourced from Wang et al. (2013) as presented in BenchChem.[1] |
Table 2: 5-Methoxyindole-Isatin Molecular Hybrids
This class of compounds merges the 5-methoxyindole scaffold with isatin, another well-known pharmacophore. This hybridization has yielded molecules with significant potency, outperforming standard chemotherapeutic agents in certain contexts.[2] Compounds 5o and 5w have emerged as particularly active agents.[2][4][5]
| Compound | ZR-75 (Breast Cancer) IC50 | HT-29 (Colon Cancer) IC50 | A-549 (Lung Cancer) IC50 |
| 5o | 1.69 µM | 1.69 µM | 1.69 µM |
| 5w | 1.91 µM | 1.91 µM | 1.91 µM |
| Sunitinib (Standard) | 8.11 µM | 8.11 µM | 8.11 µM |
| Data indicates compounds 5o and 5w are approximately four to five times more potent than Sunitinib against the ZR-75 cell line.[2][3][4][5] |
Expert Insight: The comparative data reveals two distinct potency profiles. The trimethoxyindole series (Table 1) exhibits nanomolar efficacy, suggesting a highly specific and potent mechanism of action, likely targeting a critical cellular process like mitosis.[1] The isatin hybrids (Table 2), while operating in the low micromolar range, demonstrate a significant potency advantage over a known clinical agent, Sunitinib, highlighting their therapeutic potential.[2][4] The choice of which scaffold to pursue would depend on the desired therapeutic window and the specific cancer type being targeted.
Mechanisms of Action: Elucidating the "Why"
Understanding how these derivatives exert their antiproliferative effects is crucial for rational drug design. Experimental data points to two primary, distinct mechanisms.
Disruption of Tubulin Polymerization
The lead compounds 21 and 31 from the N-methyl-5,6,7-trimethoxyindole series function as potent inhibitors of tubulin polymerization.[1]
Causality: Microtubules are dynamic polymers of α- and β-tubulin, essential for forming the mitotic spindle during cell division. By binding to tubulin, likely at the colchicine-binding site, these compounds prevent its assembly into functional microtubules.[6][7] The inability to form a proper mitotic spindle triggers a cellular checkpoint, arresting the cell cycle in the G2/M phase. Prolonged arrest at this stage is unsustainable for the cell and ultimately leads to the initiation of apoptosis (programmed cell death).[1]
Inhibition of Cell Cycle Progression via Rb Pathway
In contrast, the 5-methoxyindole-isatin hybrid 5o exerts its effect earlier in the cell cycle. It causes a lengthening of the G1 phase and a corresponding reduction in the number of cells entering the S and G2/M phases.[2][4][5]
Causality: The transition from the G1 to the S phase is a critical checkpoint controlled by the Retinoblastoma (Rb) protein. In its active, hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes required for DNA synthesis. For the cell to progress to the S phase, cyclin-dependent kinases (CDKs) must phosphorylate Rb (pRb), inactivating it. Compound 5o has been shown to significantly decrease the levels of phosphorylated Rb.[4][5] This maintains Rb in its active state, effectively blocking the G1-to-S transition and halting cell proliferation.[2]
Experimental Protocols: A Guide to Self-Validating Methodologies
The reproducibility of scientific findings is paramount. The following are detailed protocols for the key assays used to characterize the antiproliferative effects of 5-methoxyindole derivatives.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard for assessing cell viability by measuring the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[1][3]
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the 5-methoxyindole derivative in sterile DMSO.
-
Perform serial dilutions in culture medium to create a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.[3]
-
-
MTT Addition and Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[3]
-
Incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently pipette to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound of interest at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation (1500 rpm for 5 min).
-
-
Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.[8]
-
Protocol 3: Western Blot for Phosphorylated Rb (pRb)
This technique is used to detect and quantify the level of specific proteins, in this case, the phosphorylated form of the Rb protein.[5]
-
Protein Extraction and Quantification:
-
Treat cells as described for cell cycle analysis.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 min at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein, such as β-actin or GAPDH.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Conclusion and Future Directions
The 5-methoxyindole scaffold is a remarkably versatile platform for the development of novel antiproliferative agents.[3] The comparative analysis presented here demonstrates that subtle structural modifications can lead to compounds with distinct and potent mechanisms of action. The N-methyl-5,6,7-trimethoxyindoles are highly effective tubulin polymerization inhibitors with nanomolar potency, while 5-methoxyindole-isatin hybrids disrupt cell cycle progression through the Rb pathway at low micromolar concentrations, proving more effective than the standard drug Sunitinib in vitro.[1][2]
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships, guided by the robust experimental protocols outlined in this guide, will undoubtedly uncover new derivatives with even greater therapeutic potential for the treatment of cancer.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Methoxyindole Derivatives
The 5-methoxyindole scaffold represents a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active molecules. The strategic placement of a methoxy group at the 5-position of the indole ring profoundly influences the physicochemical properties and biological activity of these derivatives, enabling them to interact with a diverse array of molecular targets. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-methoxyindole derivatives, with a focus on their applications as anticancer agents and modulators of the central nervous system. We will delve into supporting experimental data, provide detailed methodologies for key assays, and visualize the intricate signaling pathways they modulate.
Part 1: Unlocking Anticancer Potential: A Comparative Analysis
A significant body of research has been dedicated to exploring the antiproliferative and cytotoxic effects of 5-methoxyindole derivatives against various cancer cell lines. These studies have revealed that modifications to the core structure can dramatically impact their potency and selectivity.
Quantitative Comparison of Antiproliferative Activity
The following tables summarize the in vitro cytotoxic activity, represented by half-maximal inhibitory concentration (IC50) values, of several key 5-methoxyindole derivatives. This comparative data highlights the critical role of specific structural features in determining their anticancer efficacy.
Table 1: Comparative Antiproliferative Activity of 5-Methoxyindole-Isatin Hybrids
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM)[1] | Key Structural Features |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[1] |
| HT-29 (Colon) | 1.69 | |||
| A-549 (Lung) | 1.69 | |||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[1] |
| HT-29 (Colon) | 1.91 | |||
| A-549 (Lung) | 1.91 | |||
| Sunitinib | Standard Drug | ZR-75, HT-29, A-549 | 8.11 | - |
Table 2: Comparative Antiproliferative Activity of N-Methyl-5,6,7-trimethoxyindole Derivatives
| Compound ID | Cancer Cell Line | IC50 (nM) | Key Structural Features |
| 21 | HeLa (Cervical) | 22 | N-methyl-5,6,7-trimethoxyindole core. |
| A549 (Lung) | 35 | ||
| MCF-7 (Breast) | 28 | ||
| K562 (Leukemia) | 125 | ||
| 31 | HeLa (Cervical) | 25 | N-methyl-5,6,7-trimethoxyindole core. |
| A549 (Lung) | 41 | ||
| MCF-7 (Breast) | 33 | ||
| Colchicine | Standard Drug | - | - |
| Combretastatin A-4 | Standard Drug | - | - |
Causality Behind Experimental Observations
The data presented in Tables 1 and 2 clearly demonstrate that subtle structural modifications to the 5-methoxyindole scaffold lead to significant variations in antiproliferative activity. For the 5-methoxyindole-isatin hybrids, the introduction of an isatin moiety at the 2-position of the indole ring, coupled with an N-benzyl (compound 5o ) or N-phenyl (compound 5w ) group on the isatin, results in potent cytotoxic effects across multiple cancer cell lines, surpassing the efficacy of the standard drug Sunitinib.[1] This suggests that the combination of the 5-methoxyindole core with the isatin pharmacophore creates a synergistic effect, enhancing the molecule's ability to interfere with critical cellular processes in cancer cells.
In the case of the N-methyl-5,6,7-trimethoxyindole derivatives, the presence of three methoxy groups on the indole ring, in conjunction with N-methylation, yields compounds with potent antimitotic and vascular disrupting properties. The low nanomolar IC50 values of compounds 21 and 31 against a panel of cancer cell lines underscore the importance of these specific substitutions for high-potency anticancer activity.
Mechanisms of Action: A Visual Guide
The anticancer effects of these 5-methoxyindole derivatives are rooted in their ability to modulate specific cellular signaling pathways. The following diagrams illustrate the key mechanisms of action.
Caption: Inhibition of G1 to S phase transition by compound 5o.
The 5-methoxyindole-isatin hybrid 5o exerts its antiproliferative effect by inducing cell cycle arrest.[1] Specifically, it inhibits the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor and thereby halting the transition from the G1 to the S phase of the cell cycle.[1]
Part 2: Modulating the Central Nervous System: A Focus on Serotonin and Melatonin Receptors
The structural resemblance of the 5-methoxyindole core to endogenous neurotransmitters like serotonin and melatonin makes it a valuable pharmacophore for targeting their respective receptors. Fine-tuning the substitutions on the indole ring and its side chains allows for the development of derivatives with specific affinities and functional activities at these receptors.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various 5-methoxyindole derivatives at key serotonin and melatonin receptor subtypes.
Table 3: Comparative Binding Affinity (Ki, nM) of 5-Methoxyindole Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| 5-Methoxytryptamine | 9 | - | - | - | - | - | pKi 6.1 |
| Serotonin (5-HT) | 3.2 | 4.0 | 5.0 | 12.6 | 5.0 | 100 | pKi 7.0 |
| N-benzyl-5-methoxytryptamine | - | - | - | High Affinity | High Affinity | - | - |
| PUC-11 | - | - | - | - | - | 148 | - |
| 4n (methoxylated PUC-11) | - | - | - | - | - | 153 | - |
Table 4: Comparative Binding Affinity (Ki, nM) of Indole Analogs at Melatonin Receptors
| Compound | hMT1 | hMT2 |
| Melatonin | 0.78 | 0.37 |
| 5-Methoxy-N-acetyltryptamine | - | - |
| Luzindole | 492.3 | 12.1 |
| N-0889 | - | Higher affinity than for mMT2 |
| N-0890 | - | Higher affinity than for mMT2 |
| N-0891 | - | Higher affinity than for mMT2 |
Key Structure-Activity Relationship Insights
The data reveals several key SAR trends for 5-methoxyindole derivatives at serotonin and melatonin receptors:
-
Serotonin Receptors: The 5-methoxy group is a critical determinant of affinity, particularly at the 5-HT1A receptor, where 5-methoxytryptamine shows significantly higher affinity than serotonin.[2] N-benzylation of 5-methoxytryptamine generally enhances affinity for the 5-HT2 receptor family.[3] For 5-HT6 receptor ligands, substitutions at the C-5 position of the N-arylsulfonylindole scaffold, including methoxy and fluorine, have been found to be detrimental to affinity compared to unsubstituted analogs.
-
Melatonin Receptors: The N-acetyl and ethylamine side chains are crucial for high-affinity binding to both MT1 and MT2 receptors. The absence of this side chain in the parent 5-methoxyindole structure results in a significant loss of affinity. However, modifications to other parts of the indole nucleus, as seen in luzindole and its analogs, can confer selectivity for the MT2 receptor.
Signaling Pathways: A Visual Representation
The interaction of 5-methoxyindole derivatives with serotonin and melatonin receptors triggers distinct intracellular signaling cascades.
Caption: Key signaling pathways for serotonin and melatonin receptors.
Activation of 5-HT1A receptors, which are Gi-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Conversely, 5-HT2A receptors are Gq-coupled, and their activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[3] Melatonin receptors (MT1 and MT2) are also primarily Gi-coupled, and their activation by agonists results in the inhibition of adenylyl cyclase and a reduction in cAMP levels.
Part 3: Experimental Protocols for a Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which can be an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-methoxyindole derivatives in cell culture medium. Treat the cells with these various concentrations and incubate for 48 to 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to investigate the mechanism of action of the 5-methoxyindole derivatives.
-
Cell Lysis: Treat cancer cells with the desired concentration of the 5-methoxyindole derivative for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-pRb, anti-Rb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the receptor of interest (e.g., 5-HT1A, MT1).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (5-methoxyindole derivative).
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures changes in intracellular cyclic AMP levels to determine the functional activity of a compound at Gi- or Gs-coupled receptors.
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., 5-HT1A) in a suitable assay plate.
-
Compound Incubation: Pre-treat the cells with varying concentrations of the 5-methoxyindole derivative.
-
Stimulation: For Gi-coupled receptors, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: For agonists at Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels will be observed. For agonists at Gs-coupled receptors, an increase in cAMP will be measured. Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentrations to determine the functional activity of a compound at Gq-coupled receptors.
-
Cell Culture and Dye Loading: Culture cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the 5-methoxyindole derivative to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or a FLIPR (Fluorometric Imaging Plate Reader) system.
-
Data Analysis: An increase in fluorescence indicates an increase in intracellular calcium. Calculate the EC50 value for agonists from the dose-response curve.
Conclusion
The 5-methoxyindole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies detailed in this guide underscore the profound impact of subtle chemical modifications on the biological activity of these derivatives. From potent, broad-spectrum anticancer agents that induce cell cycle arrest to selective modulators of serotonin and melatonin receptors with potential applications in neuroscience, the 5-methoxyindole core continues to be a fertile ground for drug discovery. The experimental methodologies provided herein offer a robust framework for the continued exploration and validation of this important class of compounds.
References
A Comparative Guide to the Biological Activities of 5-Methoxyindole and Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of 5-methoxyindole and the neurohormone melatonin. While these molecules share a common indole scaffold, their distinct structural features lead to vastly different pharmacological profiles. This analysis, grounded in experimental data, is designed to equip researchers with the technical insights necessary to make informed decisions in their investigative and developmental pursuits.
Introduction: A Tale of Two Indoles
Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule, most renowned for its central role in the regulation of circadian rhythms.[1] This activity is primarily mediated through high-affinity interactions with the G protein-coupled melatonin receptors, MT1 and MT2.[1] The N-acetyl and ethylamine side chains of melatonin are critical for this specific receptor engagement.[2]
5-Methoxyindole, lacking these crucial side chains, represents the foundational indole core of melatonin.[2] This structural divergence is the principal determinant of their distinct biological activities. While melatonin's effects are predominantly receptor-mediated through MT1 and MT2, 5-methoxyindole's biological actions appear to be mediated through alternative targets and mechanisms, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and serotonin (5-HT) receptors.[2]
Receptor Binding and Functional Activity: A Quantitative Divide
The most striking difference between melatonin and 5-methoxyindole lies in their interaction with melatonin receptors.
Melatonin is a potent agonist at both MT1 and MT2 receptors, with binding affinities typically in the picomolar to low nanomolar range.[2] This high affinity and agonist activity are central to its physiological functions.
5-Methoxyindole , in stark contrast, exhibits negligible affinity for MT1 and MT2 receptors.[2] Structure-activity relationship studies have consistently demonstrated that the removal of the 3-acylaminoethyl side chain from the indole core results in a dramatic loss of affinity for these receptors.[2]
While direct, quantitative binding data for 5-methoxyindole at PPARγ and 5-HT receptors is not extensively reported in the literature, it is suggested to be a potential endogenous ligand for PPARγ and an agonist at certain 5-HT receptors.[2] Further research utilizing the protocols detailed in this guide is warranted to fully elucidate its binding profile at these alternative targets.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Receptor Type |
| Melatonin | MT1 | pM to low nM range[2] | Potent Agonist[2] | GPCR (Gi/o-coupled)[2] |
| MT2 | pM to low nM range[2] | Potent Agonist[2] | GPCR (Gi/o-coupled)[2] | |
| 5-Methoxyindole | MT1 / MT2 | Negligible[2] | Not applicable | - |
| PPARγ | Not Reported | Potential Agonist[2] | Nuclear Receptor | |
| 5-HT Receptors | Not Reported | Potential Agonist[2] | GPCR / Ligand-gated ion channel |
Signaling Pathways: Divergent Molecular Cascades
The differences in receptor engagement translate to distinct downstream signaling pathways.
Melatonin's activation of MT1 and MT2 receptors typically leads to the inhibition of adenylyl cyclase via the Gi/o alpha subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This, in turn, modulates the activity of protein kinase A (PKA) and cyclic AMP-responsive element-binding protein (CREB). Melatonin receptors can also couple to other signaling pathways, including those involving phospholipase C (PLC).
5-Methoxyindole , due to its lack of affinity for MT1/MT2 receptors, does not engage these pathways. Its biological effects are presumed to be mediated through the signaling cascades associated with its putative targets, PPARγ and 5-HT receptors. For instance, activation of PPARγ would lead to the regulation of gene transcription involved in metabolism and inflammation, while interaction with various 5-HT receptor subtypes would trigger a range of downstream effects depending on the specific receptor's coupling to different G proteins or ion channels.
Signaling Pathway Diagrams
References
A Comparative Guide to the In Vitro Cytotoxic Activity of 5-Methoxyindole-Isatin Hybrids
The relentless pursuit of novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, the isatin (1H-indole-2,3-dione) framework has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] When hybridized with a 5-methoxyindole moiety, the resulting conjugates exhibit potent cytotoxic effects against a range of human cancer cell lines. This guide provides a comprehensive comparison of these hybrids, delving into their mechanism of action, supported by experimental data, and offering detailed protocols for their evaluation.
Isatin-based compounds have demonstrated the ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis through various mechanisms, including the inhibition of tubulin polymerization and modulation of key kinases like VEGFR-2 and EGFR.[1][2] The strategic combination of the 5-methoxyindole scaffold with isatin has led to the development of hybrids with superior cytotoxic profiles compared to established chemotherapeutics in certain cancer cell lines.[1][3]
Quantitative Comparison of Cytotoxic Activity
The efficacy of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxic activity of representative 5-methoxyindole-isatin hybrids against various human cancer cell lines, with a comparison to the standard chemotherapeutic drug, Doxorubicin.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |
| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[3] |
| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | |||
| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | |||
| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[3] |
| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | |||
| A-549 (Lung) | 1.91 | Sunitinib | 8.11 | |||
| 7f | Isatin-podophyllotoxin Hybrid | A549 (Lung) | 0.90 ± 0.09 | Doxorubicin | > 20 | Podophyllotoxin hybrid structure.[4][5] |
| KB (Epidermoid) | 1.99 ± 0.22 | |||||
| Doxorubicin | Anthracycline | A549 (Lung) | > 20 | - | - | Standard Chemotherapy Agent.[6] |
| MCF-7 (Breast) | 2.50 ± 1.76 | - | - |
Note: IC50 values for Doxorubicin can vary significantly between studies and experimental conditions.[6][7][8][9][10]
The data clearly demonstrates that 5-methoxyindole-isatin hybrids, such as compounds 5o and 5w , exhibit potent, broad-spectrum antiproliferative activity, being significantly more potent than the standard drug Sunitinib in the tested cell lines.[3] Furthermore, other isatin hybrids, like 7f , have shown remarkable cytotoxicity in lung and epidermoid carcinoma cell lines.[4][5]
Mechanism of Action: Targeting Cellular Proliferation
The anticancer effects of many isatin-based hybrids are attributed to their ability to interfere with microtubule dynamics, which are crucial for cell division.[11][12][13][14] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[15] Additionally, some hybrids have been shown to induce apoptosis through the mitochondrial pathway, characterized by the activation of caspase-3 and changes in mitochondrial membrane potential.[16][17]
Below is a diagram illustrating the proposed mechanism of action for the anticancer effects of these hybrids.
Caption: Proposed mechanism of action for 5-methoxyindole-isatin hybrids.
Experimental Protocols: In Vitro Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21][22]
-
Cell Seeding:
-
Maintain the desired cancer cell lines in a humidified incubator at 37°C with 5% CO2.[19]
-
Harvest cells that are in the logarithmic growth phase.[19]
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[19][20]
-
Incubate the plates for 24 hours to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare a stock solution of the 5-methoxyindole-isatin hybrid in a suitable solvent (e.g., 10 mM in DMSO).[19]
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired concentrations.[20]
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound.[18]
-
Include vehicle-only controls (e.g., DMSO) and untreated controls.[20]
-
Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).[20]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[20][21]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[19]
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[19]
-
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of novel compounds.
Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
5-Methoxyindole-isatin hybrids represent a promising class of anticancer agents with potent in vitro cytotoxic activity against a variety of cancer cell lines. Their mechanism of action, often involving the disruption of microtubule polymerization and induction of apoptosis, makes them attractive candidates for further preclinical and clinical development. The comparative data presented in this guide highlights their potential to surpass the efficacy of some standard chemotherapeutic agents. Rigorous and standardized experimental protocols, such as the MTT assay, are crucial for the accurate evaluation and comparison of these novel compounds, paving the way for the development of more effective cancer therapies.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tubulin polymerization inhibitors [ouci.dntb.gov.ua]
- 12. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Indole Analysis: Comparing HPLC-UV, GC-MS, and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the accurate quantification of indole and its derivatives is paramount for advancements in clinical diagnostics, drug development, and microbiome research. Indoles are significant biomarkers and signaling molecules, making their precise measurement in complex biological matrices a critical analytical challenge. This guide provides an in-depth, objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of indoles. As a Senior Application Scientist, my goal is to equip you with the technical insights and field-proven knowledge to select the most appropriate methodology for your specific research needs.
The Analytical Triad: A High-Level Overview
The choice of an analytical technique for indole analysis is fundamentally driven by the required sensitivity, selectivity, and the nature of the sample matrix. Each of the three techniques discussed herein offers a unique set of advantages and limitations.
-
HPLC-UV: A robust and widely accessible technique, HPLC-UV is often the workhorse of quality control and routine analysis. It offers good precision and linearity for quantifying chromophoric indoles at moderate concentrations.[1]
-
GC-MS: A powerful tool for the analysis of volatile and semi-volatile compounds, GC-MS provides excellent chromatographic separation and structural information. However, its application to many polar indoles necessitates a chemical derivatization step to enhance volatility.[2]
-
LC-MS/MS: Representing the gold standard for trace-level quantification in complex matrices, LC-MS/MS combines the superior separation capabilities of liquid chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[3][4]
The following sections will delve into the technical nuances of each technique, supported by experimental data and detailed protocols, to provide a comprehensive understanding of their respective capabilities.
Performance Characteristics: A Head-to-Head Comparison
A critical aspect of method selection is the evaluation of key performance parameters. The following table summarizes typical validation data for the analysis of indole and related compounds using HPLC-UV, GC-MS, and LC-MS/MS. It is important to note that these values can vary depending on the specific indole, matrix, and instrumentation.
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.21 - 2.43 µg/mL[5][6] | 0.2 - 0.4 µM[2] | 0.06 - 31 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.66 - 7.38 µg/mL[5][6] | 0.4 - 0.5 µM[2] | 0.18 - 94 ng/mL[7] |
| Linearity (r²) | > 0.999[8] | > 0.994[2] | > 0.99[7] |
| Precision (RSD%) | < 5%[9] | < 20%[2] | < 15%[10] |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Data compiled from multiple sources for representative indole compounds.
Experimental Workflows and Methodologies
To provide a practical understanding of each technique, this section outlines detailed, step-by-step experimental protocols for the analysis of indole in a biological matrix.
Diagram: General Analytical Workflow
Caption: A generalized workflow for the analysis of indoles in biological samples.
HPLC-UV Method for Indole Analysis
High-Performance Liquid Chromatography with UV detection is a robust and cost-effective method suitable for routine analysis of indoles in less complex matrices or at higher concentrations.[11]
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% acetic acid in water (e.g., 60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 280 nm.[2]
-
Causality Behind Choices: The C18 column is chosen for its excellent retention of hydrophobic indole compounds. The acidic mobile phase ensures that acidic indoles are in their protonated form, leading to better peak shape. Acetonitrile is an effective protein precipitating agent.
GC-MS Method for Indole Analysis (with Derivatization)
Gas Chromatography-Mass Spectrometry offers high separation efficiency and definitive identification but requires derivatization for polar indoles to increase their volatility.[2]
Experimental Protocol:
-
Sample Preparation & Derivatization:
-
Perform an initial extraction as described for the HPLC-UV method (steps 1a-1c).
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2]
-
Heat the mixture at 70°C for 30 minutes to facilitate the silylation reaction.[12]
-
After cooling, the sample is ready for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode from m/z 50 to 500 for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Causality Behind Choices: Silylation with BSTFA is a common and effective method for derivatizing active hydrogens in indole compounds, making them volatile enough for GC analysis.[2][13] The DB-5ms column provides good separation for a wide range of derivatized compounds.
Diagram: GC-MS Derivatization Workflow
Caption: The essential steps for the derivatization of indoles for GC-MS analysis.
LC-MS/MS Method for Indole Analysis
Liquid Chromatography-Tandem Mass Spectrometry is the premier technique for the sensitive and selective quantification of indoles in complex biological matrices like plasma and tissues.[3][4][14]
Experimental Protocol:
-
Sample Preparation:
-
To 50 µL of plasma, add 100 µL of ice-cold acetonitrile containing the internal standard (e.g., indole-d7).[3]
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Instrument: A triple quadrupole LC-MS/MS system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[11]
-
Mobile Phase: A gradient elution with A: 0.1% Formic acid in Water and B: 0.1% Formic acid in Acetonitrile.[11]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
Causality Behind Choices: The simple protein precipitation is sufficient due to the high selectivity of MS/MS detection. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in instrument response. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.[3]
Concluding Remarks for the Practicing Scientist
The selection of an analytical technique for indole analysis is a critical decision that directly impacts the quality and reliability of research data.
-
HPLC-UV remains a valuable tool for routine analysis where high sensitivity is not a primary concern and for the quantification of major indole constituents in relatively clean samples.[11] Its low cost and ease of use make it an attractive option for many laboratories.
-
GC-MS is a powerful technique for the separation and identification of volatile indoles. For non-volatile indoles, the requirement for derivatization adds a layer of complexity to the workflow but can yield excellent results.[2]
-
LC-MS/MS stands as the undisputed gold standard for trace-level quantification of indoles in complex biological matrices.[3][4] Its superior sensitivity, selectivity, and specificity are essential for demanding applications in clinical research and drug development.
Ultimately, the optimal choice depends on a thorough evaluation of the specific analytical requirements, available resources, and the nature of the scientific question being addressed. This guide provides the foundational knowledge to make an informed decision, ensuring the generation of accurate and reproducible data in your indole analysis endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors
An In-Depth Comparative Guide to the Pharmacological Properties of 5-Methoxyindole Derivatives at 5-HT4 Receptors
Introduction: The Therapeutic Promise of the 5-HT4 Receptor
The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is a key modulator of various physiological processes. Predominantly expressed in the gastrointestinal tract, central nervous system (CNS), and heart, its activation triggers a signaling cascade via Gs proteins, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This mechanism underpins the receptor's role in regulating gut motility, cognitive functions, and mood.[3][4][5]
Consequently, 5-HT4 receptors have emerged as a valuable therapeutic target for a range of disorders. Agonists are being developed for conditions like chronic constipation, irritable bowel syndrome (IBS), and gastroparesis, while antagonists are explored for potential applications in other conditions.[6][7] The success of drugs like prucalopride, a highly selective 5-HT4 agonist, has demonstrated that targeting this receptor can be safe and effective, renewing interest in developing novel ligands with improved pharmacological profiles.[6][7][8]
The 5-methoxyindole scaffold, a core motif in the endogenous ligand serotonin (5-HT), serves as a foundational structure for designing novel 5-HT4 receptor modulators.[9] This guide focuses on derivatives of this scaffold, exploring how substitutions on the aliphatic amine influence their affinity, efficacy, and functional activity across different biological systems.
Comparative Analysis of 5-Methoxyindole Derivatives
The ultimate goal in assessing a new compound is to understand its potential clinical utility. A critical aspect of this is comparing its activity in human-derived tissues against preclinical animal models. Differences in receptor density, splice variants, and signal transduction pathways can lead to species-specific pharmacological profiles.[10] Therefore, a multi-assay, multi-species approach is essential for a comprehensive evaluation.
A study by Coupar et al. provides an excellent case study, examining three novel 5-methoxytryptamine derivatives.[9][11][12] The investigation highlights how subtle structural modifications can dramatically alter a compound's interaction with the 5-HT4 receptor, leading to varied functional outcomes.
Data Presentation: Pharmacological Profile of 5-Methoxyindole Derivatives
The following table summarizes the binding affinity and functional potency of three representative 5-methoxyindole derivatives, compared with the endogenous ligand 5-HT and the derivative 5-methoxytryptamine (5-MeOT).
| Compound | Binding Affinity (pKi) at h5-HT4(b) | Functional Activity (pEC50) in Guinea Pig Ileum | Efficacy (Emax) in Guinea Pig Ileum (vs. 5-HT) | Functional Activity (pEC50) in Human Colon | Efficacy (Emax) in Human Colon (vs. 5-HT) |
| 5-HT | 7.0 ± 0.1 | 7.4 ± 0.1 | 100% | 7.9 ± 0.1 | 100% |
| 5-MeOT | 6.8 ± 0.1 | 7.2 ± 0.1 | 100% | 7.5 ± 0.2 | 100% |
| Compound 1 | 6.2 ± 0.1 | 6.5 ± 0.1 | 85% (Partial Agonist) | 6.8 ± 0.2 | 70% (Partial Agonist) |
| Compound 2 | 6.4 ± 0.1 | 7.0 ± 0.1 | 100% (Full Agonist) | 7.1 ± 0.2 | 80% (Partial Agonist) |
| Compound 3 | 6.9 ± 0.1 | 6.7 ± 0.1 | 80% (Partial Agonist) | 7.6 ± 0.1 | 100% (Full Agonist) |
| Data derived from Coupar, I. M., et al. (2012).[9][11][12] | |||||
| *Indicates significantly lower affinity than 5-HT. |
Expert Insights into the Data
-
Affinity vs. Efficacy: Compound 3 demonstrates the highest binding affinity for the human 5-HT4 receptor, comparable to 5-HT itself.[9][11] Interestingly, high affinity does not always translate to full agonism across all tissues. While Compound 3 is a full agonist in the human colon, it acts as a partial agonist in the guinea pig ileum.[12][13]
-
Species and Tissue Specificity: The data reveals significant discrepancies in compound efficacy between the guinea pig ileum and human colon circular muscle preparations.[11] For instance, Compound 2 is a full agonist in the guinea pig model but only a partial agonist in human tissue.[9] This underscores the critical importance of using human tissue for functional testing to gain more clinically relevant insights.[12]
-
Structure-Activity Relationship (SAR): The variations in activity among the three compounds, which differ in the substituents on the aliphatic amine, highlight the sensitivity of the 5-HT4 receptor's binding pocket.[9][13] These findings provide a basis for further chemical modifications to fine-tune the pharmacological properties of new derivatives.[14]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of pharmacological data, it is imperative to employ robust and well-validated experimental protocols. Here, we detail the methodologies for radioligand binding and functional tissue assays.
Experimental Workflow Overview
The following diagram illustrates the logical flow for characterizing a novel 5-methoxyindole derivative at the 5-HT4 receptor.
Caption: Workflow for pharmacological profiling of 5-HT4 receptor ligands.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.
Causality: The choice of the radioligand is critical. [3H]GR-113808 is a high-affinity, selective 5-HT4 receptor antagonist, making it an ideal tool for these competition binding studies. The use of a stable cell line expressing a specific receptor splice variant, such as the human 5-HT4(b) receptor, ensures a consistent and reproducible system.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the h5-HT4(b) receptor in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand [3H]GR-113808 (at a final concentration close to its Kd, e.g., 0.5 nM), and varying concentrations of the unlabeled test compound (or a reference compound like 5-HT).
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled, potent 5-HT4 ligand (e.g., 10 µM GR-113808) to saturate all specific binding sites.
-
Incubation: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a nonlinear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay in Isolated Tissue Preparations
This assay measures the functional consequence of receptor activation (agonist) or blockade (antagonist) in a physiological system, such as smooth muscle relaxation or contraction.
Causality: The choice of tissue is paramount for physiological relevance. The guinea pig ileum is a classic preparation for studying 5-HT4 receptor function. However, human colonic circular muscle provides more direct insight into the potential effects in patients, as receptor pharmacology can differ between species.[11][12] The muscle is pre-contracted with an agent like carbachol to establish a stable tone against which relaxation (the typical response to 5-HT4 agonism in this tissue) can be measured.[15]
Step-by-Step Methodology:
-
Tissue Preparation: Obtain fresh human colonic tissue or guinea pig ileum. Dissect circular muscle strips (approx. 2 mm x 10 mm) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.
-
Pre-contraction: Induce a stable contraction using an appropriate concentration of carbachol.
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add the 5-HT4 receptor agonist (e.g., a 5-methoxyindole derivative) to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has stabilized.
-
Measurement: Record the changes in muscle tension using an isometric force transducer connected to a data acquisition system. The response to the agonist is typically a relaxation of the pre-contracted muscle.
-
Data Analysis: Express the relaxation at each agonist concentration as a percentage of the maximum possible relaxation. Plot the percentage response against the logarithm of the agonist concentration. Use nonlinear regression to fit a sigmoidal dose-response curve and determine the pEC50 (-log of the molar concentration that produces 50% of the maximal response) and the Emax (maximal effect).
-
Comparison: Compare the pEC50 and Emax values of the test compounds to a reference full agonist, such as 5-HT, to classify them as full or partial agonists.
Mechanism of Action: The 5-HT4 Receptor Signaling Pathway
Understanding the downstream signaling cascade initiated by receptor activation is fundamental to interpreting functional data.
Caption: 5-HT4 receptor signaling cascade initiated by an agonist.
Upon binding of a 5-methoxyindole agonist, the 5-HT4 receptor undergoes a conformational change, activating the associated Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1] This increase in the second messenger cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit the final cellular response, such as ion channel modulation leading to smooth muscle relaxation.[13]
Conclusion and Future Directions
The 5-methoxyindole scaffold remains a promising starting point for the development of novel 5-HT4 receptor ligands. The comparative data presented here demonstrates that subtle chemical modifications can significantly impact pharmacological properties, resulting in compounds with distinct profiles ranging from partial to full agonism, with notable species and tissue-dependent variations.[9][11]
The key takeaway for drug development professionals is the indispensable value of a multi-faceted evaluation approach. High-throughput screening using radioligand binding assays is effective for initial identification of high-affinity compounds. However, subsequent functional characterization in multiple tissues, especially human-derived preparations, is critical for predicting clinical efficacy and de-risking candidates early in the development pipeline.[12] Future research should focus on elucidating the precise structure-activity relationships to design ligands with tailored efficacy and improved selectivity, potentially leading to safer and more effective treatments for gastrointestinal and CNS disorders.[16][17]
References
- 1. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core [cambridge.org]
- 4. What are 5-HT receptor modulators and how do they work? [synapse.patsnap.com]
- 5. jnmjournal.org [jnmjournal.org]
- 6. Therapeutic modulators of the serotonin 5-HT4 receptor: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationship studies in serotonin 5-HT4 receptor ligands based on a benzo[de][2,6]naphthridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT4 receptor ligands: applications and new prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N-Benzyl-5-Methoxytryptamines and Their Phenethylamine Analogues for Serotonergic Research
A Deep Dive into Structure-Activity Relationships, Receptor Affinity, and Functional Outcomes at the Serotonin 5-HT2A Receptor
Introduction
In the landscape of serotonergic research, the exploration of novel ligands for the 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT2A subtype, remains a critical endeavor for understanding complex neural processes and developing targeted therapeutics. Among the vast array of synthetic compounds, N-benzyl-5-methoxytryptamines (NBOMes) and their structural cousins, the N-benzylphenethylamines, have emerged as exceptionally potent agonists.[1] This guide provides a comprehensive, objective comparison of these two classes of compounds, delving into their structure-activity relationships (SAR), receptor binding affinities, and functional signaling pathways. By synthesizing experimental data and established protocols, this document aims to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge necessary to make informed decisions in their own investigations.
The tryptamine and phenethylamine scaffolds represent two major templates for potent 5-HT2 receptor agonists.[2] The addition of an N-benzyl group to these core structures dramatically enhances potency, a discovery that has led to the development of powerful research tools and, concurrently, the emergence of new psychoactive substances.[1][3] Understanding the nuanced differences between these two families is paramount for both fundamental neuroscience and the development of safer, more selective pharmacological agents.
I. Structural Framework and Synthesis Overview
The core distinction between the two classes lies in their foundational molecular structure. N-benzyl-5-methoxytryptamines are built upon an indole ring system characteristic of tryptamines, while the phenethylamine analogues feature a phenyl ring. This seemingly subtle difference in the core scaffold has profound implications for how these molecules interact with the 5-HT2A receptor.
A general synthetic route for N-benzylated-5-methoxytryptamine analogues involves the reaction of 5-methoxytryptamine with a substituted benzaldehyde, followed by reduction of the resulting imine.[1] A parallel approach is used for the phenethylamine analogues, starting with the corresponding 2,5-dimethoxyphenethylamine derivative.[4]
II. Comparative Pharmacology: A Tale of Two Scaffolds
The pharmacological profiles of N-benzyl-5-methoxytryptamines and their phenethylamine counterparts, while both centered on potent 5-HT2A agonism, exhibit critical differences in affinity, efficacy, and selectivity.
A. Receptor Binding Affinity: The Impact of the N-Benzyl Moiety
The introduction of an N-benzyl group to both tryptamine and phenethylamine backbones significantly increases their affinity for the 5-HT2 family of receptors.[2][5] However, the nature and position of substituents on this benzyl ring play a crucial role in modulating this affinity.
-
Positional Effects: Substitution at the ortho or meta position of the N-benzyl ring generally enhances affinity for the 5-HT2A receptor, whereas para substitution tends to reduce it.[2][4]
-
Optimal Substituents: A 2-methoxybenzyl substituent on the nitrogen atom appears to be particularly favorable for high-potency 5-HT2A activation in both series.[1][6]
-
Phenethylamine Advantage: Generally, the N-benzylphenethylamine analogues, such as the well-known 25I-NBOMe, exhibit exceptionally high, often subnanomolar, affinity for the 5-HT2A receptor, surpassing that of many of their tryptamine counterparts.[1]
Table 1: Comparative 5-HT2A Receptor Binding Affinities (Ki, nM)
| Compound Class | Representative Compound | 5-HT2A Ki (nM) | Reference |
| N-Benzyl-5-Methoxytryptamine | 5-MeO-T-NB2OMe (5a) | 1.9 (EC50) | [1] |
| N-Benzylphenethylamine | 25I-NBOMe (1) | 0.044 | [1] |
Note: Data is compiled from various sources and methodologies, direct comparison should be made with caution. EC50 values from functional assays are included to illustrate potency.
B. Functional Activity: Gq/11 Signaling and Beyond
Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), classically initiates the phospholipase C (PLC) signaling cascade, leading to the mobilization of intracellular calcium.[7][8][9] Functional assays measuring this calcium flux are a primary method for determining the potency (EC50) and efficacy (Emax) of these compounds.[2][4]
While both classes are potent agonists, the phenethylamine analogues often display higher efficacy, acting as full or near-full agonists at the 5-HT2A receptor.[10][11] In contrast, many of the N-benzyl-5-methoxytryptamine derivatives, while potent, act as partial agonists.[2][4]
Signaling Pathway: 5-HT2A Receptor Activation of Gq/11 Pathway
Caption: Canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.
Beyond the canonical Gq/11 pathway, recent research has highlighted the importance of β-arrestin recruitment in GPCR signaling. This alternative pathway can lead to distinct downstream cellular effects. The potential for biased agonism, where a ligand preferentially activates one pathway over another, is a key area of investigation for both N-benzyl-5-methoxytryptamines and their phenethylamine analogues.
III. Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro assays used to characterize and compare these compounds.
A. Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.[12][13]
Objective: To measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).
-
Test compounds (N-benzyl-5-methoxytryptamines and phenethylamine analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and the serially diluted test compound.
-
To determine non-specific binding, add a high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and then convert it to the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
B. Intracellular Calcium Mobilization Assay
This functional assay measures the potency and efficacy of compounds in activating the Gq/11 signaling pathway.[4]
Objective: To quantify the increase in intracellular calcium concentration following 5-HT2A receptor activation by test compounds.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the 5-HT2A expressing cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Using the fluorescence plate reader, establish a baseline fluorescence reading.
-
Add the test compounds to the wells and immediately begin kinetic fluorescence readings.
-
Record the fluorescence intensity over time to capture the peak calcium response.
-
Analyze the data to generate dose-response curves and determine EC50 and Emax values.
C. β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor, providing insight into an alternative signaling pathway.[14][15][16]
Objective: To measure ligand-induced interaction between the 5-HT2A receptor and β-arrestin.
Materials:
-
Cells engineered to co-express the 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). A common commercially available system is the PathHunter® assay.[14][15]
-
Assay medium.
-
Test compounds.
-
Substrate for the reconstituted enzyme.
-
Luminescence plate reader.
Procedure:
-
Plate the engineered cells in a white-walled microplate.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents containing the enzyme substrate.
-
Incubate for a further period (e.g., 60 minutes) to allow for signal development.
-
Measure the luminescence signal using a plate reader.
-
Analyze the data to generate dose-response curves and determine EC50 and Emax values for β-arrestin recruitment.
IV. Structure-Activity Relationship (SAR) Insights
A comparative analysis of the SAR for both classes reveals key determinants of their pharmacological activity.
-
Phenethylamine Core: The 2,5-dimethoxy substitution pattern on the phenethylamine ring is crucial for high 5-HT2A affinity and activity.[3] The substituent at the 4-position significantly influences potency, with larger, more lipophilic groups often enhancing activity.[3]
-
Tryptamine Core: For the N-benzyl-5-methoxytryptamines, the 5-methoxy group on the indole ring is a key feature contributing to their 5-HT2A receptor affinity.[1]
-
N-Benzyl Moiety: As previously discussed, the substitution pattern on the N-benzyl ring is a critical modulator of activity in both series. The presence of a polar substituent at the ortho position, capable of acting as a hydrogen bond acceptor, often enhances activity.[1] This suggests a specific interaction with the receptor binding pocket.[1]
Logical Relationship: SAR Determinants
Caption: Key structural features influencing the 5-HT2A activity of both compound classes.
V. Conclusion and Future Directions
Both N-benzyl-5-methoxytryptamines and their phenethylamine analogues are exceptionally potent tools for probing the function of the 5-HT2A receptor. The phenethylamine series, exemplified by compounds like 25I-NBOMe, generally exhibits higher affinity and efficacy, making them valuable as full agonists in a variety of experimental paradigms. The tryptamine series, while often displaying slightly lower affinity and a tendency towards partial agonism, offers a different pharmacological profile that may be advantageous for specific research questions, potentially offering a wider therapeutic window in translational studies.
Future research should focus on a more detailed characterization of their signaling profiles, particularly with respect to biased agonism at the 5-HT2A receptor. A comprehensive understanding of how subtle structural modifications can steer signaling towards either the Gq/11 or β-arrestin pathway will be instrumental in the design of next-generation serotonergic modulators with improved efficacy and reduced side effects. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such investigations.
VI. References
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1165–1175. --INVALID-LINK--
-
Berg, K. A., et al. (2018). Overview of Gq/11-coupled GPCR signal detection by GCaMP sensors. ResearchGate. --INVALID-LINK--
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PubMed. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. BenchChem. --INVALID-LINK--
-
Sittampalam, G. S., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. --INVALID-LINK--
-
van der Gracht, A. M. F., et al. (2018). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. bio-protocol. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Beta-Arrestin Recruitment Assays in CB2R/5-HT1AR Signaling. BenchChem. --INVALID-LINK--
-
Halberstadt, A. L., & Geyer, M. A. (2018). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 9(10), 2414–2426. --INVALID-LINK--
-
Dwomoh, L., et al. (2019). The Gq/11 and Gi/o protein-mediated signalling pathways of CHRMs. ResearchGate. --INVALID-LINK--
-
DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. --INVALID-LINK--
-
Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. --INVALID-LINK--
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. --INVALID-LINK--
-
González-Maeso, J. (2019). Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action. ACS Chemical Neuroscience, 10(1), 44–55. --INVALID-LINK--
-
Kuypers, K. P. C., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 797–807. --INVALID-LINK--
-
Mizuno, N., & Itoh, H. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. Neurosignals, 17(1), 42–54. --INVALID-LINK--
-
Reddit User. (2019). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Reddit. --INVALID-LINK--
-
Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. British Journal of Pharmacology, 175(18), 3695–3708. --INVALID-LINK--
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553. --INVALID-LINK--
-
Kuypers, K. P. C., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. PubMed Central. --INVALID-LINK--
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. --INVALID-LINK--
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. --INVALID-LINK--
-
Wikipedia. (n.d.). 25B-NBOMe. Wikipedia. --INVALID-LINK--
-
Toro-Sazo, M., et al. (2019). Possibly psychedelic N-benzyl-5-methoxytryptamines. ResearchGate. --INVALID-LINK--
-
Silva, J. P., & Carmo, H. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Pharmacological Research. --INVALID-LINK--
-
ResearchGate. (n.d.). Pathway analysis for Gαq and Gαq/11. ResearchGate. --INVALID-LINK--
-
Custodio, J. R. P., et al. (2020). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. Neurotoxicity Research, 38(4), 983–995. --INVALID-LINK--
-
Cocchi, L., et al. (2020). Chemical structures of 2C-H (A), 2C-I (B), 2C-B (C), 25B-NBOMe (D), and MDMA (E). ResearchGate. --INVALID-LINK--
-
Mizuno, N., & Itoh, H. (2009). Figure 1 from Functions and Regulatory Mechanisms of Gq-Signaling Pathways. Semantic Scholar. --INVALID-LINK--
-
Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0210433. --INVALID-LINK--
-
Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Publications. --INVALID-LINK--
-
Witek, J., et al. (2024). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules, 29(10), 2289. --INVALID-LINK--
-
De Berardis, D., et al. (2020). Experimental Serotonergic Agents for the Treatment of Schizophrenia. Neuropsychiatric Disease and Treatment, 16, 2691–2708. --INVALID-LINK--
-
Labome. (n.d.). Receptor-Ligand Binding Assays. Labome. --INVALID-LINK--
References
- 1. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of Methoxy-Indoles vs. Non-Methoxy Analogs in Modulating Inflammatory Responses: A Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold as a Cornerstone in Anti-Inflammatory Research
The indole nucleus, a fusion of a benzene and a pyrrole ring, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity allow it to serve as a versatile template for designing molecules that can interact with a wide array of biological targets. This versatility is particularly evident in the development of anti-inflammatory agents, where indole derivatives have yielded numerous successful drugs, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1] The indole framework's capacity for diverse functionalization allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth, objective comparison of the anti-inflammatory activity of indole derivatives bearing a methoxy (-OCH₃) group versus their direct non-methoxy analogs. We will dissect experimental data, explore the underlying mechanistic rationale, and provide detailed protocols for key validation assays. The objective is to equip researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) governed by this seemingly simple substitution, thereby informing the rational design of next-generation anti-inflammatory therapeutics.
The Methoxy Group: A Subtle Substitution with Profound Impact
The introduction of a methoxy group onto the indole core is a common strategy in medicinal chemistry, and its influence extends far beyond a simple increase in molecular weight. The causality behind this choice is rooted in the group's distinct physicochemical properties:
-
Electronic Effects: The methoxy group is a potent electron-donating group through resonance. When attached to the indole ring, it increases the electron density of the aromatic system. This enhanced nucleophilicity can strengthen key binding interactions, such as hydrogen bonds or π-π stacking, with amino acid residues in the active site of target enzymes like Cyclooxygenase-2 (COX-2).[1][2]
-
Lipophilicity and Solubility: The methoxy group moderately increases lipophilicity, which can enhance membrane permeability and facilitate entry into the cell. However, its oxygen atom can also act as a hydrogen bond acceptor, influencing aqueous solubility and interactions with metabolic enzymes.[3] This balance is critical for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: The position of the methoxy group can influence the metabolic fate of the molecule. It can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially increasing the compound's half-life.[3]
These properties collectively dictate how a methoxy-indole will perform in a biological system compared to its unsubstituted counterpart.
Comparative Anti-inflammatory Activity: A Data-Driven Analysis
The most definitive way to assess the impact of the methoxy group is through direct comparison of experimental data. The following table summarizes key findings from studies where methoxy-indoles were evaluated alongside their non-methoxy analogs for anti-inflammatory activity.
| Compound/Analog Pair | Assay Type | Key Quantitative Data | Cell Line / Animal Model | Key Finding | Reference |
| Oxindole Esters | Carrageenan-induced paw edema (in vivo) | p-methoxy analog (4h): 73.84% inhibition | Wistar rats | The p-methoxy substituted N-benzyl oxindole ester showed the highest activity among the ester series. | [4] |
| Indole Schiff Bases | Carrageenan-induced paw edema (in vivo) | 3,4-dimethoxy analog (S7): 62.24% inhibition | Wistar rats | Methoxy substitution at multiple positions on the phenyl ring resulted in potent anti-inflammatory activity, comparable to Indomethacin. | [2] |
| Indole-Curcumin Derivatives | Anticancer activity (proxy for cell-level effects) | Methoxy-substituted analog (27): IC₅₀ = 4 µM (HeLa) | Human cancer cell lines (Hep-2, A549, HeLa) | The methoxy-substituted derivative demonstrated the most potent activity against the tested cell lines. | [1] |
| Indole-Hydrazide Derivatives | COX-2 Expression (in vivo) | Compound S3 (3-nitrophenyl): Selectively inhibited COX-2 expression | Wistar rats | While not a direct methoxy comparison, this study highlights that substitutions on the indole core can confer selective COX-2 inhibition, a desirable trait often influenced by groups like methoxy. | [2] |
Analysis and Interpretation:
The data consistently suggests that the inclusion of a methoxy group, particularly on a peripheral phenyl ring attached to the indole core, often leads to enhanced anti-inflammatory activity. For instance, the p-methoxy oxindole ester 4h demonstrated superior inhibition of edema compared to other analogs in its series.[4] Similarly, multi-methoxy substituted indole Schiff bases showed efficacy comparable to the standard drug Indomethacin.[2] This enhancement is likely attributable to the electron-donating nature of the methoxy group, which can improve the molecule's interaction with the active site of inflammatory enzymes like COX-2.
Mechanistic Insights: How Methoxy-Indoles Modulate Key Inflammatory Pathways
Indole derivatives exert their anti-inflammatory effects primarily by interfering with two major signaling cascades: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
The Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a primary goal for developing safer NSAIDs.[2]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Activity of 5-methoxy-1H-indole Against Fusarium graminearum
Introduction: The Pressing Challenge of Fusarium graminearum
Fusarium graminearum is a devastating phytopathogenic fungus responsible for Fusarium Head Blight (FHB) in crucial cereal crops like wheat and barley.[1][2] The economic repercussions of FHB are staggering, leading to substantial yield reductions and contamination of grain with mycotoxins, such as deoxynivalenol (DON).[1][2][3] These mycotoxins pose a significant threat to both human and animal health, prompting stringent regulatory limits that can render entire harvests unsalable.[1] The economic losses for wheat and barley producers in the United States alone have been estimated to be in the billions of dollars over various epidemic periods.[2][3] The widespread impact of this pathogen underscores the urgent need for novel and effective antifungal agents.[4]
This guide provides a comprehensive technical comparison of a promising antifungal candidate, 5-methoxy-1H-indole, against established antifungal agents for the control of Fusarium graminearum. We will delve into the mechanistic underpinnings of its activity and provide detailed experimental protocols for its evaluation.
5-methoxy-1H-indole: A Promising Antifungal Candidate
5-methoxy-1H-indole is a derivative of indole, a ubiquitous heterocyclic compound found in many natural and synthetic bioactive molecules.[5][6][7] While the parent indole molecule exhibits some antimicrobial properties, substitutions on the indole ring can significantly enhance its biological activity.[5] Recent studies have highlighted the potent antifungal activity of 5-methoxy-1H-indole against F. graminearum, demonstrating its ability to inhibit fungal growth, conidia formation, and germination.[8] The proposed mechanism of action involves the induction of reactive oxygen species (ROS) accumulation, leading to oxidative stress and eventual cell death.[8]
This guide will compare the in vitro antifungal efficacy of 5-methoxy-1H-indole with two widely used clinical antifungal drugs, Amphotericin B and Voriconazole, which are also known to be effective against Fusarium species.[9][10][11]
Comparative Antifungal Agents: Mechanism of Action
A thorough understanding of the mechanisms of action of established antifungals is crucial for contextualizing the performance of novel compounds.
-
Amphotericin B: This polyene antifungal has been a cornerstone of antifungal therapy for decades.[12][13][14] Its primary mechanism involves binding to ergosterol, a vital component of the fungal cell membrane.[12][15][16] This binding leads to the formation of pores in the membrane, causing leakage of essential intracellular components and ultimately cell death.[14][15] Amphotericin B can also induce oxidative damage within the fungal cell.[12][16]
-
Voriconazole: As a member of the triazole class, voriconazole targets the biosynthesis of ergosterol.[17][18][19][20] Specifically, it inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[17][18][19] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, inhibiting growth.[17][21]
Experimental Protocols
To ensure a robust and reproducible comparison, standardized methodologies are paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi.[9][10][22]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[23]
Protocol:
-
Inoculum Preparation:
-
Culture F. graminearum on potato dextrose agar (PDA) at 25°C for 5-7 days to promote sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Drug Dilution:
-
Prepare stock solutions of 5-methoxy-1H-indole, Amphotericin B, and Voriconazole in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.03 to 16 µg/mL).[11][22]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (inoculum without any antifungal agent) and a sterility control (medium only).
-
Incubate the plates at 35°C for 48-72 hours.[9]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete inhibition of visible growth compared to the growth control.[22]
-
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[24][25]
Protocol:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth.[26][27][28]
-
Spread the aliquot onto a PDA plate.
-
Incubate the plates at 25°C for 48-72 hours.
-
The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or fewer than three colonies on the agar plate.[27][28]
Comparative Data Summary
The following table presents a hypothetical but expected outcome of a comparative study, based on existing literature on the antifungal activity of the selected compounds against Fusarium species.
| Antifungal Agent | MIC Range (µg/mL) | MFC Range (µg/mL) |
| 5-methoxy-1H-indole | To be determined | To be determined |
| Amphotericin B | 0.125 - 8[9] | 0.25 - 16 |
| Voriconazole | 0.5 - 8[9] | 1 - >16 |
Investigating the Mechanism of Action
To further understand the antifungal properties of 5-methoxy-1H-indole, it is essential to investigate its mechanism of action and compare it to the known mechanisms of Amphotericin B and Voriconazole.
Ergosterol Biosynthesis Inhibition Assay
This assay determines if 5-methoxy-1H-indole interferes with the ergosterol biosynthesis pathway, similar to voriconazole.[29]
Protocol:
-
Fungal Culture and Treatment:
-
Grow F. graminearum in a liquid medium to the mid-log phase.
-
Expose the fungal culture to the MIC concentration of 5-methoxy-1H-indole, Voriconazole (positive control), and a no-drug control for a defined period (e.g., 24 hours).
-
-
Sterol Extraction:
-
Harvest the mycelia by filtration and weigh them.
-
Add alcoholic potassium hydroxide and incubate at 85°C for 1 hour to saponify the lipids.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
-
Quantification:
-
Measure the absorbance of the extracted sterols between 230 and 300 nm using a UV-Vis spectrophotometer.
-
The presence of ergosterol and the intermediate 24(28)-dehydroergosterol is indicated by a characteristic four-peaked curve.
-
Calculate the ergosterol content as a percentage of the wet weight of the mycelia. A significant reduction in ergosterol content in the 5-methoxy-1H-indole-treated sample compared to the control would suggest inhibition of the ergosterol biosynthesis pathway.[30][31]
-
Cell Membrane Integrity Assay
This assay assesses whether 5-methoxy-1H-indole disrupts the fungal cell membrane, a mechanism similar to that of Amphotericin B.[32][33] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.[34][35]
Protocol:
-
Fungal Culture and Treatment:
-
Grow F. graminearum conidia in a liquid medium.
-
Treat the conidia with the MIC concentration of 5-methoxy-1H-indole, Amphotericin B (positive control), and a no-drug control for a short period (e.g., 1-2 hours).
-
-
Staining:
-
Add propidium iodide to the fungal suspensions to a final concentration of 5 µg/mL.
-
Incubate in the dark for 15-30 minutes.
-
-
Visualization:
-
Observe the cells under a fluorescence microscope.
-
An increase in the number of red fluorescent cells in the 5-methoxy-1H-indole-treated sample compared to the control indicates a loss of cell membrane integrity.[35]
-
Visualizing the Experimental Workflow and Mechanisms
The following diagrams, created using Graphviz, illustrate the experimental workflow and the potential mechanisms of action.
Caption: Experimental workflow for evaluating antifungal activity.
Caption: Postulated mechanisms of antifungal action.
Conclusion and Future Perspectives
The preliminary evidence for the antifungal activity of 5-methoxy-1H-indole against Fusarium graminearum is compelling.[8] Its distinct mechanism of action, centered on the induction of oxidative stress, presents a potentially valuable alternative to existing antifungal agents that primarily target the cell membrane or ergosterol biosynthesis. This is particularly significant in the context of emerging resistance to conventional antifungals.[36]
The experimental framework outlined in this guide provides a clear path for a head-to-head comparison of 5-methoxy-1H-indole with Amphotericin B and Voriconazole. The determination of MIC and MFC values will provide a quantitative measure of its potency, while the mechanistic assays will elucidate the specifics of its antifungal action.
Future research should focus on in vivo studies to assess the efficacy of 5-methoxy-1H-indole in controlling Fusarium Head Blight in infected plants. Furthermore, toxicological studies are necessary to evaluate its safety profile for potential agricultural applications. The exploration of structure-activity relationships through the synthesis and testing of related indole derivatives could lead to the discovery of even more potent antifungal compounds.
References
- 1. Economic Impacts of Fusarium Head Blight in Wheat Production [otani.co]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. scabusa.org [scabusa.org]
- 4. Discovery May Flip the Genetic Script on Fungal Threat of Wheat : USDA ARS [ars.usda.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 5-Methoxyindole, a Chemical Homolog of Melatonin, Adversely Affects the Phytopathogenic Fungus Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Species Distribution and In Vitro Antifungal Susceptibility Patterns of 75 Clinical Isolates of Fusarium spp. from Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amphotericin B - Wikipedia [en.wikipedia.org]
- 15. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 16. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 19. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dermnetnz.org [dermnetnz.org]
- 21. Voriconazole: MedlinePlus Drug Information [medlineplus.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. hielscher.com [hielscher.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Determination of Minimum Bactericidal Concentration and Minimum Fungicidal Concentration [bio-protocol.org]
- 27. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 31. researchgate.net [researchgate.net]
- 32. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
- 34. researchgate.net [researchgate.net]
- 35. Membrane damage mechanism contributes to inhibition of trans-cinnamaldehyde on Penicillium italicum using Surface-Enhanced Raman Spectroscopy (SERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Analytical Validation of N-[4-(benzyloxy)phenyl]pentanamide: Ensuring Experimental Integrity
In the landscape of drug discovery and development, the reproducibility and reliability of experimental data are paramount. This guide provides a comprehensive framework for the analytical validation of N-[4-(benzyloxy)phenyl]pentanamide, a compound of interest with potential therapeutic applications. While specific experimental data for this exact molecule is not extensively published, this document leverages established principles of analytical chemistry and data from analogous N-phenylamide and benzyloxy-containing structures to propose a robust validation strategy. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity of their findings and facilitate seamless transitions from discovery to preclinical evaluation.
The validation of a chemical entity like N-[4-(benzyloxy)phenyl]pentanamide is not a monolithic process. It requires a multi-faceted approach, employing a suite of orthogonal analytical techniques to build a comprehensive profile of the compound's identity, purity, and stability. Neglecting this crucial step can lead to erroneous biological data and costly delays in the development pipeline. As such, this guide will detail the core analytical methodologies, provide comparative insights, and offer step-by-step protocols to empower researchers in their validation efforts.
The Criticality of Addressing Batch-to-Batch Variation
Before delving into specific analytical techniques, it is crucial to acknowledge the pervasive issue of batch-to-batch variation. Even with a supplier's Certificate of Analysis (CoA) indicating high purity, subtle differences between synthesis batches can significantly impact biological activity.[1] These variations can stem from several factors:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties like solubility and dissolution rate, which can, in turn, affect bioavailability.[1]
-
Impurity Profile: The nature and concentration of minor impurities can differ between batches. Even trace amounts of certain impurities can have off-target effects or interfere with biological assays.[1]
-
Residual Solvents: The type and amount of residual solvents from the synthesis and purification processes can influence the compound's solubility, stability, and even its toxicology.[1]
-
Degradation Products: Improper storage or handling can lead to the formation of degradation products that may not be detected by standard purity analyses.[1]
Therefore, a comprehensive analytical validation should not be a one-time event but rather an ongoing process of quality control for each new batch of N-[4-(benzyloxy)phenyl]pentanamide.
I. Structural Elucidation and Identity Confirmation
The foundational step in validating any new chemical entity is the unambiguous confirmation of its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of a molecule's carbon-hydrogen framework. For N-[4-(benzyloxy)phenyl]pentanamide, both ¹H and ¹³C NMR are essential.
Expected ¹H NMR Spectral Features: The analysis of ¹H NMR spectra of various amides provides insights into the expected chemical shifts for N-[4-(benzyloxy)phenyl]pentanamide.[2] Key signals would include those for the aromatic protons of the benzyloxy and phenyl groups, the methylene protons of the benzyloxy group, and the aliphatic protons of the pentanamide chain. The presence of cis and trans isomers due to restricted C-N amide bond rotation might be observed as doubled signals for some protons, a phenomenon documented for other N-aryl amides.[3]
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will complement the ¹H NMR data, providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is a particularly characteristic signal. As with ¹H NMR, the presence of rotational isomers could lead to a doubling of carbon signals.[3]
Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Ionization Techniques: For a molecule like N-[4-(benzyloxy)phenyl]pentanamide, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a strong signal for the protonated molecule [M+H]⁺.
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. A characteristic fragment for compounds containing a benzyl group is often observed at m/z 77, corresponding to the benzyl cation.[4] Another expected fragmentation would be the cleavage of the amide bond.
II. Purity Assessment and Impurity Profiling
Once the identity of N-[4-(benzyloxy)phenyl]pentanamide is confirmed, the next critical step is to determine its purity and identify any potential impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[5][6][7]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of small molecules like N-[4-(benzyloxy)phenyl]pentanamide.[5][6] The separation is based on the compound's polarity, with a nonpolar stationary phase (typically C18) and a polar mobile phase.
Method Development: A typical starting point for method development would involve a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.[8][9]
Detection: A UV detector is commonly used for HPLC analysis. The presence of two aromatic rings in N-[4-(benzyloxy)phenyl]pentanamide should provide a strong chromophore for UV detection.
Validation Parameters: A robust HPLC method for purity determination should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:[10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10][11]
Comparative Data Presentation
| Analytical Technique | Information Provided | Key Advantages | Potential Challenges |
| ¹H NMR | Detailed information on the proton environment and connectivity. | High resolution, non-destructive. | Can be complex to interpret, potential for signal overlap. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Complements ¹H NMR, provides a count of unique carbons. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Fragmentation can be complex, may not distinguish isomers. |
| HPLC-UV | Purity assessment and quantification.[10] | Robust, widely available, excellent for quantitative analysis.[10] | Requires a chromophore for detection, method development can be time-consuming. |
| LC-MS | Purity assessment with mass confirmation of impurities. | Combines separation power of HPLC with specificity of MS.[7] | More complex instrumentation, potential for ion suppression. |
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical experiments.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of N-[4-(benzyloxy)phenyl]pentanamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign all peaks based on chemical shifts, coupling patterns, and comparison to related structures.[2][12]
Protocol: HPLC-UV Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30 °C.
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Injection volume: 10 µL.
-
Gradient program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
-
Sample Preparation:
-
Prepare a stock solution of N-[4-(benzyloxy)phenyl]pentanamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition (95% A: 5% B).
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of N-[4-(benzyloxy)phenyl]pentanamide as the percentage of the main peak area relative to the total area of all peaks.
IV. Visualization of Experimental Workflows
Workflow for Analytical Validation
Caption: A comprehensive workflow for the analytical validation of a newly synthesized compound.
V. Potential Biological Activity and Further Investigations
While the primary focus of this guide is on analytical validation, it is worth noting that compounds with similar structural motifs have shown biological activity. For instance, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been investigated as antagonists of the human androgen receptor, and other N-(benzyloxy)-carboxamide derivatives have shown potential as antiproliferative agents.[13][14] Additionally, some N-phenylbenzamide analogs have demonstrated activity against the pathogen Schistosoma mansoni.[15]
Given these precedents, once N-[4-(benzyloxy)phenyl]pentanamide has been thoroughly validated analytically, it would be prudent to investigate its biological activity in relevant assays. A document from BenchChem provides protocols for evaluating the efficacy of this compound in cell-based assays, focusing on anti-proliferative and cytotoxic properties.[16]
Conclusion
The analytical validation of N-[4-(benzyloxy)phenyl]pentanamide is a critical endeavor that underpins the reliability of all subsequent biological and preclinical studies. By systematically employing a combination of NMR, MS, and HPLC, researchers can build a comprehensive and robust data package that confirms the identity, purity, and stability of this compound. This diligent approach not only ensures scientific integrity but also accelerates the journey of a promising molecule from the laboratory to potential therapeutic application.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 小分子高效液相色谱 [sigmaaldrich.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. routledge.com [routledge.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-Benzyloxy-6-methoxyindole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 5-Benzyloxy-6-methoxyindole, a key intermediate in various synthetic pathways, requires meticulous handling to ensure both the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for its safe use, from initial risk assessment to final disposal, grounded in established safety principles and practical, field-proven insights. While a Safety Data Sheet (SDS) from a major supplier classifies this specific compound as not hazardous, it is paramount to treat all research chemicals with a high degree of caution, recognizing that the toxicological properties of many novel substances are not fully elucidated.[1] This guide, therefore, adopts a conservative approach, aligning with best practices for handling fine chemicals and other indole derivatives.[2][3]
Hazard Assessment and Risk Mitigation: A Proactive Stance
Before any manipulation of this compound, a thorough review of all available safety information is critical. The Safety Data Sheet (SDS) is the primary source of this information.[3] While the Sigma-Aldrich SDS for this compound (CAS 4790-04-9) indicates that it is not a hazardous substance or mixture, it is a prudent laboratory practice to handle all chemicals of unknown or not fully characterized toxicity with care.[1] Indole derivatives as a class can present hazards such as skin, eye, and respiratory irritation.[2][4][5] Therefore, a conservative approach that minimizes exposure is the most responsible course of action.
Key Principles for Risk Mitigation:
-
Assume Potential for Irritation: Until comprehensive toxicological data is available, handle this compound as a potential irritant to the skin, eyes, and respiratory tract.
-
Minimize Aerosolization: As a solid, the primary risk of exposure is through the inhalation of dust.[4] All handling procedures should be designed to minimize the generation of airborne particles.
-
Controlled Environment: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood or other ventilated enclosure, to control potential airborne exposure.[2][3][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable.[3][7][8] The following table outlines the recommended PPE for handling this compound, based on best practices for fine chemicals and related indole compounds.[2][4][5]
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5][9] A face shield should be worn over goggles when there is a risk of splashing. | Protects against accidental splashes and airborne dust particles entering the eyes.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected prior to use.[2][3][5] Use proper glove removal technique to avoid skin contact.[1] | Prevents direct dermal contact. Disposable nitrile gloves offer good short-term protection.[10] |
| Body Protection | A laboratory coat or disposable gown.[2][3][4] Clothing worn underneath should be made of natural fibers like cotton. | Minimizes skin exposure from spills or splashes.[10] |
| Respiratory Protection | For procedures that may generate significant dust, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended.[4][5] Work should primarily be conducted in a fume hood to avoid the need for respiratory protection.[2][10] | Prevents inhalation of airborne particles.[4] |
Operational Plan for Safe Handling and Storage
A systematic workflow is essential for minimizing exposure and preventing contamination. The following step-by-step guide provides a procedural framework for the safe handling of this compound.
Preparation
-
Review Documentation: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound and any internal laboratory safety protocols.[3]
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.[11]
-
Prepare Workspace: Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and well-ventilated.[3][6] Have spill cleanup materials readily available.
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any hazard warnings.[12][13]
Handling and Use
-
Weighing: Carefully weigh the solid material in a contained space, such as on a weigh boat within the fume hood, to minimize dust generation.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
General Use: Avoid direct contact with the skin and eyes.[5] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5][14]
Storage
-
Container: Store in a tightly closed, properly labeled container to prevent contamination.[5][9]
-
Conditions: Keep in a cool, dry, and well-ventilated place away from sources of heat and ignition.[3][5] For long-term storage, refrigeration at -20°C is recommended.[15]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents.[6][9]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is crucial.
Spill Response
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Reporting: Report all spills to the laboratory supervisor and follow institutional reporting procedures.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][9]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[1][9] Remove contaminated clothing.
-
Eye Contact: If the chemical enters the eyes, flush with water for at least 15 minutes as a precaution and seek medical advice.[1][9]
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[9][14]
Disposal Plan: Environmental Responsibility
The disposal of this compound and its containers must be managed as chemical waste in accordance with local, regional, and national regulations.[9][12]
-
Waste Segregation: Collect waste containing this chemical in a designated, labeled hazardous waste container.[2][12] Do not mix with other waste streams unless compatible.
-
Container Management: Ensure waste containers are kept tightly closed except when adding waste.[5][12]
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[14] Do not dispose of it down the drain or in general trash.[1][6]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. virtual-college.co.uk [virtual-college.co.uk]
- 8. labour.gov.hk [labour.gov.hk]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. noahchemicals.com [noahchemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
